Clodronate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[dichloro(phosphono)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSIXWWBWUQEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Cl2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046959 | |
| Record name | Clodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clodronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.47e+00 g/L | |
| Record name | Clodronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10596-23-3 | |
| Record name | Clodronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clodronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00720 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clodronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLODRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clodronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
| Record name | Clodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00720 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clodronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Non-Nitrogen Containing Bisphosphonates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-nitrogen containing bisphosphonates represent the first generation of a powerful class of drugs primarily utilized in the management of bone disorders characterized by excessive osteoclast activity. Unlike their nitrogen-containing successors, these simpler bisphosphonates, including etidronate, clodronate, and tiludronate, exert their therapeutic effects through a distinct mechanism of action. This technical guide provides a comprehensive exploration of the core mode of action of non-nitrogen containing bisphosphonates, detailing their molecular interactions, cellular consequences, and the key experimental methodologies used to elucidate these pathways. Quantitative data on their efficacy are presented, and critical signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding for researchers, scientists, and professionals in drug development.
Introduction: A Tale of Two Classes
Bisphosphonates are synthetic analogues of inorganic pyrophosphate, characterized by a P-C-P backbone that renders them resistant to enzymatic hydrolysis.[1] This structural feature confers a high affinity for hydroxyapatite, the mineral component of bone, leading to their preferential accumulation at sites of active bone remodeling.[2] While all bisphosphonates share this bone-targeting property, they are broadly classified into two groups based on their chemical structure and mechanism of action: non-nitrogen containing and nitrogen-containing bisphosphonates.[3][4]
The simpler, non-nitrogen containing bisphosphonates, such as etidronate and this compound, are considered first-generation compounds.[2][5] Their primary mode of action involves intracellular metabolism into non-hydrolyzable, cytotoxic analogues of adenosine triphosphate (ATP).[1][6] In contrast, the more potent, second- and third-generation nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, thereby disrupting essential cellular processes for osteoclast function and survival.[3][4] This guide will focus exclusively on the intricate molecular and cellular mechanisms of the non-nitrogen containing bisphosphonates.
The Core Mechanism: Intracellular Deception and Cellular Demise
The mode of action of non-nitrogen containing bisphosphonates is a compelling example of targeted cellular disruption. Once internalized by osteoclasts during bone resorption, these drugs are not passive inhibitors but are actively metabolized, leading to the demise of the cell.
Cellular Uptake and Metabolism to Cytotoxic ATP Analogues
Following their release from the bone matrix in the acidic environment of the resorption lacuna, non-nitrogen containing bisphosphonates are taken up by osteoclasts.[5] Inside the cell, they are recognized by aminoacyl-tRNA synthetases, enzymes that normally catalyze the formation of aminoacyl-adenylates.[1] These enzymes mistakenly incorporate the bisphosphonate into the terminal pyrophosphate moiety of ATP, generating non-hydrolyzable ATP analogues.[3]
For instance, this compound is metabolized to adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p).[6] This metabolic conversion is the cornerstone of the mechanism of action for this class of drugs.
Disruption of ATP-Dependent Cellular Processes and Induction of Apoptosis
The accumulation of these non-functional ATP analogues within the osteoclast has catastrophic consequences. These molecules competitively inhibit numerous ATP-dependent intracellular enzymes and processes that are vital for cell survival and function.[6] This widespread disruption of cellular energy metabolism ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[3][5]
Key events in this process include:
-
Mitochondrial Dysfunction: The cytotoxic ATP analogues can interfere with mitochondrial function, a central hub for apoptosis signaling.[7]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Both nitrogen-containing and non-nitrogen-containing bisphosphonates have been shown to induce the activation of caspase-3, a key executioner caspase in osteoclasts.[7]
The induction of osteoclast apoptosis is a primary mechanism by which non-nitrogen containing bisphosphonates reduce bone resorption.[3][5]
Data Presentation: Quantifying the Effects
The efficacy of non-nitrogen containing bisphosphonates can be quantified both in vitro through measures of osteoclast inhibition and in vivo through the analysis of bone turnover markers in clinical settings.
Table 1: In Vitro Activity of Non-Nitrogen Containing Bisphosphonates
| Bisphosphonate | Target/Assay | IC₅₀ | Species/Cell Type | Reference |
| Tiludronate | Vacuolar H⁺-ATPase (Proton Transport) | 466 nM | Avian Osteoclast-derived Vesicles | [8] |
| Etidronate | Proton Transport | ≥ 5 mM | Avian Osteoclast-derived Vesicles | [8] |
| This compound | Proliferation Inhibition | > 10 µM | Human Preosteoclastic Cells (FLG 29.1) | [6] |
Note: IC₅₀ values can vary significantly based on the specific assay conditions, cell type, and species. The data presented here are from individual studies and should be interpreted with this in mind.
Table 2: Clinical Efficacy of Non-Nitrogen Containing Bisphosphonates on Bone Turnover Markers
| Bisphosphonate | Condition | Dose | Duration | Marker | Mean Reduction from Baseline | Reference |
| Tiludronate | Paget's Disease | 400 mg/day | 12 weeks | Serum Alkaline Phosphatase (SAP) | 51% | [9] |
| Tiludronate | Paget's Disease | 200 mg/day | 12 weeks | Serum Alkaline Phosphatase (SAP) | 46% | [9] |
| Etidronate | Paget's Disease | 400 mg/day | 6 months | Serum Alkaline Phosphatase | 44% | [10] |
| Etidronate | Paget's Disease | 400 mg/day | 6 months | Urinary Deoxypyridinoline | 51% | [10] |
| This compound | Hypercalcemia of Malignancy | 1500 mg (single infusion) | Not specified | Urinary NTx | Significant decrease | [11] |
| This compound | Hypercalcemia of Malignancy | 1500 mg (single infusion) | Not specified | Urinary Crosslaps | Significant decrease | [11] |
| This compound | Healthy Horses | 1.8 mg/kg (single IM) | Not specified | Serum TRAcP5B | Significant decrease | [12] |
Mandatory Visualizations: Pathways and Protocols
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of non-nitrogen containing bisphosphonates.
Caption: Experimental workflow for assessing bisphosphonate effects.
Caption: Comparison of bisphosphonate modes of action.
Experimental Protocols: A Guide to Methodologies
The following protocols provide an overview of key experimental techniques used to study the effects of non-nitrogen containing bisphosphonates.
Osteoclast Apoptosis Assay (TUNEL Staining)
Objective: To detect DNA fragmentation characteristic of apoptosis in osteoclasts treated with bisphosphonates.
Methodology:
-
Cell Culture: Isolate osteoclast precursors from bone marrow and culture them on bone or dentine slices in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.
-
Bisphosphonate Treatment: Treat the mature osteoclast cultures with varying concentrations of the non-nitrogen containing bisphosphonate (e.g., this compound, etidronate) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
TUNEL Reaction: Perform the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) reaction according to the manufacturer's instructions. This involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining and Imaging: Counterstain the cell nuclei with a DNA-binding dye such as DAPI. Visualize the cells using fluorescence microscopy. TUNEL-positive nuclei (indicating apoptosis) will exhibit bright fluorescence.
-
Quantification: Quantify the percentage of apoptotic osteoclasts by counting the number of TUNEL-positive, multinucleated cells relative to the total number of multinucleated cells.
Bone Resorption Pit Assay
Objective: To quantify the bone-resorbing activity of osteoclasts following treatment with bisphosphonates.
Methodology:
-
Substrate Preparation: Use thin slices of bone or dentine, or commercially available calcium phosphate-coated plates as the substrate for osteoclast culture.
-
Osteoclast Culture and Treatment: Culture and treat osteoclasts with bisphosphonates as described in the apoptosis assay protocol.
-
Cell Removal: After the treatment period, remove the osteoclasts from the substrate by sonication or treatment with a cell detachment solution.
-
Pit Staining: Stain the resorption pits on the bone/dentine slices with a dye such as toluidine blue.
-
Imaging and Analysis: Visualize the stained pits using light microscopy and capture images. Use image analysis software to quantify the total area of resorption pits per slice.
-
Data Normalization: Normalize the resorbed area to the number of osteoclasts or to the total area of the slice to compare the effects of different bisphosphonate concentrations.
Detection of ATP Analogues (AppCCl₂p) by HPLC-MS
Objective: To detect and identify the intracellular metabolites of non-nitrogen containing bisphosphonates.
Methodology:
-
Cell Culture and Treatment: Culture a large number of osteoclasts or a relevant cell line (e.g., macrophages) and treat with the bisphosphonate of interest (e.g., this compound).
-
Cell Lysis and Extraction: Harvest the cells and lyse them to release intracellular contents. Perform a metabolite extraction using a suitable solvent system (e.g., methanol/water).
-
Chromatographic Separation: Analyze the cell extracts using High-Performance Liquid Chromatography (HPLC). An ion-pairing reversed-phase column is often used for the separation of these polar, charged molecules.
-
Mass Spectrometric Detection: Couple the HPLC system to a mass spectrometer (MS) for the detection and identification of the metabolites. Use electrospray ionization (ESI) in negative ion mode.
-
Identification and Quantification: Identify the ATP analogue (e.g., AppCCl₂p) based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in tandem MS (MS/MS) analysis. Quantify the metabolite by comparing its peak area to that of a known standard.
Conclusion: A Foundational Understanding for Future Development
The mode of action of non-nitrogen containing bisphosphonates, centered on their intracellular conversion to cytotoxic ATP analogues and subsequent induction of osteoclast apoptosis, provides a clear and potent mechanism for inhibiting bone resorption. While largely superseded by the more potent nitrogen-containing bisphosphonates for the treatment of osteoporosis, their distinct mechanism continues to be of significant interest. A thorough understanding of their molecular pharmacology, supported by robust experimental data, is crucial for the rational design of new therapeutics for bone diseases and for exploring potential applications in other fields where targeted cell ablation is desired. This guide provides a foundational, in-depth resource for scientists and researchers dedicated to advancing the field of bone biology and drug development.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. dovepress.com [dovepress.com]
- 3. Non-biological Antiresorptive: Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-nitrogen-containing bisphosphonates and nitrogen-containing bisphosphonates for the treatment of atherosclerosis and vascular calcification: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiludronate therapy for Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of alendronate versus etidronate for the treatment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of new bone resorption markers in a randomized comparison of pamidronate or this compound for hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound detection and effects on markers of bone resorption are prolonged following a single administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Clodronate's Impact on Non-Phagocytic Cells In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Clodronate, a non-nitrogen-containing bisphosphonate, is extensively utilized as a research tool for the in vivo depletion of macrophages and other phagocytic cells.[1][2] Its encapsulation within liposomes ensures specific targeting, as these vesicles are readily engulfed by phagocytes, leading to high intracellular drug concentrations and subsequent apoptosis.[1][3] While this targeted depletion is the primary application, a growing body of evidence reveals that this compound can exert significant, often overlooked, effects on non-phagocytic cells. These impacts can be direct, resulting from cellular uptake of free this compound, or indirect, arising as a consequence of macrophage depletion and the subsequent alteration of the tissue microenvironment.
This technical guide provides an in-depth analysis of this compound's known effects on non-phagocytic cells in vivo, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and processes to support advanced research and drug development.
Mechanisms of Action in Non-Phagocytic Cells
The canonical mechanism of this compound action involves its intracellular metabolization into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p).[4][5] This toxic metabolite induces apoptosis, primarily by disrupting mitochondrial ATP/ADP translocase.[3] While liposomal delivery is highly efficient for targeting phagocytes, non-phagocytic cells may be exposed to this compound through several alternative routes:
-
Uptake of Free Drug: Although less efficient than liposomal delivery, some non-phagocytic cells can internalize free this compound. Osteoclasts are a primary example of non-macrophage cells that effectively internalize the free drug.[3] Other cell types may utilize fluid-phase endocytosis, though this typically requires higher extracellular concentrations.
-
Indirect "Bystander" Effects: The depletion of resident macrophages profoundly alters the local cytokine and growth factor milieu. This can indirectly influence the behavior, proliferation, and function of neighboring non-phagocytic cells such as fibroblasts, endothelial cells, and osteoblasts.[6]
-
Interaction with Extracellular Proteins: this compound has been shown to interact directly with extracellular proteins like Fibroblast Growth Factor 2 (FGF2), altering their conformation and inhibiting their signaling activity.[7]
Quantitative Data Summary: In Vivo and In Vitro Effects
The following tables summarize the quantitative findings from key studies on the impact of this compound on various non-phagocytic cells.
Table 1: Effects of this compound on Osteoblasts
| Cell Type/Model | This compound Formulation & Dose | Observed Impact | Proposed Mechanism | Reference |
| Pre-osteoblasts (MC3T3-E1) in vitro | Free this compound (0.5-1.0 mg/mL) | Significant increase in Bglap expression (maturation marker). | Direct effect on osteoblast maturation. | [8] |
| Pluripotent mesenchymal cells (ST2) and MC3T3-E1 in vitro | Free this compound (10⁻⁵ M) | Increased alkaline phosphatase (ALP) activity and mineralization. | Direct action enhancing osteoblast differentiation. | [9] |
| Osteoblast-like cells (MG63) in vitro | Free this compound (10⁻⁹ to 10⁻⁵ mol/L) | Increased proliferation at low doses; decreased ALP activity and mineralization. | Alteration of osteoblast physiology, impairing differentiation. | [10][11] |
| C57BL/6J Mice in vivo | This compound Liposomes (i.p. injection) | Reduced number of osteoblasts per bone surface. | Indirect, likely a coupling response to decreased osteoclast signaling. | [8] |
| C57BL/6J Mice in vivo | This compound Liposomes (i.v. injection) | Dramatic decrease in osteoblast and osteoprogenitor cell numbers. | Not fully elucidated, potentially linked to changes in the hematopoietic stem cell niche. | [1] |
Table 2: Effects of this compound on Endothelial Cells and Angiogenesis
| Cell Type/Model | This compound Formulation & Dose | Observed Impact | Proposed Mechanism | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) in vitro | Free this compound (30 µM) | Dose-dependent inhibition of cell proliferation. | Direct inhibition. | [12][13] |
| HUVECs in vitro | Free this compound (low µM) | Reduced FGF2-induced cell proliferation and tube formation. | Direct interaction with FGF2, inhibiting its pro-angiogenic activity. | [7][12] |
| Chick Embryo Chorioallantoic Membrane (CAM) Assay in vivo | Free this compound | Inhibition of FGF2-induced angiogenesis. | Anti-angiogenic effect. | [12] |
| Rat/Rabbit Balloon Injury Model in vivo | This compound Liposomes (i.v.) | No direct effect observed on endothelial or smooth muscle cells. | High specificity of liposomal formulation for macrophages. | [6] |
Table 3: Effects of this compound on Other Non-Phagocytic Cells
| Cell Type/Model | This compound Formulation & Dose | Observed Impact | Proposed Mechanism | Reference |
| Polymorphonuclear Neutrophils (PMNs) in vivo | This compound Liposomes (i.v.) | No change in circulating cell numbers, but functional arrest ("stunning"). | Uptake of liposomes leading to impaired phagocytosis, migration, and ROS production. | [14][15] |
| Renal Epithelial Cells (Mouse I/R model) in vivo | This compound Liposomes | Reduced epithelial cell swelling and shedding. | Indirect effect, secondary to macrophage depletion and reduced inflammation (e.g., TGF-β). | [16] |
| Fibroblasts (Wound healing model) in vivo | This compound Liposomes | Impaired skin regeneration and dermal reconstitution. | Indirect effect, likely due to the absence of pro-regenerative macrophage signals. | [17] |
Experimental Protocols
Protocol 1: In Vivo Macrophage Depletion and Analysis of Non-Phagocytic Cell Effects
This protocol provides a general framework for studying the in vivo effects of this compound. Specific doses and timelines should be optimized for the animal model and research question.
-
Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.
-
Reagents:
-
This compound Liposomes (e.g., from Clodrosome®)
-
Control (PBS-loaded) Liposomes
-
Saline solution for injection
-
-
Administration:
-
For systemic macrophage depletion, administer this compound liposomes via intravenous (i.v.) injection (e.g., tail vein) or intraperitoneal (i.p.) injection. A common starting dose is 100-200 µL per mouse, repeated every 2-3 days to maintain depletion.[18]
-
Administer an equivalent volume of control liposomes to a parallel cohort of animals.
-
-
Tissue Harvest and Analysis:
-
Harvest target organs (e.g., bone, kidney, skin) at desired time points after administration (e.g., 24h, 7 days, 14 days).
-
Histology: Fix tissues in 4% paraformaldehyde, embed in paraffin, and section. Use Hematoxylin & Eosin (H&E) for general morphology. Use specific stains like Masson's Trichrome for fibrosis.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Use antibodies to identify and quantify cell populations.
-
Macrophages: F4/80, CD68
-
Osteoblasts: Osteocalcin, Alkaline Phosphatase (ALP)
-
Endothelial Cells: CD31
-
Fibroblasts: α-SMA (for activated fibroblasts)
-
-
Flow Cytometry: Prepare single-cell suspensions from tissues to quantify cell populations and analyze surface marker expression.
-
Gene Expression Analysis: Isolate RNA from tissues or sorted cell populations and perform qRT-PCR or RNA-seq to analyze changes in gene expression related to cell function, proliferation, or apoptosis.
-
Visualizations: Pathways and Workflows
Diagram 1: Mechanisms of this compound Impact on Non-Phagocytic Cells
Caption: Overview of direct and indirect pathways by which this compound affects non-phagocytic cells.
Diagram 2: Experimental Workflow for In Vivo Analysis
Caption: Standardized workflow for assessing this compound's impact on non-phagocytic cells in vivo.
Diagram 3: Signaling Logic - Indirect Impact on Tissue Repair
Caption: Cause-and-effect diagram illustrating how macrophage depletion indirectly impairs tissue repair.
References
- 1. This compound-Liposome Mediated Macrophage Depletion Abrogates Multiple Myeloma Tumor Establishment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage depletion induced by this compound-loaded erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 4. The cellular uptake and metabolism of this compound in RAW 264 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Macrophage depletion by this compound-containing liposomes reduces neointimal formation after balloon injury in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of this compound with fibroblast growth factor 2 reduces FGF2-activity in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Loaded Liposome Treatment Has Site-Specific Skeletal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound stimulates osteoblast differentiation in ST2 and MC3T3-E1 cells and rat organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. Effect of this compound on Antigenic Profile, Growth, and Differentiation of Osteoblast-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
- 15. rupress.org [rupress.org]
- 16. Depletion of macrophages with this compound liposomes partially attenuates renal fibrosis on AKI–CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Macrophage-depleting Agent this compound Promotes Durable Hematopoietic Chimerism and Donor-specific Skin Allograft Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Clodronate in Inhibiting Bone Resorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological action of clodronate, a first-generation, non-nitrogen-containing bisphosphonate, in the inhibition of osteoclast-mediated bone resorption. We will explore its core mechanism of action, detail its effects on relevant signaling pathways, present quantitative data from key preclinical and clinical studies, and provide methodologies for the essential experiments used in its evaluation.
Core Mechanism of Action: Induction of Osteoclast Apoptosis
This compound's primary mechanism is fundamentally different from that of nitrogen-containing bisphosphonates.[1][2] Instead of targeting the mevalonate pathway, this compound acts as a prodrug that is metabolized within osteoclasts into a cytotoxic ATP analog.[3]
Upon endocytosis by an active osteoclast, this compound is intracellularly converted by aminoacyl-tRNA synthetases into adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p).[1][3] This molecule is a non-hydrolyzable analog of ATP. The accumulation of AppCCl₂p within the osteoclast has profound and ultimately fatal consequences for the cell. The primary target of AppCCl₂p is the mitochondrial ADP/ATP translocase (ANT), an integral membrane protein responsible for exchanging mitochondrial ATP for cytosolic ADP.[4][5][6]
Competitive inhibition of the ANT by AppCCl₂p disrupts cellular energy metabolism, leading to a depletion of intracellular ATP, collapse of the mitochondrial membrane potential, and the initiation of the apoptotic cascade, culminating in osteoclast cell death.[4][7][8] This process involves the activation of key executioner caspases, such as caspase-3.[9]
Secondary Mechanism: Modulation of Osteoblast Signaling
Beyond its direct cytotoxic effects on osteoclasts, evidence suggests this compound can also indirectly influence bone resorption by modulating osteoblast activity. Osteoblasts control osteoclast differentiation and activation through the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). The RANKL/OPG ratio is a critical determinant of bone resorption.
Studies have shown that under certain conditions, such as mechanical loading, this compound can decrease the compression-induced increase in the RANKL/OPG ratio expressed by human osteoblasts.[10] Specifically, this compound was found to inhibit the mechanically-induced upregulation of RANKL gene expression in a concentration-dependent manner.[10] This suggests a secondary pathway where this compound, by acting on osteoblasts, can reduce the pro-resorptive signals sent to osteoclast precursors, thereby diminishing their differentiation and activation.
Quantitative Data on the Efficacy of this compound
The inhibitory effect of this compound on bone resorption has been quantified in numerous in vitro and clinical studies.
Table 1: In Vitro Effects of this compound
| Cell Type | Parameter Measured | This compound Concentration | Result | Reference |
| Human Osteoclast-like Cells (HOC) | Apoptosis | 100 µM | Dose-dependent increase in apoptotic cells after 48h | [7] |
| Human Preosteoclastic Cells (FLG 29.1) | Apoptosis | 1 mM | Significant increase in apoptotic cells after 48h | [7] |
| Human Preosteoclastic Cells (FLG 29.1) | Intracellular ATP | 1 mM | Significant decrease at 2-4h, with recovery by 16h | [7] |
| Human Osteoblasts | RANKL Gene Expression (under compression) | 5.0 µM | Inhibited compression-induced increase (from 4.2-fold to 1.8-fold) | [10] |
Table 2: Clinical Efficacy of this compound in Humans
| Patient Population | Treatment Regimen | Duration | Primary Outcome | Result | Reference |
| Postmenopausal Osteoporosis | 100 mg/week, i.m. | 3 years | Lumbar Spine BMD | +4.5% gain | [11][12] |
| Postmenopausal Osteoporosis | 100 mg/2 weeks, i.m. | 3 years | Lumbar Spine BMD | +2.9% gain (significant at 24 months) | [12] |
| Postmenopausal Osteoporosis | N/A | N/A | Vertebral Fracture Incidence | 46% reduction | [11][13] |
| Osteopenic Postmenopausal Women | 800 mg x2 daily for 2 wks, every 3 mos | 1 year | Urinary Bone Resorption Markers (NTX, CrossLaps) | 25-50% decrease | [14] |
| Patients on Home Parenteral Nutrition | 1500 mg, i.v. every 3 months | 1 year | Lumbar Spine BMD | +0.8% (vs. -1.6% in placebo, p=0.43) | [15] |
| Patients on Home Parenteral Nutrition | 1500 mg, i.v. every 3 months | 1 year | Bone Resorption Markers (Pyridinoline) | Significant decrease (p < 0.05) | [15] |
Experimental Protocols
In Vitro Bone Resorption (Pit) Assay
This assay directly measures the functional capacity of osteoclasts to resorb bone or a mineralized substrate.
Methodology:
-
Substrate Preparation: Use commercially available calcium phosphate-coated multi-well plates or prepare devitalized bovine bone slices.
-
Cell Seeding: Isolate osteoclast precursors (e.g., from human peripheral blood mononuclear cells or rodent bone marrow) and seed them onto the prepared substrates.
-
Differentiation: Culture the cells in appropriate media containing M-CSF and RANKL for 9-14 days to induce differentiation into mature, multinucleated osteoclasts.[16][17]
-
Treatment: Introduce this compound at various concentrations into the culture medium. Include a vehicle control.
-
Incubation: Culture for an additional 24-48 hours to allow for resorption.
-
Cell Removal: Remove cells from the substrate using sonication or a sodium hypochlorite solution.
-
Visualization: Stain the resorption pits. For bone slices, toluidine blue is commonly used. For calcium phosphate plates, 5% silver nitrate (von Kossa staining) can be used, which stains the unresorbed area, leaving pits clear.[16][17]
-
Quantification: Capture images using brightfield microscopy. Use image analysis software (e.g., ImageJ) to quantify the total area of resorption pits per field of view or per slice.[16]
Osteoclast Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.
Methodology:
-
Cell Culture and Treatment: Culture osteoclasts (e.g., isolated rabbit osteoclasts or human osteoclast-like cells) and treat with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.[9]
-
Cell Lysis: Harvest and wash the cells. Lyse the cells using a supplied lysis buffer to release intracellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate. A common substrate is Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorogenic).[18][19] Activated caspase-3 specifically cleaves this substrate.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Detection: Measure the signal using a microplate reader. For colorimetric assays, measure absorbance at 405 nm.[20] For fluorogenic assays, measure fluorescence with excitation at ~380 nm and emission at ~440 nm.[19]
-
Analysis: The signal intensity is directly proportional to the caspase-3 activity in the sample. Normalize results to protein concentration in the lysate.
Intracellular ATP Measurement
This protocol measures the level of cellular ATP to assess the metabolic impact of this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., human preosteoclastic FLG 29.1 cells) and treat with this compound (e.g., 1 mM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[7]
-
ATP Extraction: Harvest a known number of cells. Add a specific extraction reagent to lyse the cells and release the ATP into solution.[7]
-
Luciferin-Luciferase Reaction: In a luminometer-compatible microplate, add the cell extract to a luciferin-luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Detection: Immediately measure the bioluminescent signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Quantification: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the cell extracts.
Clinical Trial Protocol for Bone Mineral Density (BMD)
This outlines a typical workflow for a clinical trial assessing this compound's effect on BMD in an at-risk population.
Methodology:
-
Patient Selection: Recruit a defined patient population (e.g., postmenopausal women with osteoporosis, defined by a specific T-score).
-
Randomization: In a double-blind manner, randomly assign participants to either the treatment group (e.g., 100 mg i.m. This compound weekly) or a placebo/control group.[12]
-
Baseline Measurement: At the start of the trial, measure baseline BMD of the lumbar spine and femoral neck for all participants using dual-energy X-ray absorptiometry (DXA). Collect baseline biochemical markers of bone turnover.
-
Treatment Period: Administer the assigned treatment for a predefined duration (e.g., 2-3 years). Monitor for adverse events and ensure patient compliance.
-
Follow-up Measurements: Repeat BMD measurements using DXA at regular intervals (e.g., 6, 12, 24, and 36 months).[12]
-
Endpoint Analysis: The primary endpoint is typically the percentage change in BMD from baseline compared between the treatment and placebo groups. Secondary endpoints may include the incidence of new fragility fractures and changes in bone turnover markers.
Conclusion
This compound effectively inhibits bone resorption through a distinct, well-characterized mechanism. Its intracellular conversion to a toxic ATP analog targets mitochondrial function, leading to energy depletion and selective apoptosis of osteoclasts. Secondary effects on osteoblast signaling may further contribute to its antiresorptive profile. Quantitative data from a range of in vitro and clinical studies confirm its ability to reduce bone turnover, increase bone mineral density, and lower fracture risk in various patient populations. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and other antiresorptive agents.
References
- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 4. Further insight into mechanism of action of this compound: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new endogenous ATP analog (ApppI) inhibits the mitochondrial adenine nucleotide translocase (ANT) and is responsible for the apoptosis induced by nitrogen-containing bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of compressive loading and incubation with this compound on the RANKL/OPG system of human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: mechanisms of action on bone remodelling and clinical use in osteometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intramuscular this compound therapy in postmenopausal osteoporosis [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The effectiveness of cyclic and continuous oral this compound therapy on bone density and markers in osteopenic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of cyclical intravenous this compound therapy on bone mineral density and markers of bone turnover in patients receiving home parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biogot.com [biogot.com]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Suicide Bag Technique: An In-depth Technical Guide to Early Research on Clodronate-Mediated Macrophage Depletion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on clodronate-encapsulated liposomes for the targeted depletion of macrophages. This pioneering technique, often referred to as the "macrophage suicide" approach, has been instrumental in elucidating the diverse roles of macrophages in health and disease. This document delves into the core principles, experimental methodologies, and quantitative outcomes from early studies, offering a valuable resource for researchers utilizing or exploring this powerful tool.
Core Principle: Trojan Horse-Mediated Apoptosis
The selective depletion of macrophages using this compound relies on the phagocytic nature of these cells. This compound, a non-nitrogenous bisphosphonate, is encapsulated within multilamellar liposomes. These liposomes act as a "Trojan horse," being readily recognized and engulfed by macrophages.[1][2]
Once inside the macrophage, the liposomes are trafficked to the phagolysosomes. Here, the acidic environment and lysosomal phospholipases degrade the phospholipid bilayers, releasing the encapsulated this compound into the cytoplasm.[1] Free this compound has a very short half-life in circulation and cannot easily cross cell membranes, ensuring its effects are localized to the phagocytic cells that have ingested the liposomes.[1]
Upon release into the cytosol, this compound is metabolized by aminoacyl-tRNA synthetases into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p).[2][3] This cytotoxic metabolite is the key effector of macrophage depletion.
Signaling Pathway of this compound-Induced Macrophage Apoptosis
The accumulation of AppCCl2p within the macrophage triggers a cascade of events leading to apoptosis. The primary target of AppCCl2p is the mitochondrial Adenine Nucleotide Translocase (ANT), an inner mitochondrial membrane protein responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.[3][4][5]
The binding of AppCCl2p to ANT inhibits its function, leading to a collapse of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (mPTP).[3][4] This disruption of mitochondrial integrity results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, ultimately activating the caspase cascade and executing the apoptotic program.
Experimental Protocols
The following protocols are based on the foundational work by Van Rooijen and Sanders, as described in their seminal 1994 publication in the Journal of Immunological Methods and other early research.[1][6]
Preparation of this compound-Encapsulated Liposomes
This protocol outlines the preparation of multilamellar liposomes containing this compound using the thin-film hydration method.
Materials:
-
Phosphatidylcholine (e.g., from egg yolk)
-
Cholesterol
-
Chloroform
-
This compound (dichloromethylene bisphosphonate) solution (e.g., 0.6 M in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Sonication equipment (optional)
-
Centrifuge
Procedure:
-
Lipid Film Formation:
-
Hydration and Encapsulation:
-
Add 10 mL of the 0.6 M this compound solution in PBS to the flask containing the lipid film.[6]
-
Disperse the lipid film by gentle rotation of the flask at room temperature for approximately 15 minutes.[6] This allows for the hydration of the lipid sheets and the formation of multilamellar vesicles encapsulating the this compound solution.
-
-
Liposome Maturation and Sizing (Optional):
-
Allow the liposome suspension to stand at room temperature for 2 hours to permit swelling and annealing of the liposomes.
-
For a more uniform size distribution, the suspension can be briefly sonicated in a water bath sonicator.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension (e.g., at 10,000 x g for 15 minutes).
-
Discard the supernatant and resuspend the liposome pellet in sterile PBS.
-
Repeat the washing step at least two more times.
-
-
Final Preparation and Storage:
-
Resuspend the final liposome pellet in a known volume of sterile PBS. The typical concentration of encapsulated this compound is approximately 5 mg/mL.
-
Store the liposome suspension at 4°C. Do not freeze , as this will disrupt the liposomal structures.
-
In Vivo Macrophage Depletion
This protocol describes the systemic depletion of macrophages in rodents. The route of administration can be tailored to target specific macrophage populations.
Materials:
-
This compound-encapsulated liposomes (prepared as above)
-
Control liposomes (containing PBS instead of this compound)
-
Sterile syringes and needles
-
Experimental animals (e.g., mice, rats)
Procedure:
-
Dosing:
-
For systemic depletion of macrophages in the liver and spleen, a typical dose for a 20-25 g mouse is 200 µL of the this compound liposome suspension administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[7]
-
-
Administration:
-
Bring the liposome suspension to room temperature before injection.
-
Gently mix the suspension by inverting the vial to ensure homogeneity.
-
Administer the liposomes to the animals using the chosen route of injection.
-
-
Time Course of Depletion:
In Vitro Macrophage Depletion
This protocol details the depletion of macrophages in cell culture, using the RAW 264.7 cell line as an example.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-encapsulated liposomes
-
Control liposomes
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in multi-well plates at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound liposome and control liposome suspensions in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the liposomes at various concentrations (e.g., 100, 200, 400 µg/mL of this compound).[10]
-
-
Incubation:
-
Incubate the cells with the liposomes for a specified period (e.g., 4-24 hours).[10]
-
-
Assessment of Depletion:
-
After the incubation period, assess cell viability using a standard assay to quantify the extent of macrophage depletion.
-
Quantitative Data on Macrophage Depletion
The efficiency of macrophage depletion can vary depending on the target organ, the dose of this compound liposomes, and the time point of analysis. The following tables summarize quantitative data from early and subsequent research.
Table 1: In Vivo Macrophage Depletion Efficiency
| Organ/Tissue | Animal Model | Depletion Efficiency (%) | Time Point Post-Injection | Reference(s) |
| Spleen (Red Pulp) | Mouse | ~90% | 24 hours | [8] |
| Liver (Kupffer Cells) | Mouse | ~90% | 24 hours | [8] |
| Spleen | Mouse | >95% (F4/80+) | 2 days | [2] |
| Liver | Mouse | 52% reduction | 48 hours | [11] |
| Spleen | Mouse | Significant reduction | 48 hours | [11] |
Table 2: In Vitro Macrophage Depletion Efficiency
| Cell Line/Type | This compound Conc. (µg/mL) | Viability Reduction (%) | Incubation Time (hours) | Reference(s) |
| RAW 264.7 | 100 | Significant | 24 | [10] |
| RAW 264.7 | 200 | Significant | 24 | [10] |
| RAW 264.7 | 400 | Significant | 24 | [10] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a macrophage depletion experiment and the logical relationship between the components of this technique.
This in-depth guide serves as a foundational resource for understanding and applying the this compound-liposome macrophage depletion technique. By providing detailed insights into the early research, it aims to empower current and future generations of scientists to effectively utilize this method in their quest to unravel the complex roles of macrophages in biological systems.
References
- 1. Liposome mediated depletion of macrophages: mechanism of action, preparation of liposomes and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous Injection – Clodrosome: Liposomal this compound [clodrosome.com]
- 3. Further insight into mechanism of action of this compound: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new endogenous ATP analog (ApppI) inhibits the mitochondrial adenine nucleotide translocase (ANT) and is responsible for the apoptosis induced by nitrogen-containing bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Macrophage Inhibitor this compound Enhances Liver Transduction of Lentiviral but Not Adeno-Associated Viral Vectors or mRNA Lipid Nanoparticles in Neonatal and Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrophage depletion increases target specificity of bone-targeted nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Bisphosphonates and Osteoclast Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a class of drugs widely used in the treatment of bone diseases characterized by excessive osteoclast-mediated bone resorption, such as osteoporosis and Paget's disease.[1][2] Their efficacy stems from their ability to inhibit osteoclast function, leading to a decrease in bone turnover and an increase in bone mass. This technical guide provides an in-depth overview of the foundational studies that have elucidated the mechanisms of action of bisphosphonates on osteoclast activity, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.
Mechanisms of Action
Bisphosphonates are structurally similar to endogenous pyrophosphate and are classified into two main groups based on their chemical structure and mechanism of action: non-nitrogen-containing bisphosphonates (NN-BPs) and more potent nitrogen-containing bisphosphonates (N-BPs).[3][4]
Nitrogen-Containing Bisphosphonates (N-BPs)
N-BPs, such as alendronate, risedronate, and zoledronic acid, are the most clinically prevalent class of bisphosphonates.[5] Their primary molecular target is farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[6][7]
The Mevalonate Pathway and its Inhibition:
The mevalonate pathway is essential for the production of cholesterol and isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[8] These isoprenoids are crucial for the post-translational modification process known as prenylation, where they are attached to small GTP-binding proteins like Ras, Rho, and Rac.[9] Prenylation is vital for the proper localization and function of these proteins, which regulate essential cellular processes in osteoclasts, including cytoskeletal organization, membrane ruffling, and intracellular trafficking.[9]
By inhibiting FPPS, N-BPs prevent the synthesis of FPP and GGPP.[6] This lack of isoprenoid lipids disrupts the prenylation of small GTPases, leading to osteoclast inactivation and the induction of apoptosis (programmed cell death).[10][11]
Non-Nitrogen-Containing Bisphosphonates (NN-BPs)
NN-BPs, such as etidronate and clodronate, exert their effects through a different mechanism.[4] They are metabolized within osteoclasts into non-hydrolyzable analogs of adenosine triphosphate (ATP).[4] These cytotoxic ATP analogs accumulate intracellularly, interfering with ATP-dependent cellular processes and ultimately inducing osteoclast apoptosis.[4]
Quantitative Data on Bisphosphonate Potency
The potency of bisphosphonates varies significantly based on their chemical structure. N-BPs are generally much more potent than NN-BPs. The following tables summarize key quantitative data from foundational studies, providing a comparison of the inhibitory effects of various bisphosphonates.
Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Nitrogen-Containing Bisphosphonates
| Bisphosphonate | IC50 for Human FPPS Inhibition (nM) |
| Zoledronic Acid | 2.5 - 3 |
| Risedronate | 5.7 - 8.9 |
| Ibandronate | 25 - 47 |
| Alendronate | 260 - 440 |
| Pamidronate | 353 - 530 |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
Table 2: In Vitro Inhibition of Bone Resorption by Bisphosphonates
| Bisphosphonate | Relative Potency (Etidronate = 1) | EC50 for Bone Resorption Inhibition |
| Zoledronic Acid | >10,000 | ~10⁻⁸ M |
| Risedronate | 5,000 - 10,000 | ~10⁻⁷ M |
| Ibandronate | 1,000 - 5,000 | ~10⁻⁷ M |
| Alendronate | 100 - 1,000 | ~10⁻⁶ M |
| Pamidronate | 100 | ~10⁻⁶ M |
| This compound | 10 | ~10⁻⁵ M |
| Etidronate | 1 | ~10⁻⁴ M |
Relative potencies and EC50 values are approximations compiled from various in vitro resorption assays and can vary between studies.[3]
Table 3: Induction of Osteoclast Apoptosis by Bisphosphonates
| Bisphosphonate | Concentration | Apoptotic Osteoclasts (%) | Fold Increase vs. Control |
| Risedronate | 10⁻⁵ M | ~50% | ~24-fold |
| Pamidronate | 10⁻⁴ M | ~25% | ~10-fold |
| This compound | 10⁻⁴ M | ~15% | ~4-fold |
| Alendronate | 5 µM (pH 7.0) | ~35% | - |
| Zoledronate | 500 nM (pH 7.0) | ~40% | - |
Data is illustrative and compiled from various studies. The percentage of apoptotic cells and fold increase can vary significantly based on the experimental model, bisphosphonate concentration, and incubation time.[12][13][14]
Experimental Protocols
The following are detailed methodologies for key experiments used in the foundational studies of bisphosphonates and osteoclast activity.
Osteoclast Differentiation from Bone Marrow Precursors
This protocol describes the generation of mature osteoclasts from murine bone marrow macrophages.
Materials:
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Macrophage Colony-Stimulating Factor (M-CSF).
-
Receptor Activator of Nuclear Factor κB Ligand (RANKL).
-
Ficoll-Paque.
-
70 µm cell strainer.
-
Tissue culture plates.
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice and dissect femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with α-MEM.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
-
Isolation of Mononuclear Cells:
-
Layer the cell suspension over Ficoll-Paque and centrifuge to separate mononuclear cells.
-
Collect the mononuclear cell layer.
-
-
Generation of Bone Marrow Macrophages (BMMs):
-
Culture the mononuclear cells in α-MEM containing M-CSF (e.g., 30 ng/mL) for 3-4 days. Adherent cells are BMMs.
-
-
Osteoclast Differentiation:
-
Lift the adherent BMMs and re-plate them at a desired density.
-
Culture the BMMs in α-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) for 5-7 days.
-
Replace the medium every 2-3 days.
-
-
Identification of Osteoclasts:
-
Mature osteoclasts are identified as large, multinucleated (≥3 nuclei) cells that are positive for Tartrate-Resistant Acid Phosphatase (TRAP) staining.
-
Bone Resorption (Pit) Assay
This assay quantifies the resorptive activity of osteoclasts on a bone-like substrate.
Materials:
-
Dentine or bone slices.
-
Mature osteoclast culture (from protocol 3.1).
-
Toluidine blue stain (1% in water).
-
Sonicator.
-
Light microscope with imaging software.
Procedure:
-
Co-culture:
-
Plate mature osteoclasts onto dentine or bone slices in a multi-well plate.
-
Culture for 48-72 hours to allow for resorption.
-
-
Cell Removal:
-
Remove the medium and wash the slices with PBS.
-
Remove the osteoclasts from the slices by sonication in water or by mechanical scraping.
-
-
Staining of Resorption Pits:
-
Stain the slices with 1% toluidine blue for 1-2 minutes.
-
Wash thoroughly with water to remove excess stain.
-
-
Quantification:
-
Visualize the resorption pits (which appear as dark blue areas) under a light microscope.
-
Capture images and use image analysis software to quantify the total resorbed area per slice.
-
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This assay measures the inhibitory effect of bisphosphonates on the enzymatic activity of FPPS.
Materials:
-
Recombinant human FPPS enzyme.
-
[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP).
-
Geranyl pyrophosphate (GPP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Bisphosphonate solutions of varying concentrations.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the assay buffer, recombinant FPPS, and the bisphosphonate solution.
-
Pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrates: GPP and [¹⁴C]-IPP.
-
Incubate at 37°C for a specific time (e.g., 20 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction (e.g., by adding acid).
-
Extract the radiolabeled product (farnesyl pyrophosphate) using an organic solvent (e.g., butanol).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of FPPS inhibition for each bisphosphonate concentration compared to a control without inhibitor.
-
Determine the IC50 value (the concentration of bisphosphonate that inhibits 50% of the enzyme activity).
-
Osteoclast Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner enzyme in apoptosis.
Materials:
-
Mature osteoclast culture.
-
Bisphosphonate solutions.
-
Cell lysis buffer.
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Fluorometer.
Procedure:
-
Cell Treatment:
-
Treat mature osteoclast cultures with various concentrations of bisphosphonates for a specified duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and then add cell lysis buffer.
-
Incubate on ice to ensure complete cell lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Caspase-3 Activity Measurement:
-
In a microplate, combine the cell lysate with the caspase-3 fluorogenic substrate in an appropriate assay buffer.
-
Incubate at 37°C, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.
-
-
Data Analysis:
-
Quantify the increase in caspase-3 activity in bisphosphonate-treated cells compared to untreated controls.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Mevalonate pathway and the site of inhibition by N-BPs.
Caption: Workflow for osteoclast differentiation from bone marrow.
Caption: Workflow for the bone resorption (pit) assay.
Caption: Workflow for the osteoclast apoptosis (Caspase-3) assay.
Conclusion
The foundational studies on bisphosphonates have provided a comprehensive understanding of their potent inhibitory effects on osteoclast activity. The elucidation of the mevalonate pathway as the primary target for nitrogen-containing bisphosphonates has been a landmark discovery, guiding the development of more potent and specific drugs. The experimental protocols detailed in this guide represent the cornerstone techniques that have enabled these discoveries and continue to be essential tools for the evaluation of novel anti-resorptive agents. The quantitative data underscores the structure-activity relationships among different bisphosphonates, providing a valuable resource for drug development professionals. This in-depth technical guide serves as a comprehensive resource for researchers and scientists in the field of bone biology and pharmacology.
References
- 1. dot | Graphviz [graphviz.org]
- 2. stackoverflow.com [stackoverflow.com]
- 3. researchgate.net [researchgate.net]
- 4. DOT | Graphviz [graphviz.org]
- 5. Comparative effects of five bisphosphonates on apoptosis of macrophage cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dissociation of the pro-apoptotic effects of bisphosphonates on osteoclasts from their anti-apoptotic effects on osteoblasts/osteocytes with novel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Clodronate Liposome Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clodronate liposomes are a powerful tool for in vivo research, enabling the selective depletion of macrophages and other phagocytic cells. This allows for the investigation of the roles these cells play in a multitude of physiological and pathological processes, including immunology, oncology, and inflammatory diseases.[1][2][3] Encapsulating the hydrophilic drug this compound within liposomes facilitates its targeted delivery to phagocytic cells, which readily engulf these particles.[4][5][6] Once inside the cell, the liposome is degraded by lysosomal enzymes, releasing this compound into the cytoplasm.[4][7] The intracellular this compound is then metabolized into a non-hydrolyzable ATP analog, which induces apoptosis and leads to the elimination of the macrophage.[4] This method is highly effective, with a single dose capable of achieving substantial macrophage depletion within 24-48 hours.[8]
These application notes provide detailed protocols for the preparation and in vivo administration of this compound liposomes, along with essential information for experimental design and data interpretation.
Data Presentation: Quantitative In Vivo Dosing Parameters
The following tables summarize recommended dosing parameters for this compound liposomes in mice (20-25g). It is crucial to note that the optimal dose and frequency can vary depending on the mouse strain, target tissue, and experimental model.[2]
Table 1: Systemic Macrophage Depletion in C57BL/6J Mice [2]
| Administration Route | Typical Dose per Mouse (20-25g) | Frequency | Time to Maximum Depletion |
| Intravenous (i.v.) | 150–200 µL | Single or repeated injections | 24 hours[9] |
| Intraperitoneal (i.p.) | 150–200 µL | Single or repeated injections | 48-72 hours[9] |
Table 2: Targeted Macrophage Depletion in Mice (20-25g) [3][9]
| Target Organ/Cell Type | Recommended Administration Route(s) | Dosage | Notes |
| Spleen (Red Pulp Macrophages) | Intravenous (i.v.) or Intraperitoneal (i.p.) | Single dose: 200 µL | For long-term studies, an initial 150 µL dose followed by 100 µL every 2 weeks can be effective.[3] |
| Liver (Kupffer Cells) | Intravenous (i.v.) or Intraperitoneal (i.p.) | 200 µL | Effective for models of hepatic inflammation or infection.[3] |
| Lung (Alveolar Macrophages) | Combined i.v. and Intratracheal/Intranasal | i.v.: 150–200 µL, Intratracheal/Intranasal: 50 µL | Dual delivery enhances depletion in both airways and alveoli.[3] |
| Lymph Nodes | Intravenous (i.v.) or Intraperitoneal (i.p.) | 100–200 µL | Optimal timing and markers for validation should be determined from relevant literature.[3] |
| Brain (Microglia) | Intracerebroventricular | 10 µL | Direct administration is necessary to bypass the blood-brain barrier. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes (Thin Film Hydration Method)
This protocol describes a common method for preparing this compound-encapsulated liposomes.[10]
Materials:
-
Egg phosphatidylcholine
-
Cholesterol
-
Phosphatidylserine (optional, for negatively charged liposomes)[10]
-
Chloroform
-
This compound solution (e.g., 200 mg/mL in sterile saline or PBS)
-
Sterile, endotoxin-free glassware
-
Round-bottomed flask
-
Rotary evaporator
-
Probe sonicator
-
High-speed centrifuge
Methodology:
-
Lipid Film Formation:
-
Dissolve the lipid components (e.g., 80 mg egg phosphatidylcholine and 40 mg cholesterol) in chloroform in a round-bottomed flask.[10]
-
For negatively charged liposomes, 8 mg of phosphatidylserine can be included.[10]
-
Attach the flask to a rotary evaporator and rotate under vacuum to evaporate the chloroform, leaving a thin lipid film on the flask's inner surface.
-
-
Hydration:
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the lipid film by gentle rotation or hand-shaking for approximately 2 hours at room temperature.[10] This allows for the formation of multilamellar vesicles encapsulating the this compound solution.
-
-
Sonication:
-
Purification:
-
To remove unencapsulated this compound, wash the liposomes multiple times with sterile saline or PBS.
-
Centrifuge the liposome suspension at high speed (e.g., 100,000 x g for 1 hour) to pellet the liposomes.
-
Carefully aspirate the supernatant and resuspend the liposome pellet in fresh sterile saline or PBS. Repeat this washing step at least three times.[10]
-
-
Final Preparation and Storage:
-
After the final wash, resuspend the liposomes in a known volume of sterile saline or PBS.
-
The final concentration of encapsulated this compound should be determined. A typical concentration is around 5 mg of this compound per 1 mL of suspension.
-
Store the prepared this compound liposomes at 4-8°C. Do not freeze.[6] Liposomes are typically stable for at least 6 weeks under these conditions.[8]
-
Protocol 2: In Vivo Administration of this compound Liposomes in Mice
Materials:
-
This compound liposome suspension
-
Control liposome suspension (containing saline or PBS instead of this compound)[11]
-
75% alcohol swabs
-
Appropriate mouse handling and restraint equipment
Methodology:
-
Preparation for Injection:
-
Two hours prior to injection, remove the this compound and control liposome suspensions from storage and allow them to equilibrate to room temperature.[8]
-
Immediately before drawing the suspension into the syringe, gently invert the vial 8-10 times to ensure a homogenous suspension.[8] Avoid vigorous vortexing, which can damage the liposomes.
-
-
Intravenous (i.v.) Injection (via Retro-orbital Sinus or Tail Vein):
-
Retro-orbital Injection: This method requires proper training and is performed on anesthetized mice. Briefly, a needle is inserted into the medial canthus of the eye to access the retro-orbital venous sinus for injection.[8]
-
Tail Vein Injection: Place the mouse in a restraint device. To aid in vasodilation, warm the tail with a heat lamp or warm water.[9] Disinfect the injection site with an alcohol swab. Insert the needle into one of the lateral tail veins and slowly inject the liposome suspension.
-
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse, tilting its head downwards to move the abdominal organs.
-
The injection site is typically in the lower abdominal quadrant, avoiding the midline.[9]
-
Insert the needle at a 45-degree angle. Before injecting, gently pull back on the plunger to ensure no fluid or blood is aspirated, which would indicate entry into an organ or blood vessel.[9]
-
Slowly inject the liposome suspension into the peritoneal cavity.
-
-
Post-Injection Monitoring:
-
Closely monitor the animals after injection for any adverse reactions.
-
Depletion of macrophages is typically observed within 24-48 hours and can last for several days.[8] Endogenous macrophage populations will begin to repopulate within 1-2 weeks.[8] For long-term studies, repeated injections may be necessary.[8]
-
-
Validation of Macrophage Depletion:
-
It is essential to validate the efficiency of macrophage depletion in your target tissues. This can be achieved through methods such as flow cytometry or immunohistochemistry using macrophage-specific markers (e.g., F4/80, CD68).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Macrophage Apoptosis
Caption: Mechanism of this compound-induced macrophage apoptosis.
Experimental Workflow for an In Vivo Macrophage Depletion Study
Caption: A typical workflow for in vivo macrophage depletion studies.
Logical Relationship of Experimental and Control Groups
Caption: Importance of control liposomes in experimental design.
References
- 1. rupress.org [rupress.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound Liposome - Creative Biolabs [creative-biolabs.com]
- 7. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. clodronateliposomes.com [clodronateliposomes.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of Clodronate Liposomes in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clodronate liposomes are a vital tool for in vivo macrophage depletion in mice. This protocol outlines the standard procedure for their intravenous administration, a method crucial for studying the roles of macrophages in various physiological and pathological processes. The intravenous route ensures systemic delivery and efficient uptake by phagocytic cells, primarily in the liver and spleen. Adherence to a precise protocol is critical for achieving reproducible results and ensuring animal welfare.
Quantitative Data Summary
For effective and reproducible macrophage depletion, careful consideration of dosage and liposome characteristics is essential. The following tables summarize key quantitative parameters for the intravenous administration of this compound liposomes in mice.
Table 1: Recommended Dosage and Administration Parameters
| Parameter | Value | Unit | Notes |
| Standard Dosage | 100 - 200 | µL/10 g body weight | This corresponds to approximately 1-2 mg of this compound per mouse, assuming a standard concentration. |
| This compound Concentration | 5 | mg/mL | This is a common concentration for commercially available this compound liposome suspensions. |
| Injection Volume | 0.1 - 0.2 | mL | For a standard 20-25 g mouse. |
| Injection Route | Intravenous (IV) | Typically via the lateral tail vein. | |
| Injection Rate | Slow | ~100 µL/15-30 sec | A slow injection rate is crucial to prevent adverse reactions. |
Table 2: Typical Liposome Characteristics
| Parameter | Value | Unit | Significance |
| Mean Particle Size | 1.5 - 3.0 | µm | Influences the biodistribution and uptake by phagocytic cells. |
| Lipid Composition | Phosphatidylcholine, Cholesterol | - | Standard components for creating stable liposomal bilayers. |
| Encapsulation Efficiency | >80 | % | Ensures a high concentration of active drug within the liposomes. |
Experimental Protocol: Intravenous Administration of this compound Liposomes
This protocol provides a step-by-step guide for the safe and effective intravenous injection of this compound liposomes into mice.
Materials:
-
This compound liposome suspension (e.g., from a commercial supplier)
-
Control (empty) liposome suspension (optional)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% Ethanol
-
Sterile gauze
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Liposomes:
-
Gently resuspend the this compound liposome solution by inverting the vial several times. Do not vortex , as this can damage the liposomes.
-
Draw the required volume of the liposome suspension into a sterile syringe fitted with a new sterile needle. Ensure there are no air bubbles.
-
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Warm the mouse's tail using a heat lamp or a warming pad for 2-5 minutes to dilate the lateral tail veins, making them easier to visualize and access.
-
Place the mouse in a suitable restrainer to minimize movement and stress.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).
-
Confirm proper placement by observing a small amount of blood flash back into the hub of the needle.
-
Slowly inject the this compound liposome suspension over 15-30 seconds.
-
If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., respiratory distress, lethargy).
-
Continue to monitor the animal according to your institution's animal care guidelines. Macrophage depletion typically occurs within 24-48 hours post-injection.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the protocol for intravenous administration of this compound liposomes.
Application Notes and Protocols: Intraperitoneal Injection of Clodronate Liposomes for Macrophage Depletion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of clodronate liposomes for macrophage depletion via intraperitoneal (IP) injection, a widely used technique in immunology, oncology, and other fields to study the function of macrophages.[1][2]
Introduction
This compound, a non-toxic bisphosphonate, is encapsulated within liposomes to facilitate its targeted delivery to phagocytic cells, primarily macrophages.[3][4] Macrophages recognize the liposomes as foreign particles and engulf them through phagocytosis.[5] Once inside the macrophage, lysosomal enzymes disrupt the liposome, releasing the this compound into the cytoplasm.[4][5] Intracellular this compound is then metabolized into a non-hydrolyzable ATP analog (adenosine 5'-(β,γ-dichloromethylene) triphosphate), which induces apoptosis and leads to the depletion of the macrophage population.[5][6] This method allows for the transient and selective depletion of macrophages in various tissues, providing a powerful tool to investigate their roles in health and disease.[6][7]
Mechanism of Action
The process of macrophage depletion by this compound liposomes involves several key steps, from phagocytosis to the induction of apoptosis.
Experimental Protocols
Materials
-
This compound liposomes (commercially available)
-
Control (PBS or empty) liposomes
-
Sterile phosphate-buffered saline (PBS)
-
Syringes (1 mL) with needles (25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal handling and restraint equipment
Animal Model
This protocol is designed for use in mice (e.g., C57BL/6). All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).
Dosing and Administration
The optimal dosage and frequency of administration can vary depending on the specific research question, mouse strain, and the target macrophage population. The following table summarizes common dosing strategies.
| Parameter | Recommendation | Notes |
| Dosage (Mouse) | 100-200 µL per 20-25g mouse | This typically corresponds to approximately 1 mg of this compound.[8] Some studies recommend an initial dose of 0.05 mg/g body weight, potentially scaled down to ~0.03 mg/g for repeated injections to reduce toxicity.[9] |
| Injection Volume | 200 µL | A common volume for intraperitoneal injections in mice.[7][8] |
| Frequency | Single dose for short-term depletion; repeated doses every 2-4 days for long-term depletion. | For chronic studies, injections may be administered twice weekly.[8][9] |
| Route | Intraperitoneal (IP) injection | IP injection is effective for depleting macrophages in the peritoneal cavity, omentum, spleen, liver, and visceral adipose tissue.[7][10][11] |
Intraperitoneal Injection Procedure
-
Preparation: Allow this compound and control liposomes to come to room temperature before use. Gently resuspend the liposome solution by inverting the vial several times. Do not vortex.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Injection: Insert the needle at a 30-40 degree angle to avoid puncturing internal organs.[7] Inject the liposome solution slowly and steadily.
-
Monitoring: Monitor the animals for any adverse reactions following the injection. Potential side effects can include weight loss and, in some cases, mortality with repeated dosing.[12]
Experimental Workflow
The following diagram outlines a typical experimental workflow for macrophage depletion studies using this compound liposomes.
Assessment of Macrophage Depletion
The efficiency of macrophage depletion should be confirmed for each experiment. Common methods include flow cytometry and immunohistochemistry.
Flow Cytometry Protocol for Spleen
-
Spleen Homogenization: Euthanize the mouse and aseptically remove the spleen. Mechanically dissociate the spleen in PBS or RPMI-1640 medium to create a single-cell suspension. This can be achieved by mashing the spleen through a 70-µm cell strainer.[13]
-
Red Blood Cell Lysis: Resuspend the cell pellet in a red blood cell lysis buffer and incubate for 5 minutes at room temperature.[13] Quench the lysis reaction by adding excess PBS and centrifuge to pellet the cells.
-
Cell Staining: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS). Stain with fluorescently conjugated antibodies against macrophage surface markers. Common markers for mouse macrophages include F4/80, CD11b, and CD68 (intracellular).[14]
-
Data Acquisition and Analysis: Acquire stained cells on a flow cytometer and analyze the data to quantify the percentage of macrophages in this compound-treated animals compared to controls.
Quantitative Data on Macrophage Depletion
The following table summarizes reported macrophage depletion efficiencies in various tissues following intraperitoneal injection of this compound liposomes.
| Tissue | Depletion Efficiency | Time to Max Depletion (IP) | Reference |
| Spleen | >90% | 24-48 hours | [13] |
| Liver (Kupffer Cells) | ~90% | 24 hours (systemic injection) | [6] |
| Peritoneal Cavity | Complete elimination of mature macrophages | 2 days | [10] |
| Omentum | Complete elimination of mature macrophages | 2 days | [10] |
| Visceral Adipose Tissue | ~95% reduction in F4/80+ cells | Not specified | [15] |
| Colon | Significant reduction in F4/80+ cells | Not specified | [8] |
| Blood Monocytes | Significant reduction | 24-48 hours | [4][16] |
Applications and Considerations
-
Studying Macrophage Function: This technique is invaluable for elucidating the role of macrophages in various physiological and pathological processes, including immune responses, tissue repair, cancer, and metabolic diseases.[1][11]
-
Specificity: While highly effective at depleting macrophages, this compound liposomes can also deplete other phagocytic cells, such as dendritic cells and monocytes.[1][7] This should be considered when interpreting results.
-
Toxicity: Repeated high doses of this compound liposomes can lead to toxicity, including weight loss, neutrophilia, anemia, and in some cases, animal death.[9][12] It is crucial to carefully titrate the dose and monitor the animals closely.
-
Repopulation: Macrophage populations will begin to repopulate within 1-2 weeks after the cessation of treatment.[13] This allows for studies on the role of newly infiltrating macrophages.
Signaling Pathways and Cellular Effects
Depletion of macrophages can have widespread effects on local and systemic signaling environments. For instance, in the context of high-fat diet-induced obesity, macrophage depletion has been shown to downregulate the expression of genes involved in lipogenesis and inflammation.
By following these detailed protocols and considering the associated applications and limitations, researchers can effectively utilize intraperitoneal injection of this compound liposomes as a robust tool for macrophage depletion in their studies.
References
- 1. rupress.org [rupress.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Apoptosis of macrophages induced by liposome-mediated intracellular delivery of this compound and propamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 6. researchgate.net [researchgate.net]
- 7. Depletion and Reconstitution of Macrophages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Repeated this compound-liposome treatment results in neutrophilia and is not effective in limiting obesity-linked metabolic impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage depletion in the rat after intraperitoneal administration of liposome-encapsulated this compound: depletion kinetics and accelerated repopulation of peritoneal and omental macrophages by administration of Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal injection of this compound liposomes eliminates visceral adipose macrophages and blocks high-fat diet-induced weight gain and development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Intraperitoneal Injection of this compound Liposomes Eliminates Visceral Adipose Macrophages and Blocks High-fat Diet-induced Weight Gain and Development of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Depletion of macrophages with this compound liposomes partially attenuates renal fibrosis on AKI–CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clodronate Liposome Dosage in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed dosage guidelines and experimental protocols for the use of clodronate liposomes to deplete macrophages in rats. The information is compiled from various scientific studies and is intended to serve as a comprehensive resource for designing and executing experiments involving macrophage depletion.
Introduction
This compound liposomes are a widely used tool for the in vivo depletion of macrophages. Liposomes, which are microscopic vesicles composed of a lipid bilayer, encapsulate the drug this compound. When administered to an animal, these liposomes are readily phagocytosed by macrophages. Inside the macrophage, the liposome is degraded, releasing this compound into the cytoplasm. This compound is then metabolized into a non-hydrolyzable ATP analog, which induces apoptosis, leading to the selective elimination of the macrophage.[1][2][3][4] This technique, often referred to as macrophage "suicide," is invaluable for studying the role of macrophages in various physiological and pathological processes.[3]
Data Presentation: Dosage Guidelines
The following tables summarize quantitative data on this compound liposome dosage for macrophage depletion in rats, categorized by the route of administration.
Table 1: Intravenous (IV) Administration of this compound Liposomes in Rats
| Rat Strain | Weight | Dosage | Dosing Schedule | Purpose of Depletion | Outcome | Reference |
| Sabra | 350-420 g | 15 mg/kg | Injected on days -1 and +6 relative to injury | Study of neointimal formation after balloon injury | Reduced number of blood monocytes and decreased macrophage infiltration in injured arteries.[5][6] | [Danan, et al., 2002][5][6] |
| Not Specified | Not Specified | 500 µL | Not Specified | Comparison with intrauterine administration for endometrial macrophage clearance | Decreased numbers of macrophages in both uterine and ovarian tissues. | [Wang, et al., 2022][7] |
Table 2: Intraperitoneal (IP) Administration of this compound Liposomes in Rats
| Rat Strain | Weight | Dosage | Dosing Schedule | Purpose of Depletion | Outcome | Reference |
| Not Specified | Not Specified | Two injections at days 0 and 3 | Not Specified | Depletion of macrophages from the peritoneal cavity and omentum | Complete elimination of mature tissue macrophages from the peritoneal cavity and omentum within 2 days.[8] | [Biewenga, et al., 1995][8] |
Table 3: Other Routes of Administration
| Route | Rat Dosage | Purpose | Reference |
| Intracerebroventricular | 50 µL | Depletion of brain microglia | [Yeasen Biotechnology][4][9] |
| Intrarectal | 1 mL | Depletion of colonic macrophages | [Encapsula NanoSciences][10] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound liposomes in rats.
Protocol 1: Intravenous (IV) Administration via the Tail Vein
Materials:
-
This compound liposome suspension
-
Sterile saline or PBS
-
Rat restrainer
-
Heat lamp or warm water bath
-
27-30 gauge needle and 1 mL syringe
-
70% ethanol
-
Gauze pads
Procedure:
-
Preparation of this compound Liposomes: If using a commercial source, follow the manufacturer's instructions for handling and storage. If preparing in-house, ensure the liposomes are of the correct size and concentration.[5] The final volume to be injected should be approximately 1% of the rat's body weight.[11]
-
Animal Preparation:
-
Place the rat in a suitable restrainer to secure the animal and expose the tail.
-
To dilate the tail veins and improve visibility, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.
-
Clean the tail with a 70% ethanol wipe.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound liposome suspension. Observe for any swelling at the injection site, which would indicate an unsuccessful injection.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
-
Post-injection Monitoring: Monitor the rat for any adverse reactions. The maximum depletion of macrophages is typically observed 24 hours post-injection.[9]
Protocol 2: Intraperitoneal (IP) Administration
Materials:
-
This compound liposome suspension
-
25-27 gauge needle and 1-3 mL syringe
-
70% ethanol
Procedure:
-
Preparation of this compound Liposomes: As described in the IV administration protocol.
-
Animal Handling:
-
Firmly grasp the rat by the scruff of the neck to control its head and body.
-
Turn the rat over to expose its abdomen. Tilt the rat's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
-
Injection:
-
The preferred injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or major blood vessels.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity. You should feel a slight "pop" as the needle penetrates the peritoneum.
-
Aspirate slightly to ensure no blood or urine is drawn into the syringe.
-
Inject the this compound liposome suspension.
-
Withdraw the needle.
-
-
Post-injection Monitoring: Monitor the rat for any signs of distress. Maximum macrophage depletion after IP injection is typically observed between 48 and 72 hours.[9]
Visualizations
Signaling Pathway of this compound-Induced Macrophage Apoptosis
Caption: Mechanism of this compound-induced macrophage apoptosis.
Experimental Workflow for Macrophage Depletion Studies in Rats
Caption: A generalized experimental workflow for in vivo macrophage depletion studies.
References
- 1. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 2. Liposome encapsulated this compound mediated elimination of pathogenic macrophages and microglia: A promising pharmacological regime to defuse cytokine storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis of macrophages induced by liposome-mediated intracellular delivery of this compound and propamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound liposomes_TargetMol [targetmol.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. zgsydw.cnjournals.com [zgsydw.cnjournals.com]
- 8. Macrophage depletion in the rat after intraperitoneal administration of liposome-encapsulated this compound: depletion kinetics and accelerated repopulation of peritoneal and omental macrophages by administration of Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. encapsula.com [encapsula.com]
- 11. Liposome: Encapsula's Scientific Blog: Systemic Administration of this compound Liposomes via Intravenous (IV) Injection [liposomes.org]
Application Notes and Protocols for Clodronate Liposome-Mediated Depletion of Kupffer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of clodronate liposomes for the specific depletion of Kupffer cells, the resident macrophages of the liver. This technique is a powerful tool for investigating the role of these cells in liver physiology, pathology, and in the context of drug metabolism and delivery.
Introduction
This compound, a non-toxic bisphosphonate, is encapsulated within liposomes to facilitate its targeted delivery to phagocytic cells, such as Kupffer cells.[1][2] Macrophages recognize the liposomes as foreign particles and engulf them through phagocytosis.[3] Once inside the cell, lysosomal phospholipases disrupt the liposomal membrane, releasing this compound into the cytoplasm.[2][4] The accumulation of intracellular this compound leads to irreversible damage and induces apoptosis, resulting in the selective depletion of the macrophage population.[2][3][5] This method is highly effective for studying the functional roles of Kupffer cells in various biological processes.[6][7]
Data Presentation
Table 1: Recommended Dosage and Administration for Kupffer Cell Depletion in Mice
| Administration Route | Dosage (mg/kg) | Liposome Concentration (mg/mL) | Injection Volume (per 20g mouse) | Frequency | Time to Max. Depletion | Duration of Depletion |
| Intravenous (i.v.) | 10 - 50 | 5 | 0.2 mL | Single dose | 24 - 48 hours | ~5 - 10 days |
| Intraperitoneal (i.p.) | 75 | 7 | 0.2 mL | Single or multiple doses | 48 hours | Variable, may require repeated doses for complete depletion |
Note: Dosages and outcomes can vary based on the specific liposome preparation, animal strain, and experimental model. Pilot studies are recommended to determine the optimal protocol.
Table 2: Quantitative Data on Kupffer Cell Depletion Efficiency
| Animal Model | Administration Route | This compound Liposome Dose (mg/g) | Depletion Efficiency | Time Point of Assessment | Reference |
| CD1 nu/nu mice | Intravenous | 0.017 | 75% reduction | 48 hours | [8][9] |
| CD1 nu/nu mice | Intravenous | 0.050 | 90% reduction | 48 hours | [8][9] |
| BALB/c mice | Intravenous | 0.017 | Complete depletion | 48 hours | [9] |
| C57BL/6J mice | Intraperitoneal (repeated) | Not specified | >50% reduction | 24 hours | [10] |
| ANIT-treated mice | Not specified | Not specified | Up to 99% | 1 day post-treatment | [11] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Liposomes
Materials:
-
This compound liposome suspension (commercially available or prepared in-house)
-
Control (PBS or saline) liposome suspension
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile syringes and needles (e.g., 28-30 gauge)
Procedure:
-
Storage: Store this compound and control liposomes at 4°C. Do not freeze , as this will disrupt the liposomal structure.[2]
-
Equilibration: Before use, allow the liposome suspension to equilibrate to room temperature for approximately 2 hours.[12]
-
Resuspension: Gently invert the vial several times (8-10 times) to ensure a homogenous suspension of the liposomes.[12] Avoid vigorous shaking or vortexing, which can damage the liposomes.
-
Dilution (if necessary): If a lower concentration is required, dilute the stock liposome suspension with sterile PBS or saline.
Protocol 2: Intravenous (i.v.) Administration in Mice for Kupffer Cell Depletion
Objective: To achieve rapid and efficient systemic depletion of macrophages, particularly in the liver and spleen.[13]
Procedure:
-
Animal Restraint: Properly restrain the mouse. The lateral tail vein is the most common site for intravenous injection.
-
Injection: Using a 1 mL syringe with a 28-30 gauge needle, slowly inject the appropriate volume of the this compound liposome suspension (typically 100-200 µL for a 20-25g mouse) into the lateral tail vein.[8][9][14] Retro-orbital injection is an alternative method.[12][13]
-
Control Group: Administer an equivalent volume of control (PBS or saline) liposomes to a control group of animals.
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions.
-
Depletion Confirmation: Maximum depletion of Kupffer cells is typically observed 24-48 hours post-injection.[8][9][10][15] The depletion is transient, with repopulation starting within a week.[10]
Protocol 3: Intraperitoneal (i.p.) Administration in Mice
Objective: An alternative route that can also lead to Kupffer cell depletion, although it may be less efficient and require higher doses or repeated administrations compared to the intravenous route.
Procedure:
-
Animal Restraint: Properly restrain the mouse, exposing the abdomen.
-
Injection: Using a 1 mL syringe with a 26-28 gauge needle, inject the this compound liposome suspension into the peritoneal cavity. A typical dose is 75 mg/kg.[16]
-
Control Group: Administer an equivalent volume of control liposomes to a control group.
-
Depletion Assessment: Assess Kupffer cell depletion 48 hours after injection. A second injection may be necessary to achieve complete depletion.[16]
Protocol 4: Verification of Kupffer Cell Depletion
A. Immunohistochemistry (IHC) for F4/80
Principle: F4/80 is a well-established cell surface marker for murine macrophages, including Kupffer cells.[15] IHC staining of liver sections allows for the visualization and qualitative assessment of Kupffer cell depletion.
Procedure:
-
Tissue Collection: At the desired time point after this compound liposome administration, euthanize the mouse and perfuse the liver with PBS, followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Excise the liver and fix it in 4% PFA overnight at 4°C. Process the tissue for paraffin embedding or prepare frozen sections.
-
Staining:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval if necessary.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against F4/80.
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Develop with a chromogenic substrate (for HRP) or visualize using a fluorescence microscope.
-
Counterstain with hematoxylin (for chromogenic staining) or DAPI (for fluorescence).
-
-
Analysis: Compare the F4/80 staining in the livers of this compound-treated mice to control mice. A significant reduction or complete absence of F4/80-positive cells indicates successful Kupffer cell depletion.[15][17][18]
B. Flow Cytometry
Principle: Flow cytometry allows for the quantification of Kupffer cell depletion by analyzing a single-cell suspension from the liver.
Procedure:
-
Liver Dissociation: Euthanize the mouse and perfuse the liver with a collagenase-containing solution to obtain a single-cell suspension of non-parenchymal cells.[14]
-
Cell Staining:
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of F4/80+ CD11bmid cells in the total non-parenchymal cell population. Compare the percentages between this compound-treated and control groups to quantify the depletion efficiency.
Visualizations
Caption: Mechanism of this compound liposome-induced Kupffer cell apoptosis.
Caption: Experimental workflow for Kupffer cell depletion and verification.
Caption: Selective targeting of Kupffer cells by this compound liposomes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound Liposome Products - Creative Biolabs [creative-biolabs.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 5. rupress.org [rupress.org]
- 6. Liposome encapsulated this compound mediated elimination of pathogenic macrophages and microglia: A promising pharmacological regime to defuse cytokine storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kupffer cell depletion by liposome-delivered drugs: comparative activity of intracellular this compound, propamidine, and ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of removing Kupffer cells on nanoparticle tumor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Macrophage Inhibitor this compound Enhances Liver Transduction of Lentiviral but Not Adeno-Associated Viral Vectors or mRNA Lipid Nanoparticles in Neonatal and Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Kupffer cell depletion on acute alpha-naphthylisothiocyanate-induced liver toxicity in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravenous – Clodrosome: Liposomal this compound [clodrosome.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application of Clodronate Liposomes in Cancer Research: A Detailed Guide
Introduction: Clodronate liposomes are a powerful tool in cancer research, primarily utilized for the selective depletion of macrophages, including tumor-associated macrophages (TAMs). This targeted ablation allows for the investigation of the role of macrophages in tumor progression, metastasis, and the tumor microenvironment. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound liposomes in preclinical cancer studies.
Mechanism of Action
This compound, a non-nitrogenous bisphosphonate, is encapsulated within liposomes. These liposomes are readily phagocytosed by macrophages.[1][2] Once inside the macrophage, lysosomal phospholipases disrupt the liposome's lipid bilayer, releasing this compound into the cytoplasm.[1] The accumulation of intracellular this compound leads to apoptotic cell death of the macrophage.[1][3][4] This "macrophage suicide" technique is highly specific as non-phagocytic cells do not internalize the liposomes, and free this compound cannot easily cross cell membranes.[5]
Signaling Pathways and Experimental Workflow
The depletion of TAMs using this compound liposomes impacts various signaling pathways involved in tumor growth, angiogenesis, and metastasis. A simplified representation of the mechanism and its downstream effects, along with a typical experimental workflow, are depicted below.
Caption: Mechanism of this compound liposome-mediated macrophage depletion and its impact on the tumor microenvironment.
Caption: A typical experimental workflow for studying the effects of this compound liposomes in a preclinical cancer model.
Applications in Cancer Research
This compound liposomes have been successfully employed in a variety of cancer models to elucidate the role of TAMs.
-
Primary Tumor Growth: Depletion of TAMs has been shown to inhibit primary tumor growth in models of melanoma, teratocarcinoma, and lung adenocarcinoma.[3]
-
Angiogenesis: TAMs are a significant source of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). Their depletion leads to a reduction in tumor vascularization.[3][6]
-
Metastasis: Studies have demonstrated that this compound liposome-mediated macrophage depletion can reduce metastasis in breast and prostate cancer models.[7][8]
-
Therapeutic Resistance: TAMs can contribute to resistance to various cancer therapies. This compound liposomes can be used to investigate the impact of TAMs on therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound liposome treatment across various cancer models as reported in the literature.
Table 1: Effect of this compound Liposomes on Tumor Growth
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Murine Melanoma | Mouse | Not Specified | Reduction in tumor volume | [3] |
| Murine Teratocarcinoma | Mouse | Not Specified | Inhibition of tumor growth | [3] |
| Lung Adenocarcinoma | Mouse | Not Specified | 50% reduction in tumor burden | [3] |
| MMTV-PyMT Breast Cancer | Mouse | 150 µl i.p. | Significant slowing of tumor growth | [9] |
| Colorectal Cancer (AOM/DSS) | Mouse | 200 µl i.p. twice weekly | ~36% decrease in tumor number | [10][11] |
| Multiple Myeloma (5TGM1) | KaLwRij Mouse | i.v. injection | 2.7-fold reduction in tumor burden | [12] |
| F9 Teratocarcinoma | Mouse | Not Specified | 75% to >92% inhibition | [6][13] |
| A673 Rhabdomyosarcoma | Mouse | Not Specified | 75% to >92% inhibition | [6][13] |
Table 2: Effect of this compound Liposomes on Macrophage Populations
| Cancer Model/Tissue | Animal Model | Marker | Reduction in Macrophages | Reference |
| Endometriotic Lesions | Mouse | F4/80+, CD11b+ | Significant reduction in the peritoneum | [3] |
| Soft Tissue Sarcoma | Dog | CD11b+ | Significant decrease in TAM density | [14] |
| Prostate Cancer (RM-1) in bone | C57Bl6 Mouse | F4/80+, CD11b+, CD206+ | Significant decrease in M2 macrophages | [7] |
| Bone Marrow | KaLwRij Mouse | Not Specified | Global depletion | [12] |
| Tibia | C57BL/6J Mouse | F4/80+ | Decrease in the marrow | [15] |
Experimental Protocols
Protocol 1: Systemic Macrophage Depletion in a Subcutaneous Tumor Model
Objective: To evaluate the effect of systemic TAM depletion on the growth of subcutaneously implanted tumors.
Materials:
-
This compound Liposomes (e.g., Clodrosome®)
-
Control Liposomes (containing PBS)
-
Cancer cell line of interest
-
Immunocompromised or syngeneic mice (strain dependent on the cell line)
-
Sterile PBS
-
Syringes and needles (26-27G)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or appropriate medium at the desired concentration (e.g., 1 x 10⁶ cells in 100 µl).
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Treatment Groups:
-
Once tumors are palpable (e.g., 50-100 mm³), randomly assign mice to two groups:
-
Control Group: Receives control liposomes.
-
Treatment Group: Receives this compound liposomes.
-
-
-
Administration of Liposomes:
-
Administer this compound or control liposomes via intraperitoneal (i.p.) or intravenous (i.v.) injection. The choice of route can influence which macrophage populations are most effectively depleted.[3]
-
A typical i.v. dose for dogs with soft tissue sarcoma is 2.5 mg/kg.[14]
-
The frequency of administration can vary, for example, twice weekly[10][11] or every three days.[6]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors for histological analysis (e.g., H&E, IHC for macrophage markers like F4/80 or CD11b, and vascular markers like CD31).
-
Spleen and other organs can also be harvested to confirm macrophage depletion.
-
Protocol 2: Macrophage Depletion in a Metastasis Model
Objective: To assess the role of macrophages in the formation of metastatic lesions.
Materials:
-
Same as Protocol 1, with the addition of a cancer cell line known to metastasize.
Procedure:
-
Tumor Cell Injection:
-
Inject metastatic cancer cells intravenously (e.g., via the tail vein) to model pulmonary metastasis.
-
-
Liposome Treatment:
-
Administer this compound or control liposomes systemically (i.p. or i.v.).
-
Treatment can be initiated before, at the same time, or after tumor cell injection to investigate the role of macrophages at different stages of the metastatic cascade.
-
-
Metastasis Assessment:
-
After a predetermined period (e.g., 2-4 weeks), euthanize the mice.
-
Harvest the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
Lungs can be sectioned and stained with H&E for microscopic examination and quantification of metastatic foci.
-
Concluding Remarks
This compound liposomes are an invaluable tool for dissecting the complex roles of macrophages in cancer. The protocols and data presented here provide a framework for designing and executing experiments to investigate the impact of TAMs on tumor biology. Researchers should optimize dosages, administration routes, and schedules for their specific cancer models and experimental questions. Careful consideration of the timing of macrophage depletion is crucial for understanding their involvement in different stages of cancer progression.
References
- 1. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of bone and muscle metastases of lung cancer cells by a decrease in the number of monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound-Liposome Mediated Macrophage Depletion Abrogates Multiple Myeloma Tumor Establishment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. Liposomal this compound Treatment For Tumor Macrophage Depletion in Dogs with Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Loaded Liposome Treatment Has Site-Specific Skeletal Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Clodronate Administration in Chronic Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of clodronate-encapsulated liposomes in mice for chronic studies. The aim is to achieve sustained depletion of macrophages to investigate their role in various physiological and pathological processes.
Introduction
This compound, a non-hydrolyzable bisphosphonate, is a powerful tool for in vivo macrophage depletion.[1] When encapsulated in liposomes, this compound is efficiently phagocytosed by macrophages.[1][2][3] Following internalization, lysosomal phospholipases disrupt the liposomal membrane, releasing this compound into the cytoplasm.[1][2] Intracellular this compound is then metabolized into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p), which induces apoptosis.[2][4][5] This "macrophage suicide" technique is highly specific to phagocytic cells, as non-phagocytic cells do not readily internalize the liposomes.[1]
Long-term macrophage depletion using this compound liposomes is a valuable strategy in chronic disease models, including autoimmune diseases, cancer, and metabolic disorders.[3][6] This document outlines the necessary protocols for successful and reproducible long-term macrophage depletion in mice.
Mechanism of Action of this compound Liposomes
The mechanism of this compound-induced macrophage apoptosis is a multi-step process initiated by phagocytosis of the liposomes.
Caption: Signaling pathway of this compound-induced macrophage apoptosis.
Experimental Protocols
Materials
-
This compound-encapsulated liposomes (e.g., from commercial suppliers or prepared in-house)
-
Control liposomes (e.g., PBS-encapsulated liposomes)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes (1 ml) with 26-30 gauge needles
-
Experimental mice (strain, age, and sex as required by the study design)
-
Anesthetic (if required for the chosen administration route)
Recommended Dosing and Administration Routes
The choice of administration route and dosing regimen depends on the target macrophage population and the specific research question. For systemic macrophage depletion in long-term studies, intravenous or intraperitoneal injections are most common.[7][8]
| Target Tissue/Organ | Administration Route | Initial Dose (20-25g mouse) | Maintenance Dose | Frequency | Notes |
| Systemic (Liver, Spleen, Bone Marrow) | Intravenous (i.v.) via tail vein or retro-orbital sinus | 200 µl | 100-150 µl | Every 3-7 days | Provides rapid and efficient systemic depletion.[8] Repopulation of monocytes can occur within 1-2 weeks, necessitating repeated injections.[9] |
| Systemic (including Peritoneal Cavity) | Intraperitoneal (i.p.) | 200 µl | 100-200 µl | Twice weekly | Effective for depleting macrophages in the peritoneal cavity and adipose tissue.[10][11] |
| Alveolar Macrophages | Intratracheal (i.t.) or Intranasal (i.n.) | 50-100 µl | 50 µl | Once weekly | Often combined with an initial i.v. dose to prevent replenishment from circulating monocytes.[12][13] |
| Central Nervous System (Microglia) | Intracerebroventricular (i.c.v.) | 10 µl | As needed per study | As per experimental design | Requires specialized surgical procedures. |
Note: The provided doses are general recommendations. It is crucial to perform pilot studies to determine the optimal dose and frequency for the specific mouse strain and experimental model.
Long-Term Administration Workflow
This workflow outlines a general procedure for a chronic study involving this compound administration for several weeks to months.
Caption: Experimental workflow for long-term this compound studies in mice.
Detailed Steps:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline parameters such as body weight. Collect blood samples for baseline complete blood counts (CBC) if needed.
-
Randomization: Randomly assign mice to control (PBS-liposomes) and treatment (this compound-liposomes) groups.
-
Initial Dose: Administer the first, often higher, dose of this compound or control liposomes. For example, a 200 µl intravenous injection for a 20-25g mouse.[7]
-
Maintenance Dosing: Continue with a regular maintenance dosing schedule. For instance, twice-weekly intraperitoneal injections of 200 µl.[10][14] In some long-term protocols, the dose may be reduced after the first month to minimize potential side effects.[6]
-
Monitoring:
-
Body Weight: Monitor and record body weight at least weekly. Significant weight loss can be an indicator of toxicity.[10]
-
Clinical Signs: Observe mice daily for any adverse effects such as lethargy, ruffled fur, or changes in behavior.[6]
-
Complete Blood Count (CBC): Periodic blood sampling (e.g., monthly) can be performed to monitor for neutrophilia and anemia, which have been reported as potential side effects of long-term treatment.[14]
-
-
Verification of Macrophage Depletion: At selected time points or at the end of the study, macrophage depletion should be confirmed. This can be achieved by:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Staining of target tissues (e.g., liver, spleen, adipose tissue) with macrophage-specific markers like F4/80 or CD68.[10][15]
-
Flow Cytometry: Quantifying macrophage populations in single-cell suspensions from tissues or peripheral blood.[6]
-
Gene Expression Analysis: Measuring the mRNA levels of macrophage markers (e.g., Adgre1 for F4/80) in tissue homogenates via qPCR.[10]
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups over time.
Table 1: Example of Body Weight Monitoring
| Week | Control Group (g) (Mean ± SD) | This compound Group (g) (Mean ± SD) | p-value |
| 0 | 22.5 ± 1.2 | 22.3 ± 1.1 | >0.05 |
| 4 | 25.1 ± 1.5 | 23.8 ± 1.8 | <0.05 |
| 8 | 27.3 ± 1.8 | 24.5 ± 2.1 | <0.01 |
| 12 | 28.9 ± 2.0 | 25.1 ± 2.5 | <0.01 |
Table 2: Example of Macrophage Depletion Efficacy
| Tissue | Marker | Control Group (% Positive Cells) | This compound Group (% Positive Cells) | % Depletion |
| Liver | F4/80+ | 15.2 ± 2.1 | 1.8 ± 0.5 | 88% |
| Spleen | F4/80+ | 10.5 ± 1.8 | 2.1 ± 0.7 | 80% |
| Adipose Tissue | F4/80+ | 8.9 ± 1.5 | 3.5 ± 1.1 | 61% |
Potential Side Effects and Troubleshooting
Long-term administration of this compound liposomes is generally well-tolerated, but potential side effects should be monitored.
-
Weight Loss: Some studies report a reduction in body weight in this compound-treated mice.[10] If significant weight loss (>15-20%) occurs, consider reducing the dose or frequency of administration.
-
Neutrophilia and Anemia: Repeated this compound treatment can induce an increase in neutrophils and a decrease in red blood cell counts.[14]
-
Toxicity: In some cases, toxicity leading to morbidity has been observed, especially with frequent high doses.[16] Ensuring the liposome solution is at room temperature and injecting slowly can help mitigate this.[16]
-
Ineffective Depletion: If macrophage depletion is not achieved, verify the quality and storage of the this compound liposomes. Liposomes should be stored at 4°C and not frozen.[17] Also, ensure the administration technique is correct.
Conclusion
The use of this compound-encapsulated liposomes provides a robust and specific method for long-term macrophage depletion in mice. The protocols and guidelines presented here offer a framework for designing and executing chronic studies. Careful planning, including pilot studies to optimize dosing and diligent monitoring for potential side effects, are essential for the successful application of this technique in preclinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 3. Systemic Administration of this compound Liposomes via Intravenous Injection - Creative Biolabs [creative-biolabs.com]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. scilit.com [scilit.com]
- 6. Protocol for Macrophage Depletion from Mice [bio-protocol.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Intravenous – Clodrosome: Liposomal this compound [clodrosome.com]
- 9. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage depletion using this compound liposomes decreases tumorigenesis and alters gut microbiota in the AOM/DSS mouse model of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repeated this compound-liposome treatment results in neutrophilia and is not effective in limiting obesity-linked metabolic impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrapulmonary – Clodrosome: Liposomal this compound [clodrosome.com]
- 13. Depletion of Tumor-Associated Macrophages Slows the Growth of Chemically Induced Mouse Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repeated this compound-liposome treatment results in neutrophilia and is not effective in limiting obesity-linked metabolic impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-Loaded Liposome Treatment Has Site-Specific Skeletal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: In Vitro Application of Clodronate on Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of clodronate, particularly in its liposomal formulation, to study and deplete macrophage cell lines. This compound is a first-generation bisphosphonate that is widely used as a tool to induce apoptosis in phagocytic cells, thereby allowing researchers to investigate the roles of macrophages in various biological processes.
Introduction
This compound, when encapsulated in liposomes, is an effective agent for the targeted depletion of macrophages in vitro and in vivo.[1][2][3][4] Macrophages readily phagocytose the liposomes, leading to the intracellular release of this compound.[5][6] Once inside the cell, this compound is metabolized into a non-hydrolyzable ATP analog, which induces apoptosis.[7][8][9][10] This "macrophage suicide" technique is a cornerstone for studying macrophage function in immunology, inflammation, and cancer research.[5] This document outlines the mechanism of action, provides quantitative data on its effects, and details protocols for its application on common macrophage cell lines such as RAW 264.7, J774A.1, and MHS.
Mechanism of Action
The selective action of liposomal this compound on macrophages is due to their high phagocytic activity. Non-phagocytic cells do not internalize the liposomes and are therefore unaffected. The process unfolds as follows:
-
Phagocytosis: Macrophages recognize liposomes as foreign particles and engulf them into phagosomes.[6]
-
Lysosomal Fusion: Lysosomes fuse with the phagosomes, forming phagolysosomes. The acidic environment and lysosomal phospholipases disrupt the liposomal membrane.[6][11]
-
This compound Release: this compound is released from the liposomes into the cytoplasm of the macrophage.[6][11]
-
Metabolic Poisoning: Inside the cell, this compound is converted by aminoacyl-tRNA synthetases into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p).[6][8][9]
-
Apoptosis Induction: This toxic metabolite inhibits the ADP/ATP translocase on the inner mitochondrial membrane, disrupting the mitochondrial membrane potential and leading to the release of pro-apoptotic factors like cytochrome C, ultimately triggering the apoptotic cascade and cell death.[6][10]
Caption: Mechanism of liposomal this compound-induced macrophage apoptosis.
Data Presentation
The following tables summarize the quantitative effects of liposomal this compound on various macrophage cell lines as reported in the literature.
Table 1: Effect of Liposomal this compound on Macrophage Viability
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Viability (%) | Assay | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | 100 | 48 | ~80% | Colorimetric | [12] |
| RAW 264.7 | 200 | 48 | ~65% | Colorimetric | [12] |
| RAW 264.7 | 400 | 48 | ~50% | Colorimetric | [12] |
| RAW 264.7 | 100 | Not Specified | ~75% | CCK | [11] |
| RAW 264.7 | 200 | Not Specified | ~60% | CCK | [11] |
| RAW 264.7 | 400 | Not Specified | ~40% | CCK | [11] |
| MHS (Alveolar) | 50 | 24 | Dose-dependent decrease | Not Specified | [7][13] |
| MHS (Alveolar) | 100 | 24 | Dose-dependent decrease | Not Specified | [7][13] |
| MHS (Alveolar) | 200 | 24 | Dose-dependent decrease | Not Specified |[7][13] |
Table 2: this compound-Induced Apoptosis in Macrophage Cell Lines
| Cell Line | Treatment | Incubation Time (hours) | Apoptotic Cells (%) | Assay | Reference |
|---|---|---|---|---|---|
| J774A.1 | BCG-MSP1C (Positive Control) | 48 | 62.73 ± 0.38% | Hoechst 33342 | [14] |
| J774A.1 | LPS (Positive Control) | 48 | 36.03 ± 0.55% | Hoechst 33342 | [14] |
| Peritoneal Macrophages | Liposomal this compound | Not Specified | Apoptosis Induced | Not Specified | [5][15] |
| RAW 264.7 | Liposomal this compound | Not Specified | Apoptosis Induced | Not Specified | [5] |
| MHS (Alveolar) | Liposomal this compound (50-200 µg/mL) | 24 | Dose-dependent increase | Not Specified |[7][13] |
Table 3: Effect of Liposomal this compound on Cytokine Secretion by Macrophages
| Cell Line | Treatment | Subsequent Stimulus | Cytokine | Result | Reference |
|---|---|---|---|---|---|
| MHS (Alveolar) | LC (50, 100, 200 µg/mL) for 24h | LPS (1 µg/mL) for 24h | IL-1β | Significantly Reduced Secretion | [7] |
| MHS (Alveolar) | LC (50, 100, 200 µg/mL) for 24h | LPS (1 µg/mL) for 24h | IL-6 | Significantly Reduced Secretion | [7] |
| MHS (Alveolar) | LC (50, 100, 200 µg/mL) for 24h | LPS (1 µg/mL) for 24h | TNF-α | Significantly Reduced Secretion |[7] |
Experimental Protocols
The following are detailed protocols for key experiments involving the in vitro application of this compound on macrophage cell lines.
References
- 1. Macrophage depletion by this compound-containing liposomes reduces neointimal formation after balloon injury in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depleting Macrophages In Vivo with this compound-Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apoptosis of macrophages induced by liposome-mediated intracellular delivery of this compound and propamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 7. Liposomal sodium this compound mitigates radiation-induced lung injury through macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanism of action of the antiresorptive and antiinflammatory drug this compound: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome encapsulated this compound mediated elimination of pathogenic macrophages and microglia: A promising pharmacological regime to defuse cytokine storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liposomal sodium this compound mitigates radiation-induced lung injury through macrophage depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis Activity of the Mouse Macrophage Cell Line J774A.1 Infected with a Recombinant BCG consisting the C-Terminus of Merozoite Surface Protein-1 of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characteristics of this compound-induced apoptosis in osteoclasts and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Clodronate Liposome-Mediated Macrophage Depletion
Welcome to the technical support center for clodronate liposome-mediated macrophage depletion. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to incomplete macrophage depletion and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of action of this compound liposomes?
This compound itself is not toxic and does not easily cross cell membranes.[1] However, when encapsulated in liposomes, it is readily taken up by phagocytic cells like macrophages.[1][2][3] Once inside the macrophage, the liposome is broken down by lysosomal enzymes, releasing the this compound into the cell.[1][3][4] The intracellular this compound is then metabolized into a non-hydrolyzable ATP analog, which induces apoptosis, or programmed cell death, leading to the depletion of the macrophage population.[3][4]
FAQ 2: How long does it take to see macrophage depletion after administration?
Significant macrophage depletion is typically observed within 24-48 hours after the administration of this compound liposomes.[2] The exact timing can vary depending on the tissue, route of administration, and animal model.
FAQ 3: How long does macrophage depletion last?
The depletion effect is temporary. Macrophage populations will begin to repopulate over several days following a single dose.[2] For long-term studies, repeated injections of this compound liposomes may be necessary to sustain macrophage depletion.[5]
FAQ 4: Why is a control liposome group essential in my experiment?
Control liposomes, which have the same lipid composition but do not contain this compound, are crucial for distinguishing the effects of macrophage depletion from the effects of liposome uptake itself.[2] Including a control group ensures that the observed biological outcomes are specifically due to the absence of macrophages.[2]
FAQ 5: Can I use this compound liposomes for in vitro experiments?
While it is possible, this compound liposomes are more suitable for in vivo applications.[6] In an in vivo setting, free this compound released from apoptotic macrophages is rapidly cleared by the kidneys.[1][6] In vitro, the released this compound can accumulate in the culture medium and may have off-target effects.[6]
Troubleshooting Guide
Problem 1: Incomplete or lower-than-expected macrophage depletion.
This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause and find a solution.
Potential Cause & Solution Table
| Potential Cause | Recommended Solution |
| Improper Liposome Handling and Storage | Store liposomes at 4°C–8°C and do not freeze.[5] Before use, allow the vial to come to room temperature and gently invert to mix; avoid vortexing to prevent disruption of the liposomes.[2] |
| Suboptimal Dosage | The optimal dosage can vary between species and even strains.[2][6] It is recommended to perform a pilot study with a range of doses to determine the most effective concentration for your specific model. Published literature can provide a starting point for dose selection.[2] |
| Incorrect Administration Route | The route of administration determines which macrophage populations will be targeted. Intravenous (i.v.) injection is used for systemic depletion, while local injections (e.g., intraperitoneal, intranasal) target specific tissues.[2][7] Ensure the chosen route aligns with your experimental goals. |
| Timing of Analysis | Macrophage depletion is transient.[2] Assess depletion at the optimal time point, typically 24-48 hours post-injection.[2][5] If you are assessing too early or too late, you may miss the peak of depletion. |
| Species and Model Variability | The efficiency of macrophage depletion can differ between species due to variations in liposome uptake kinetics, macrophage density, and clearance rates.[2] Protocols optimized for mice may need adjustment for other animal models.[2] |
| Liposome Quality | The size and uniformity of liposomes can impact their efficacy.[8] Ensure you are using a high-quality, validated product. Inconsistent liposome size can lead to variable therapeutic outcomes.[8] |
Troubleshooting Workflow
Problem 2: Animal mortality after intravenous injection.
Potential Cause & Solution Table
| Potential Cause | Recommended Solution |
| Improper Liposome Solution | Ensure the liposome solution is homogenous before loading the syringe and immediately before injection.[5] Unevenly distributed liposomes can lead to adverse events. |
| Air Bubbles in Syringe | Carefully remove all air bubbles from the syringe before injection, as they can be fatal.[5] |
| Injection Speed | Inject the liposome solution slowly and steadily to prevent a rapid, systemic shock. |
| Animal Stress or Infection | Ensure animals are healthy and not under undue stress before the procedure. Underlying infections can be exacerbated by the experimental manipulation.[6] |
Experimental Protocols
Protocol 1: Systemic Macrophage Depletion in Mice via Intravenous Injection
This protocol is adapted from various sources and provides a general guideline for systemic macrophage depletion.
Materials:
-
This compound Liposomes
-
Control Liposomes (containing PBS)
-
Sterile syringes (1 ml) with a 28-gauge needle
-
70% Ethanol
-
Animal restraining device
Procedure:
-
Two hours prior to injection, remove the this compound and control liposome vials from 4°C storage and allow them to equilibrate to room temperature.[5]
-
Gently invert the vials multiple times to ensure the liposomes are fully suspended. Do not vortex.
-
Secure the mouse in a restraining device, making the tail vein accessible.
-
Wipe the tail with 70% ethanol to sterilize the injection site.
-
Carefully draw the recommended volume of liposome solution into the syringe. A typical dose for a 20-25g mouse is 150-200 µL.[6][7]
-
Remove any air bubbles from the syringe.
-
Perform the intravenous injection into the tail vein.
-
Monitor the animal for any adverse reactions post-injection.
-
Depletion can be validated 24-48 hours after injection.
Protocol 2: Validation of Macrophage Depletion by Flow Cytometry of Spleen
Materials:
-
Spleen harvested from treated and control mice
-
RPMI-1640 medium with 10% FBS
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fluorescently-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b)
-
Flow cytometer
Procedure:
-
At 48 hours post-injection, euthanize the mouse and aseptically harvest the spleen.[5]
-
Place the spleen in a petri dish with cold RPMI-1640 medium.[5]
-
Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature. Note: Including FBS in the lysis buffer can reduce cytotoxicity.[5]
-
Wash the cells with cold PBS and centrifuge. Repeat the wash step twice.[5]
-
Resuspend the final cell pellet in FACS buffer (PBS with 1-2% FBS).
-
Count the cells and adjust the concentration for antibody staining.
-
Incubate the cells with fluorescently-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of macrophages. A significant reduction in the macrophage population should be observed in the this compound-treated group compared to the control group. One dose of intravenous injection is expected to reduce spleen macrophages by >90%.[5]
Data Presentation
Table 1: Recommended Administration Methods for Macrophage Depletion in C57 Mice
| Administration Method | Details |
| Route of Administration | Intraperitoneal injection, intravenous injection, intranasal instillation, etc.[6] |
| Dosage (20-25 g mouse) | Single dose: 150–200 μL/mouse. Multiple doses: 150–200 μL/mouse every 3–7 days.[6] |
| Note | Dosage and frequency can vary depending on the mouse strain and target tissue. Pilot experiments are recommended to optimize the protocol.[6] |
Table 2: Common Markers for Macrophage Identification in Different Tissues
| Macrophage Type | Tissue | Markers |
| Adipose tissue macrophages | Adipose tissue | CD45+, F4/80+, PPARγ+ |
| Kupffer cells | Liver | B7-1/CD80+ |
| Source: [6] |
Visualizations
Mechanism of this compound Liposome Action
This technical support center provides a comprehensive overview of common issues and questions related to the use of this compound liposomes for macrophage depletion. By following the troubleshooting guides and experimental protocols, researchers can improve the success and reproducibility of their experiments.
References
- 1. clodronateliposomes.org [clodronateliposomes.org]
- 2. clodronateliposomes.com [clodronateliposomes.com]
- 3. Liposome: Encapsula's Scientific Blog: How does Clodrosome® (this compound encapsulated liposome) kill macrophages? [liposomes.org]
- 4. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 5. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of clodronate on neutrophils and other immune cells
Welcome to the technical support center for researchers utilizing clodronate for in vivo experiments. This resource provides essential information on the off-target effects of this compound on neutrophils and other immune cells, offering troubleshooting guidance and frequently asked questions to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My macrophage depletion with this compound liposomes resulted in a much stronger anti-inflammatory effect than I anticipated. Why might this be?
A1: While this compound liposomes are highly effective at depleting macrophages, they also have significant off-target effects on neutrophils. Recent studies have shown that neutrophils can also ingest this compound liposomes.[1][2][3][4] This does not lead to their depletion but rather to a state of functional inactivation often referred to as "stunning."[1][4][5] This stunning effect includes the inhibition of key neutrophil functions such as phagocytosis, migration, reactive oxygen species (ROS) production, and the formation of neutrophil extracellular traps (NETosis).[1][2][5] Therefore, the potent anti-inflammatory effects you are observing may be a combination of macrophage depletion and neutrophil stunning.
Q2: I've depleted macrophages using this compound, but I don't see the expected phenotype. Could other immune cells be compensating?
A2: It's possible. The immune system is highly redundant. However, a critical and often overlooked factor is the direct effect of this compound on other immune cells. Besides the well-documented "stunning" of neutrophils, this compound liposomes are also known to induce apoptosis in monocytes and dendritic cells.[1][5] The simultaneous death of a large number of these cells can, in some contexts, lead to an inflammatory response.[1][5] Additionally, some studies have noted effects on other cells, including a reduction in T cells and NK cells in the spleen.[6] Therefore, the net effect of this compound administration is a complex interplay of depleting and functionally altering various immune cell populations.
Q3: Are the effects of this compound limited to phagocytic cells?
A3: Primarily, yes. The liposomal delivery system targets this compound to phagocytic cells like macrophages, monocytes, and neutrophils, which readily engulf the liposomes.[7][8] Free this compound has poor cell membrane permeability and a short half-life in circulation, limiting its effects on non-phagocytic cells.[9][10] Osteoclasts are an exception as they can internalize free this compound.[7]
Q4: How can I be sure the effects I'm seeing are due to macrophage depletion and not off-target effects on neutrophils?
A4: This is a critical experimental question. To dissect the specific contributions of macrophage depletion versus neutrophil stunning, you could consider the following:
-
Adoptive Transfer: After treating mice with this compound liposomes, you can perform an adoptive transfer of healthy, functional neutrophils to see if this reverses the observed anti-inflammatory phenotype.[3][5]
-
Genetic Models: Utilize transgenic mouse models that allow for more specific depletion of macrophage subsets to compare with the effects of this compound.[1][5]
-
Alternative Depletion Strategies: Employ other macrophage-depleting agents that may have different off-target effect profiles to see if they replicate the phenotype observed with this compound.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected increase in inflammatory cytokines after this compound administration. | The rapid, large-scale apoptosis of monocytes and dendritic cells can trigger an inflammatory response.[1][5] | * Measure cytokine levels at different time points post-injection to characterize the kinetics of the response. * Consider adjusting the dose or frequency of this compound administration. |
| Variability in macrophage depletion efficiency between tissues. | The route of administration and liposome formulation can influence which macrophage populations are targeted most effectively. Intravenous injection primarily targets macrophages in the liver and spleen, while intraperitoneal injection may be more effective for adipose tissue macrophages.[11][12] | * Optimize the administration route based on your target tissue.[10] * Confirm depletion in your target tissue using immunohistochemistry or flow cytometry. |
| Compensatory increase in other immune cells, such as neutrophils. | The depletion of macrophages can sometimes lead to a compensatory increase in other myeloid cells. Some studies have reported neutrophilia following repeated this compound treatment.[12][13] | * Perform comprehensive immune cell profiling using flow cytometry to assess changes across different populations. * Consider the timing of your analysis, as these compensatory effects may be transient. |
| No effect on disease outcome despite significant monocyte infiltration reduction. | Off-target effects, such as a compensatory increase in neutrophils in the target tissue or broader impacts on both phagocytic and non-phagocytic systems, may counteract the benefits of monocyte depletion.[13] | * Analyze the cellular infiltrate in the target tissue to identify any compensatory changes. * Evaluate the activation state of remaining immune cells (e.g., microglia in the CNS).[13] |
Quantitative Data Summary
Table 1: Off-Target Effects of this compound Liposomes on Neutrophils
| Parameter | Effect | Reference |
| Phagocytosis | Inhibited | [1][5] |
| Migration and Swarming | Inhibited | [1][5] |
| ROS Production | Reduced | [1][5] |
| Cytokine Production | Reduced | [1][5] |
| NETosis | Reduced | [1][5] |
| Apoptosis | Not induced | [1] |
| Cell Numbers | Remain constant | [2] |
| Liposome Uptake | ~50% of circulating neutrophils | [1] |
Table 2: Effects of this compound on Other Immune Cells
| Immune Cell Type | Effect | Reference |
| Monocytes | Apoptosis/Depletion | [1][5][14] |
| Dendritic Cells | Apoptosis/Depletion | [1][5] |
| B Cells | Minor uptake of liposomes | [2] |
| T Cells | Reduction in spleen | [6] |
| NK Cells | Reduction in spleen | [6] |
Experimental Protocols
Protocol 1: In Vivo Macrophage Depletion using this compound Liposomes
This protocol describes a general method for systemic macrophage depletion in mice via intravenous injection. Dosing and frequency may need to be optimized for specific experimental models and target tissues.
Materials:
-
This compound Liposomes
-
Control (PBS-containing) Liposomes
-
Sterile syringes and needles (e.g., 28-gauge)
-
Mouse restrainer
Procedure:
-
Preparation: Allow this compound and control liposomes to equilibrate to room temperature for at least 2 hours before injection.[15]
-
Homogenization: Gently invert the liposome suspension several times to ensure a homogenous mixture. Do not vortex.[15]
-
Dosing: The recommended starting dose for intravenous injection is typically 0.1 mL to 0.2 mL per mouse.[15][16] This may need to be adjusted based on the specific formulation and experimental goals.
-
Administration: Inject the liposome suspension intravenously, for example, via the retro-orbital sinus or tail vein.[15]
-
Timing: Substantial macrophage depletion is typically observed within 24-48 hours after a single injection.[15] For long-term studies, repeated injections may be necessary.[15]
-
Validation: Confirm macrophage depletion in the target tissue(s) (e.g., spleen, liver, bone marrow) using flow cytometry or immunohistochemistry. A reduction of over 90% in spleen macrophages can be expected.[15]
Protocol 2: Assessment of Neutrophil Function Post-Clodronate Treatment
This protocol outlines key functional assays to evaluate the "stunning" effect of this compound on neutrophils.
Materials:
-
Neutrophils isolated from this compound-treated and control mice
-
Fluorescently labeled particles (e.g., zymosan or bacteria) for phagocytosis assay
-
Chemoattractants (e.g., fMLP, LTB4) for migration assay
-
Reagents for ROS detection (e.g., DHR 123)
-
ELISA kits for cytokine measurement
-
Reagents for NETosis visualization (e.g., Sytox Green)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from the peripheral blood or bone marrow of mice 24 hours after this compound or control liposome injection.
-
Phagocytosis Assay: Incubate isolated neutrophils with fluorescently labeled particles. Quantify uptake using flow cytometry or fluorescence microscopy.
-
Migration Assay: Assess the migratory capacity of neutrophils towards a chemoattractant using a transwell migration assay.
-
ROS Production Assay: Stimulate neutrophils with an agonist (e.g., PMA) and measure ROS production using a fluorescent probe like Dihydrorhodamine 123.
-
Cytokine Production Assay: Culture isolated neutrophils with or without a stimulus (e.g., LPS) and measure cytokine levels in the supernatant by ELISA.
-
NETosis Assay: Stimulate neutrophils to undergo NETosis and visualize the extracellular DNA traps using a membrane-impermeable DNA dye.
Visualizations
Caption: General mechanism of this compound liposome uptake by phagocytic cells.
Caption: Differential effects of this compound liposomes on macrophages versus neutrophils.
Caption: Experimental workflow for a this compound-based cell depletion study.
References
- 1. The stunning this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Stunning of neutrophils accounts for the anti-inflammatory effects of this compound liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stunning of neutrophils accounts for the anti-inflammatory effects of this compound liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Frontiers | this compound is not protective in lethal viral encephalitis despite substantially reducing inflammatory monocyte infiltration in the CNS [frontiersin.org]
- 7. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 8. clodronateliposomes.com [clodronateliposomes.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Liposomes for specific depletion of macrophages from organs and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repeated this compound-liposome treatment results in neutrophilia and is not effective in limiting obesity-linked metabolic impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is not protective in lethal viral encephalitis despite substantially reducing inflammatory monocyte infiltration in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Depletion of macrophages with this compound liposomes partially attenuates renal fibrosis on AKI–CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrophage depletion using this compound liposomes decreases tumorigenesis and alters gut microbiota in the AOM/DSS mouse model of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing clodronate liposome dosage for specific mouse strains
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing clodronate liposome dosage for macrophage depletion in specific mouse strains. It includes frequently asked questions (FAQs) and troubleshooting advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound liposomes in mice?
A1: A common starting dose for systemic macrophage depletion in a 20-25g mouse is 200 µL of a 5 mg/mL this compound liposome suspension.[1][2] This can be administered via intravenous (IV) or intraperitoneal (IP) injection.[2] However, the optimal dose can vary depending on the mouse strain, the target tissue, and the desired level and duration of depletion. It is highly recommended to perform a pilot study to determine the optimal dosage for your specific experimental model.
Q2: How do I choose the appropriate administration route?
A2: The choice of administration route depends on the target macrophage population.
-
Intravenous (IV) injection (e.g., tail vein, retro-orbital) is the most common method for systemic depletion, targeting macrophages in the liver (Kupffer cells), spleen, and circulating monocytes.[2][3] Maximum depletion is typically observed within 24 hours.[2]
-
Intraperitoneal (IP) injection is also used for systemic depletion and is particularly effective for targeting macrophages in the peritoneal cavity and adipose tissue.[4][5] Peak depletion after IP injection may take 48-72 hours.[2]
-
Local administration routes such as intratracheal, intranasal, or intra-articular injections can be used to deplete macrophage populations in specific tissues like the lungs or joints.[6][7]
Q3: How long does macrophage depletion last after a single injection?
A3: A single dose of this compound liposomes can achieve substantial macrophage depletion within 24-48 hours.[8] The depletion is transient, and macrophage populations will begin to repopulate within 1-2 weeks.[8] For long-term studies, repeated injections are necessary. A typical long-term regimen involves an initial dose followed by injections every 2-3 days.[2]
Q4: Are there differences in this compound liposome efficacy between mouse strains like C57BL/6 and BALB/c?
A4: While this compound liposomes are effective in various mouse strains, including C57BL/6 and BALB/c, the kinetics of depletion and repopulation can differ.[9] It is crucial to validate the depletion efficiency in the specific strain being used. C57BL/6 mice are widely used in studies involving this compound liposomes for conditions like myocardial infarction and acute lung injury.[10]
Q5: What are the essential controls for a this compound liposome experiment?
A5: It is critical to include a control group that receives PBS-containing (control) liposomes.[1][7] This control accounts for any effects caused by the liposomes themselves, independent of macrophage depletion, ensuring that the observed outcomes are specifically due to the absence of macrophages.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality rate after injection | Liposome solution not homogenous, presence of air bubbles in the syringe, injection speed too fast.[8] | Ensure the liposome solution is at room temperature and gently inverted to mix before injection.[11] Avoid vortexing.[7] Inject slowly and ensure no air bubbles are in the syringe.[8] |
| Inconsistent or low macrophage depletion | Incorrect dosage or administration route, suboptimal timing of analysis. | Perform a dose-response pilot study. Verify the administration technique (e.g., successful IV injection). For IP injections targeting liver macrophages, allow at least 48 hours for depletion.[12] Consider a second injection after 3 days for more complete depletion.[12] |
| Unexpected inflammatory response (e.g., neutrophilia) | Repeated this compound liposome administration can sometimes lead to neutrophilia.[4] | Be aware of this potential side effect and consider its impact on your experimental model. Monitor neutrophil counts and consider if this confounding factor affects your study's interpretation. |
| Significant weight loss in treated mice | This compound liposome treatment can sometimes cause toxicity, leading to weight loss.[4][13] | Monitor mice closely for signs of toxicity. If significant weight loss occurs, consider reducing the dosage or the frequency of administration for long-term studies.[11][14] |
Data on this compound Liposome Dosage and Administration
Table 1: Recommended Single Dosages for Macrophage Depletion in Mice (20-25g)
| Target Organ/Cell Type | Administration Route | Recommended Volume | Reference |
| Spleen (Red Pulp Macrophages) | IV or IP | 200 µL | [2] |
| Liver (Kupffer Cells) | IV or IP | 200 µL | [2] |
| Lungs (Alveolar Macrophages) | IV + Intratracheal/Intranasal | 150-200 µL (IV) + 50 µL (local) | [2] |
| Blood (Monocytes) | IV | 150-200 µL | [2] |
| Brain (Microglia) | Intracerebroventricular | 10 µL | [2] |
Table 2: Comparison of Administration Routes for Systemic Depletion
| Characteristic | Intravenous (IV) | Intraperitoneal (IP) |
| Primary Targets | Liver, spleen, bone marrow, circulating monocytes[3] | Peritoneal cavity, adipose tissue, liver, spleen[4][5] |
| Time to Max Depletion | ~24 hours[2] | 48 - 72 hours[2] |
| Advantages | Rapid and efficient for liver and spleen depletion[3] | Technically simpler than IV, effective for adipose tissue macrophages[4] |
| Considerations | Requires technical skill for tail vein injection | Slower onset of systemic depletion |
Experimental Protocols
Protocol 1: Systemic Macrophage Depletion via Intravenous Injection
-
Preparation: Warm this compound liposomes and control liposomes to room temperature.[11]
-
Mixing: Gently invert the vial several times to ensure a homogenous suspension. Do not vortex.
-
Dosing: For a 20-25g mouse, draw 200 µL of the liposome suspension into a 1 mL syringe with a 26-28G needle.
-
Injection: Restrain the mouse and administer the liposomes via the lateral tail vein or retro-orbital sinus.
-
Monitoring: Observe the mouse for any adverse reactions post-injection.
-
Analysis: Harvest tissues for depletion analysis (e.g., by flow cytometry or immunohistochemistry) 24-48 hours after injection.[8]
Protocol 2: Validation of Macrophage Depletion by Flow Cytometry (Spleen)
-
Spleen Harvest: Euthanize the mouse 48 hours post-injection and aseptically harvest the spleen.[8]
-
Single-Cell Suspension: Create a single-cell suspension by mashing the spleen through a 70-µm cell strainer.[8]
-
Red Blood Cell Lysis: Lyse red blood cells using a suitable lysis buffer.[8]
-
Cell Staining: Stain the cells with fluorescently-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b) and a viability dye.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Gating Strategy: Gate on live, single cells, and then identify the macrophage population based on marker expression (e.g., F4/80+, CD11b+). Compare the percentage of macrophages between control and this compound-treated groups.
Protocol 3: Validation of Macrophage Depletion by Immunohistochemistry (Liver/Spleen)
-
Tissue Collection: Harvest liver and spleen and fix in 4% paraformaldehyde or snap-freeze in OCT compound.
-
Sectioning: Prepare thin tissue sections (5-10 µm) using a cryostat or microtome.
-
Staining: Perform immunohistochemical staining using a primary antibody against a macrophage marker like F4/80 or CD68.[15][16]
-
Detection: Use a suitable secondary antibody and detection system (e.g., DAB for chromogenic detection or a fluorescent conjugate).
-
Imaging: Visualize the stained sections under a microscope.
-
Analysis: Quantify the number of positive cells or the stained area to determine the extent of macrophage depletion compared to control tissues.
Visualizations
Caption: Workflow for macrophage depletion using this compound liposomes.
Caption: Troubleshooting guide for this compound liposome experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. encapsula.com [encapsula.com]
- 4. Repeated this compound-liposome treatment results in neutrophilia and is not effective in limiting obesity-linked metabolic impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Liposomes Improve Metabolic Profile and Reduce Visceral Adipose Macrophage Content in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 6. Routes of Administration – Clodrosome: Liposomal this compound [clodrosome.com]
- 7. clodronateliposomes.com [clodronateliposomes.com]
- 8. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depletion and Reconstitution of Macrophages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Protocol for Macrophage Depletion from Mice [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Three-colour fluorescence immunohistochemistry reveals the diversity of cells staining for macrophage markers in murine spleen and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sysy-histosure.com [sysy-histosure.com]
Troubleshooting clodronate liposome preparation and encapsulation efficiency
Welcome to the technical support center for clodronate liposome preparation and encapsulation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound liposomes, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my encapsulation efficiency for this compound consistently low?
A1: Low encapsulation efficiency of a hydrophilic drug like this compound is a common challenge. The primary reasons often relate to the formulation and process parameters.
-
Potential Cause 1: Suboptimal Lipid Composition. The ratio of phospholipids to cholesterol is critical. While cholesterol can increase membrane stability, excessive amounts can also increase the bilayer's rigidity, potentially hindering the encapsulation of water-soluble molecules.[1][2][3] Some studies have shown that increasing cholesterol content can lead to a decrease in encapsulation efficiency for certain molecules due to competition for space within the bilayer.[2][4]
-
Solution: Optimize the molar ratio of phosphatidylcholine to cholesterol. A common starting point is a 7:3 or similar ratio.[5] It may be beneficial to test formulations with slightly lower cholesterol content to see if it improves this compound encapsulation.
-
Potential Cause 2: Inefficient Hydration of the Lipid Film. For a hydrophilic drug like this compound, which is dissolved in the aqueous phase, efficient encapsulation relies on the formation of well-structured multilamellar vesicles (MLVs) during hydration.
-
Solution: Ensure the temperature of the hydration buffer (containing this compound) is above the phase transition temperature (Tc) of the lipids used.[6][7] This increases membrane fluidity and facilitates the encapsulation of the aqueous drug solution. Also, allow adequate time for hydration (e.g., 1-2 hours) with gentle agitation to ensure the lipid film fully swells.[6][8]
-
Potential Cause 3: this compound Leakage. Liposomes may form efficiently but leak the encapsulated this compound before the unencapsulated drug is removed.
-
Solution: After hydration, handle the liposome suspension gently. Avoid vigorous vortexing or sonication, which can disrupt the lipid bilayers.[9] When removing the unencapsulated this compound, use methods like centrifugation or size-exclusion chromatography that are quick and minimize stress on the vesicles.[10][]
Q2: I'm having trouble forming a uniform thin lipid film. What can I do?
A2: The quality of the lipid film is foundational to successful liposome preparation.
-
Potential Cause 1: Inappropriate Solvent or Evaporation Rate. A single solvent may not be optimal for all lipids, and rapid evaporation can lead to an uneven film.
-
Solution: Use a mixture of organic solvents, such as chloroform and methanol (e.g., in a 2:1 or 7:3 v/v ratio), to ensure all lipid components are fully dissolved.[5][12] During rotary evaporation, control the rotation speed and vacuum to ensure a slow, even evaporation process. This allows the lipids to deposit as a thin, uniform film on the wall of the round-bottom flask.[13]
-
Potential Cause 2: Insufficient Removal of Organic Solvent. Residual solvent in the lipid film can interfere with proper hydration and liposome formation.
-
Solution: After the film is formed, continue to hold it under high vacuum for an extended period (e.g., 2-4 hours) to remove any remaining traces of the organic solvent.[5]
Q3: My liposome suspension shows aggregation or precipitation. What is the cause and how can I prevent it?
A3: Liposome aggregation can be a sign of instability and can significantly impact the quality and usability of your preparation.
-
Potential Cause 1: Inappropriate Storage Conditions. Temperature fluctuations or storing liposomes near their phase transition temperature can lead to instability and fusion.[9][14]
-
Solution: Store liposome suspensions at a stable temperature, typically between 2-8°C. Do not freeze the suspension, as this can disrupt the lipid bilayers and cause the this compound to leak out.
-
Potential Cause 2: Lipid Oxidation. If using unsaturated phospholipids, they can be prone to oxidation, which alters the membrane properties and can lead to aggregation.
-
Solution: Prepare and handle the liposomes in an oxygen-free environment, for example, by purging solutions with nitrogen gas.[6][15] Storing the final preparation under a nitrogen atmosphere can also improve stability.
-
Potential Cause 3: Lack of Surface Charge. Neutral liposomes have a higher tendency to aggregate.
-
Solution: Including a small amount of a charged lipid, such as phosphatidylserine or phosphatidylglycerol, in your formulation will impart a negative surface charge to the liposomes.[16] This creates electrostatic repulsion between the vesicles, which helps to prevent aggregation.[6]
Q4: The particle size of my liposomes is too large and the polydispersity index (PDI) is high. How can I control this?
A4: Achieving a consistent and appropriate particle size is crucial for reproducible in vivo and in vitro experiments.
-
Potential Cause 1: Lack of Post-Formation Processing. The initial hydration of a lipid film typically results in large, multilamellar vesicles (MLVs) with a wide size distribution.[7][17]
-
Solution: After the initial hydration, employ size reduction techniques. Extrusion through polycarbonate membranes with defined pore sizes is a common and effective method to produce unilamellar vesicles with a more uniform size distribution.[17][18] Sonication (either bath or probe) can also be used, but it may offer less control over the final size distribution compared to extrusion.[5][14][19]
-
Potential Cause 2: Inconsistent Hydration Process. Uneven hydration can lead to a heterogeneous population of liposomes from the start.
-
Solution: Ensure the hydration process is consistent. Use a controlled temperature and gentle, consistent agitation to ensure the entire lipid film is hydrated uniformly.
Frequently Asked Questions (FAQs)
Q: What is the purpose of cholesterol in the this compound liposome formulation? A: Cholesterol is a critical component that modulates the fluidity and stability of the lipid bilayer. It intercalates between phospholipid molecules, increasing membrane rigidity and reducing permeability. This helps to prevent the leakage of encapsulated this compound and enhances the overall stability of the liposomes at physiological temperatures.[9]
Q: Why is it necessary to use control liposomes (e.g., PBS-liposomes)? A: Control liposomes, which have the same lipid composition but do not contain this compound, are essential for distinguishing the effects of macrophage depletion from the effects of the liposome administration itself. Phagocytic cells will still engulf these empty liposomes, which can cause temporary changes in their activity or cytokine secretion. By comparing the results from this compound liposomes to control liposomes, you can ensure that the observed biological effects are specifically due to the this compound-induced macrophage depletion.
Q: How should I store my this compound liposomes? A: this compound liposomes should always be stored in the dark at 4°C. They should never be frozen, as freezing can damage the liposomal structure and lead to the release of the encapsulated this compound.
Q: For how long are this compound liposomes typically stable? A: When stored correctly at 4°C, this compound liposomes are generally stable for several weeks to a couple of months. However, it is always best to refer to the manufacturer's specifications or to validate the stability of your own preparations over time.
Data Summary Tables
Table 1: Influence of Lipid Composition on Liposome Properties
| Parameter | Phosphatidylcholine (PC) | Cholesterol (Chol) | Effect on this compound Liposomes | Reference |
| Bilayer Rigidity | High concentration | Low concentration | More fluid membrane, may alter encapsulation. | [1] |
| Low concentration | High concentration | More rigid membrane, enhances stability but may reduce encapsulation efficiency. | [3][9] | |
| Stability | High PC:Chol Ratio | High PC:Chol Ratio | May be less stable if PC is unsaturated and prone to oxidation. | [15] |
| Low PC:Chol Ratio | Low PC:Chol Ratio | Increased cholesterol generally improves stability and reduces leakage. | [2][9] | |
| Encapsulation | High concentration | Low concentration | May favor higher encapsulation of hydrophilic drugs. | [3] |
| Low concentration | High concentration | Can decrease encapsulation efficiency due to competition for space. | [2][4] |
Table 2: Troubleshooting Summary for Low Encapsulation Efficiency
| Symptom | Potential Cause | Recommended Action |
| Low Encapsulation Efficiency | Suboptimal lipid-to-drug ratio. | Test different molar ratios of lipid to this compound. |
| Hydration temperature is too low. | Ensure hydration is performed above the Tc of the lipids.[6][7] | |
| Incomplete hydration of the lipid film. | Increase hydration time and use gentle agitation.[6][8] | |
| Excessive cholesterol content. | Reduce the molar ratio of cholesterol in the formulation.[2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing multilamellar this compound liposomes.
Materials:
-
L-α-Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
Chloroform and Methanol (HPLC grade)
-
This compound disodium salt
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask (500 mL)
-
Rotary evaporator
-
Water bath
-
Sonication bath (optional)
-
Extruder and polycarbonate membranes (optional, for size reduction)
Methodology:
-
Lipid Dissolution: Dissolve 80 mg of phosphatidylcholine and 40 mg of cholesterol in a 10 mL mixture of chloroform:methanol (2:1, v/v) in a round-bottom flask.[16]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 40-45°C. Reduce the pressure and rotate the flask (approx. 150 rpm) until all the organic solvent has evaporated, leaving a thin, uniform lipid film on the inner surface of the flask.
-
Solvent Removal: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours.[5]
-
Hydration: Prepare a solution of this compound in sterile PBS (e.g., 200 mg/mL).[16] Add the this compound solution to the flask containing the dried lipid film. The volume will depend on the desired final concentration.
-
Vesicle Formation: Hydrate the lipid film by gently rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids (e.g., room temperature for egg PC) for 1-2 hours.[6] This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[5][14]
-
Purification: To remove unencapsulated this compound, centrifuge the liposome suspension. The liposomes will form a pellet, and the supernatant containing the free drug can be discarded. Wash the pellet with sterile PBS and repeat the centrifugation step several times.[19]
-
Final Resuspension: Resuspend the final liposome pellet in a known volume of sterile PBS for storage and use.
Protocol 2: Determination of this compound Encapsulation Efficiency by HPLC
This protocol outlines a general method for quantifying the amount of this compound encapsulated within the liposomes.
Materials:
-
This compound liposome suspension
-
Mobile phase (e.g., nitric acid and sodium nitrate solution)
-
HPLC system with a suitable detector
-
Anion-exchange column
-
Size-Exclusion Chromatography (SEC) column or centrifugation equipment
-
Triton X-100 or other suitable detergent
Methodology:
-
Separation of Free Drug: Separate the unencapsulated (free) this compound from the liposomes. This can be achieved by:
-
Size-Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first, followed by the smaller, free this compound molecules.
-
Centrifugation: Pellet the liposomes by centrifugation, and carefully collect the supernatant which contains the free this compound.[10][]
-
-
Quantification of Free this compound (C_free): Analyze the fraction containing the free this compound using a validated HPLC method for this compound quantification.
-
Quantification of Total this compound (C_total): Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes to release the encapsulated this compound by adding a detergent like Triton X-100.[20] Analyze this lysed sample by HPLC to determine the total concentration of this compound.
-
Calculation of Encapsulation Efficiency (EE%): Calculate the encapsulation efficiency using the following formula:
EE% = [(C_total - C_free) / C_total] x 100
Visualizations
Caption: Experimental workflow for this compound liposome preparation.
Caption: Logical troubleshooting flow for low encapsulation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. clinexprheumatol.org [clinexprheumatol.org]
- 17. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 18. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposome encapsulated this compound mediated elimination of pathogenic macrophages and microglia: A promising pharmacological regime to defuse cytokine storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of this compound content in liposomal formulation by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Repeated Clodronate-Liposome Treatment in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing repeated clodronate-liposome treatment for macrophage depletion in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with repeated this compound-liposome administration?
Repeated administration of this compound liposomes can lead to a range of side effects beyond macrophage depletion. These can be broadly categorized as hematological, metabolic, and inflammatory. Commonly reported side effects include an increase in circulating neutrophils (neutrophilia) and a decrease in red blood cells (anemia).[1][2] Researchers have also observed reduced energy intake and subsequent body weight loss in animal models.[1][2][3] Furthermore, paradoxical inflammatory responses can occur, such as increased expression of pro-inflammatory cytokines like IL-6 and monocyte chemoattractant protein-1 (MCP-1).[1][2]
Q2: Can repeated this compound-liposome treatment be toxic to the animals?
Yes, in some instances, repeated or high doses of this compound liposomes have been associated with toxicity and even mortality in mice.[4][5] The risk of toxicity can be influenced by the administration route (intravenous administration may carry a higher risk), the dose, the frequency of administration, and the specific animal strain being used.[4][5] It is crucial to closely monitor animals for any adverse signs, such as significant weight loss, lethargy, or changes in behavior.[6]
Q3: How does repeated treatment affect organs like the liver and spleen?
This compound liposomes are primarily cleared by phagocytic cells in the liver (Kupffer cells) and spleen, leading to significant macrophage depletion in these organs.[7][8][9] This is an intended effect of systemic administration. Some studies have reported a reduction in spleen weight following repeated treatments.[10] While macrophage depletion is generally transient, with populations recovering within 1-2 weeks after a single dose, repeated administrations will maintain a depleted state.[7] The long-term consequences of sustained macrophage depletion in these organs are not fully elucidated and may depend on the specific experimental context.
Q4: Are there any off-target effects on other immune cells?
While this compound liposomes are designed to target phagocytic cells, there can be effects on other immune cell populations. This compound has been shown to induce apoptosis in monocytes and dendritic cells, not just macrophages.[11] More recent research has revealed that this compound can also functionally impair, or "stun," neutrophils, inhibiting their phagocytic capacity, migration, and production of reactive oxygen species (ROS) and cytokines.[11] This is a critical consideration when interpreting experimental results, as the observed phenotype may not be solely attributable to macrophage depletion.
Q5: Can the timing of repeated this compound-liposome administration influence the experimental outcome?
Absolutely. The timing of administration, particularly in disease models, is critical and can lead to dramatically different outcomes. For example, in a model of cytokine storm syndrome, depleting macrophages before disease onset was protective. However, administering this compound liposomes after the disease was established worsened the condition and accelerated mortality.[12][13] This highlights the dynamic role of macrophages during disease progression and underscores the importance of carefully considering the treatment schedule in relation to the experimental model.
Troubleshooting Guides
Issue 1: Unexpected Inflammatory Response
-
Problem: You observe an increase in pro-inflammatory markers (e.g., IL-6, MCP-1) after repeated this compound-liposome treatment, which contradicts your hypothesis that macrophage depletion should be anti-inflammatory.
-
Possible Causes:
-
Compensatory Neutrophilia: The depletion of macrophages can trigger a compensatory increase in neutrophils, which are also potent inflammatory cells.[1][2]
-
"Stunning" of Neutrophils: While this compound can inhibit some neutrophil functions, the overall inflammatory milieu is complex, and other pathways may be activated.[11]
-
Cytokine Release from Apoptotic Cells: The process of macrophage apoptosis itself can release factors that may transiently influence the local inflammatory environment.
-
-
Troubleshooting Steps:
-
Perform Complete Blood Counts (CBC): Analyze blood samples to quantify changes in neutrophil, monocyte, and lymphocyte populations alongside macrophage depletion.
-
Measure a Broader Cytokine Panel: Assess a wider range of both pro- and anti-inflammatory cytokines to get a more complete picture of the immune response.
-
Consider Alternative Depletion Strategies: If neutrophil-mediated effects are a major concern, consider using models with more specific macrophage depletion (e.g., genetic models like CSF1R-deficient mice), though these have their own limitations.
-
Issue 2: Animal Toxicity and Weight Loss
-
Problem: A significant percentage of your animals are losing weight or showing signs of toxicity after repeated injections.
-
Possible Causes:
-
Dose and Frequency: The administered dose or frequency of injections may be too high for the specific animal strain or model.[4]
-
Route of Administration: Intravenous injections can sometimes lead to more acute toxicity compared to intraperitoneal administration.[4]
-
Reduced Appetite: this compound treatment has been shown to reduce energy intake, which directly contributes to weight loss.[1][2][3]
-
-
Troubleshooting Steps:
-
Dose Titration: If possible, perform a pilot study to determine the minimum effective dose and frequency required to achieve the desired level of macrophage depletion with minimal toxicity.
-
Pair-Feeding Control Group: To distinguish the effects of macrophage depletion from the effects of reduced food intake, include a control group that is fed the same amount of food as the this compound-treated group.[1][3]
-
Monitor Animal Health Closely: Implement a clear humane endpoint protocol and monitor animals daily for weight loss, changes in fecal consistency, and overall behavior.[6][14]
-
Change Administration Route: If using intravenous injections, consider whether intraperitoneal or a more localized administration route could achieve the experimental goals with fewer systemic side effects.
-
Data Presentation
Table 1: Hematological and Metabolic Side Effects of Repeated this compound-Liposome Treatment in Mice
| Parameter | Control (PBS-Liposome) | Repeated this compound-Liposome | Key Findings | Reference |
| Hemoglobin (g/dl) | 13.2 ± 0.18 | 11.8 ± 0.24 | Significant decrease (anemia) | [1] |
| Hematocrit (%) | 37.5 ± 0.52 | 33.3 ± 0.81 | Significant decrease | [1] |
| Neutrophils | Normal | Increased | Induced neutrophilia | [1][2] |
| Energy Intake | Normal | Decreased | Reduced appetite and food consumption | [1][2][3] |
| Body Weight | Normal Gain/Maintenance | Significant Decrease | Weight loss due to reduced energy intake | [1][10] |
Table 2: Inflammatory Cytokine Changes with Repeated this compound-Liposome Treatment in Mice (High-Fat Diet Model)
| Cytokine | Control (PBS-Liposome) | Repeated this compound-Liposome | Key Findings | Reference |
| Circulating IL-6 | Baseline | Significantly Increased | Pro-inflammatory response | [1] |
| Circulating MCP-1 | Baseline | Significantly Increased | Pro-inflammatory response | [1] |
| Adipose Tissue IL-6 mRNA | Baseline | Substantially Increased | Local pro-inflammatory gene expression | [1] |
| Adipose Tissue IL-1β mRNA | Baseline | Substantially Increased | Local pro-inflammatory gene expression | [1] |
Experimental Protocols
Protocol 1: Systemic Macrophage Depletion via Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from a study investigating metabolic effects of macrophage depletion.[1][3]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before starting the experiment.
-
Liposome Preparation: Warm this compound liposomes and control (PBS) liposomes to room temperature before injection. Gently mix the suspension by inverting the vial several times to ensure homogeneity.
-
Dosing: For a 20-25g mouse, a typical dose is 150-200 µL per injection.[15] In the cited study, liposomes were administered biweekly (twice a week) for a total of 4 weeks (8 administrations).[1][3]
-
Injection Procedure: Administer the liposome suspension via intraperitoneal injection using a 27-gauge or smaller needle.
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and changes in posture or grooming.
-
Confirmation of Depletion: Macrophage depletion can be confirmed 24-48 hours after the first injection by harvesting tissues of interest (e.g., liver, spleen, adipose tissue) and performing immunohistochemistry or flow cytometry for macrophage markers such as F4/80 or CD68.
Protocol 2: Assessment of Hematological Side Effects
This protocol is based on methods described for evaluating side effects.[1]
-
Blood Collection: At the experimental endpoint, collect whole blood from mice via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes to prevent coagulation.
-
Complete Blood Count (CBC): Use an automated hematology analyzer to perform a CBC. This will provide quantitative data on hemoglobin, hematocrit, red blood cell count, white blood cell count, and a differential count of white blood cells (including neutrophils, lymphocytes, and monocytes).
-
Data Analysis: Compare the CBC results from the this compound-treated group to the control (PBS-liposome) group. Statistical analysis (e.g., t-test or ANOVA) should be used to determine if there are significant differences in hematological parameters.
Visualizations
Caption: Mechanism of action and key side effects of repeated this compound liposome treatment.
Caption: Troubleshooting workflow for unexpected side effects in this compound liposome experiments.
References
- 1. Repeated this compound-liposome treatment results in neutrophilia and is not effective in limiting obesity-linked metabolic impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated this compound-liposome treatment results in neutrophilia and is not effective in limiting obesity-linked metabolic impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Macrophage-depleting Agent this compound Promotes Durable Hematopoietic Chimerism and Donor-specific Skin Allograft Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Macrophage Inhibitor this compound Enhances Liver Transduction of Lentiviral but Not Adeno-Associated Viral Vectors or mRNA Lipid Nanoparticles in Neonatal and Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound and pamidronate on splenic and hepatic phagocytic cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of removing Kupffer cells on nanoparticle tumor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Loaded Liposome Treatment Has Site-Specific Skeletal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Delayed macrophage targeting by this compound liposomes worsens the progression of cytokine storm syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Delayed macrophage targeting by this compound liposomes worsens the progression of cytokine storm syndrome [frontiersin.org]
- 14. Macrophage depletion using this compound liposomes decreases tumorigenesis and alters gut microbiota in the AOM/DSS mouse model of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
How to minimize toxicity of clodronate liposomes in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of clodronate liposomes in animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of toxicity observed after this compound liposome administration?
A1: The most frequently reported signs of toxicity in animal models, particularly mice, include sudden death within 24-72 hours of injection, rapid and significant weight loss, and general malaise.[1] Necropsies of affected animals have sometimes revealed pale spleens and empty stomachs.[1] Some studies have also reported low-grade, diffuse alveolar edema and emphysema in the lungs.[1]
Q2: What is the underlying mechanism of this compound liposome toxicity?
A2: The toxicity of this compound liposomes is primarily directed at the phagocytic cells (macrophages) that engulf them.[2][3][4] Inside the macrophage, the liposome is broken down, releasing this compound.[2][3] this compound is then metabolized into a non-hydrolyzable ATP analog, which induces apoptosis (programmed cell death) of the macrophage.[4][5] While free this compound is not toxic to non-phagocytic cells due to poor cell membrane permeability, the liposomal delivery system targets it effectively to macrophages.[6][7][8][9]
Q3: How do the physicochemical properties of liposomes influence their toxicity?
A3: Liposome composition, particle size, and surface charge are critical factors influencing toxicity.[10] Cationic (positively charged) liposomes can interact with serum proteins, leading to aggregation and systemic toxicity.[10] They have been associated with liver damage and inflammation.[10] The inclusion of cholesterol can improve liposome stability but may also impact toxicity.[11][12] The size of the liposomes can also affect their biodistribution and potential for adverse effects.[13][14]
Q4: Is there a difference in toxicity between intravenous (IV) and intraperitoneal (IP) administration?
A4: Both routes can be effective for macrophage depletion, but the timing of maximum depletion and potential for adverse effects can differ. Intravenous injection leads to maximum depletion in the spleen and liver within 24 hours.[2][15] Intraperitoneal injection results in maximum depletion after 48-72 hours.[15] Some researchers have reported toxicity with both IV and IP routes.[1][15] Repeated IP administration has been associated with neutrophilia, anemia, and increased expression of pro-inflammatory cytokines in some studies.[16] The choice of administration route should be carefully considered based on the experimental goals.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sudden death of animals post-injection (within 24 hours) | - Injection rate is too fast: Rapid injection can cause an embolic-like reaction as the liposome suspension mixes with the blood, particularly as it passes through the lung capillary bed.[17] - Incorrect injection volume: Exceeding the maximum recommended injection volume can lead to adverse reactions.[17] - Cold injectate: Injecting cold liposome solution can induce hypothermic shock in the animals.[17] | - Slow down the injection rate: For intravenous injections in mice, the rate should not exceed 1 ml/minute. A 0.2 ml dose should take approximately 12-15 seconds to administer.[17] - Adhere to volume guidelines: The maximum intravenous bolus dose should be limited to approximately 1% of the animal's body weight in grams (e.g., 0.2 ml for a 20g mouse).[17] - Warm liposomes to room temperature: Allow the this compound liposome solution to equilibrate to room temperature before injection.[17][18][19] For compromised animals, warming to body temperature may be necessary.[17] |
| Significant weight loss and morbidity after repeated injections | - Cumulative toxicity: Repeated dosing can lead to significant immunosuppression and potential for opportunistic infections.[17][18][19] - Off-target effects: Long-term macrophage depletion can have unintended consequences on other physiological systems.[16] - Dose may be too high for repeated administration: The initial depletion dose may be too toxic for subsequent maintenance doses. | - Monitor animals closely: Regularly check for signs of weight loss, dehydration, and changes in behavior.[18][19] - Reduce the dose for subsequent injections: After the initial depleting dose, consider reducing the volume for maintenance injections. One protocol suggests an initial dose of 150 µl followed by 100 µl for subsequent injections in mice.[18][19] - Ensure sterile handling procedures: Due to the immunosuppressive effects of this compound liposomes, maintaining sterile techniques for all procedures is crucial.[17] |
| Ineffective macrophage depletion | - Improper storage or handling of liposomes: Liposomes are sensitive to temperature and can be damaged by freezing or improper storage, leading to loss of efficacy.[20] - Incorrect timing of analysis: Macrophage depletion and repopulation are dynamic processes. Analysis at the wrong time point may show incomplete depletion.[2][15] - Suboptimal dose: The dose may be insufficient to deplete the target macrophage population. | - Follow storage guidelines: Store this compound liposomes at the recommended temperature (typically 4°C) and do not freeze.[20] - Optimize timing of experiments: Maximum depletion is typically observed 24 hours after IV injection and 48-72 hours after IP injection.[15] Macrophage repopulation occurs over several days.[2] - Perform pilot studies: If working with a new model or targeting a specific macrophage population, conduct a pilot study to determine the optimal dose and timing.[2] |
Experimental Protocols
Detailed Protocol for Intravenous (Tail Vein) Injection in Mice
-
Preparation:
-
Warm the this compound liposome solution to room temperature before injection.[17][18][19]
-
Gently mix the liposome suspension to ensure homogeneity.
-
Weigh the mouse to calculate the correct injection volume (maximum of 1% of body weight in grams).[17]
-
Load the syringe with the calculated volume, ensuring no air bubbles are present.[21]
-
-
Animal Restraint and Vein Dilation:
-
Injection Procedure:
-
Wipe the tail with an alcohol swab.[24]
-
Immobilize the tail and insert a 26-30 gauge needle, bevel up, into one of the lateral tail veins.
-
Advance the needle a few millimeters into the vein, parallel to the tail.[21]
-
Inject the liposome suspension slowly and steadily, at a rate not exceeding 1 ml/minute.[17]
-
Observe for any signs of resistance or swelling at the injection site, which may indicate an unsuccessful injection.
-
-
Post-Injection Monitoring:
Visualizations
Experimental Workflow for Minimizing Toxicity
Caption: Workflow for this compound liposome administration to minimize toxicity.
Signaling Pathway of this compound-Induced Macrophage Apoptosis
Caption: Mechanism of this compound liposome-mediated macrophage depletion.
References
- 1. researchgate.net [researchgate.net]
- 2. clodronateliposomes.com [clodronateliposomes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound and liposome-encapsulated this compound are metabolized to a toxic ATP analog, adenosine 5'-(beta, gamma-dichloromethylene) triphosphate, by mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Repeated this compound-liposome treatment results in neutrophilia and is not effective in limiting obesity-linked metabolic impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposome: Encapsula's Scientific Blog: Precautions for Intravenous (IV) injection of this compound Liposomes [liposomes.org]
- 18. Protocol for Macrophage Depletion from Mice [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. researchanimaltraining.com [researchanimaltraining.com]
- 23. services.anu.edu.au [services.anu.edu.au]
- 24. research.vt.edu [research.vt.edu]
Technical Support Center: Addressing Variability in Macrophage Depletion with Clodronate Liposomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in macrophage depletion experiments using clodronate liposomes.
Frequently Asked Questions (FAQs)
Q1: How do this compound liposomes work to deplete macrophages?
A1: this compound liposomes are selectively engulfed by phagocytic cells like macrophages.[1] Once inside the macrophage, lysosomal enzymes degrade the liposome, releasing this compound into the cell's cytoplasm.[1] Intracellular this compound is then converted into a non-hydrolyzable ATP analog, which induces apoptosis (programmed cell death) of the macrophage.[2] This mechanism is highly selective for phagocytic cells, as free this compound cannot easily cross cell membranes.
Q2: What are the most common causes of variability in macrophage depletion?
A2: Variability in macrophage depletion can arise from several factors, including:
-
Route of administration: Intravenous (IV), intraperitoneal (IP), and local administration routes target different macrophage populations with varying efficiencies and kinetics.[3][4]
-
Dosage: The dose of this compound liposomes must be optimized for the specific animal model, target organ, and desired level of depletion.
-
Animal model: Species, strain, age, and health status of the animal can all influence the distribution and phagocytic activity of macrophages.
-
Liposome quality and handling: The stability and integrity of the liposomes are critical for their efficacy. Improper storage or handling can lead to premature leakage of this compound.
-
Timing of analysis: The kinetics of depletion and repopulation vary between different tissues. Analysis at a suboptimal time point can lead to misleading results.[3][5]
Q3: How long does it take to see macrophage depletion, and when do they repopulate?
A3: Following a single intravenous injection, significant depletion of macrophages in the spleen and liver can be observed within 24-48 hours.[3][5] Macrophage populations typically begin to repopulate within 1-2 weeks, with the kinetics varying by tissue.[5][6] For example, Kupffer cells in the liver and red pulp macrophages in the spleen repopulate relatively quickly, while marginal zone macrophages in the spleen take longer.[3]
Q4: What are the best practices for storing and handling this compound liposomes?
A4: To ensure optimal performance and minimize variability, this compound liposomes should be:
-
Stored at 4°C (39-47°F).
-
Never frozen, as this can disrupt the liposome structure and cause this compound leakage.
-
Brought to room temperature and gently mixed by inversion before use. Avoid vigorous shaking or vortexing.
-
Handled using sterile techniques to prevent contamination.
Troubleshooting Guide
Issue 1: Higher than Expected Animal Mortality
Unexpected animal death following this compound liposome administration can be alarming. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Toxicity from rapid administration | Administer the liposome suspension slowly, especially for intravenous injections. |
| Incorrect dosage | Carefully calculate the dose based on the animal's body weight. Consider starting with a lower dose in a pilot study. |
| Non-homogenous liposome suspension | Ensure the vial is gently inverted several times to create a uniform suspension before drawing it into the syringe. |
| Air bubbles in the syringe | Carefully remove all air bubbles from the syringe before injection to prevent air embolism, particularly for IV administration. |
| Underlying health issues in animals | Use healthy animals from a reputable supplier. Monitor animals closely after injection for any signs of distress. |
| Contamination of liposomes | Always use aseptic techniques when handling the liposomes. Do not use expired or improperly stored liposomes. |
Some studies have reported mortality rates of around 20-30% with repeated high doses of this compound liposomes.[7] If mortality persists, consider adjusting the dosing regimen or administration route.
Issue 2: Incomplete or Inconsistent Macrophage Depletion
Achieving the desired level of macrophage depletion is crucial for the success of your experiment. If you are observing incomplete or variable depletion, consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal administration route | The choice of administration route is critical for targeting specific macrophage populations.[1][4] For systemic depletion of liver and spleen macrophages, intravenous injection is most effective and rapid.[3][8] Intraperitoneal injection also targets these organs but with slower kinetics, while also depleting peritoneal macrophages.[3] For localized depletion (e.g., alveolar macrophages), direct administration (e.g., intratracheal) is necessary.[4] |
| Inadequate dosage | The required dose can vary between different animal strains and for different target tissues. Perform a dose-response study to determine the optimal concentration for your specific model. |
| Poor quality or expired liposomes | Always check the expiration date and ensure proper storage of the liposomes. Do not use liposomes that have been frozen. |
| Timing of analysis | Macrophage depletion and repopulation are dynamic processes.[3][5] Analyze tissues at the peak of depletion for your specific model and administration route (typically 24-48 hours post-IV injection).[3][5] |
| Inefficient liposome uptake | In some inflammatory models, macrophage phagocytic activity may be altered. Ensure that the targeted macrophages are capable of phagocytosis. |
| Incorrect assessment of depletion | Use a reliable method to quantify macrophage populations, such as flow cytometry with specific macrophage markers (e.g., F4/80, CD11b, CD68). |
Quantitative Data on Macrophage Depletion
The following tables summarize typical macrophage depletion efficiencies in mice. Note that these are approximate values and can vary based on the specific experimental conditions.
Table 1: Macrophage Depletion in Spleen and Liver (Mice)
| Administration Route | Time Post-Injection | Spleen Depletion (%) | Liver (Kupffer Cell) Depletion (%) |
| Intravenous (IV) | 24 hours | ~90%[2] | ~90%[2] |
| Intraperitoneal (IP) | 48-72 hours | Significant depletion[9] | Significant depletion[9] |
Table 2: Macrophage Depletion in Other Tissues (Mice)
| Target Tissue | Administration Route | Depletion Efficiency | Reference |
| Bone Marrow | Intravenous (IV) | ~70% reduction in CD11b+F4/80+ cells | [10] |
| Alveolar Macrophages | Intratracheal (IT) | ~85% reduction | [11] |
| Colonic Macrophages | Intravenous (IV) | Up to 90% | [4] |
| Colonic Macrophages | Intraperitoneal (IP) | ~50% | [4] |
Experimental Protocols
Protocol: Assessment of Macrophage Depletion by Flow Cytometry
This protocol outlines the general steps for quantifying macrophage populations in the spleen following this compound liposome administration.
1. Tissue Harvesting and Single-Cell Suspension Preparation: a. Euthanize the mouse at the desired time point after this compound liposome injection (e.g., 48 hours).[5] b. Aseptically harvest the spleen and place it in a petri dish with cold RPMI-1640 medium containing 10% FBS.[5] c. Mechanically dissociate the spleen by gently mashing it through a 70-µm cell strainer using the plunger of a 1 mL syringe.[5] d. Collect the cell suspension and centrifuge at 1400 rpm for 5 minutes at 4°C.[5] e. Resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature. f. Add 10 mL of cold PBS and centrifuge to pellet the cells. g. Wash the cells twice with cold PBS.[5]
2. Staining for Flow Cytometry: a. Resuspend the cell pellet in FACS buffer (PBS with 0.5% BSA and 2mM EDTA). b. Block Fc receptors by incubating the cells with an anti-mouse CD16/32 antibody for 20 minutes at 4°C.[12] c. Stain the cells with a cocktail of fluorescently conjugated antibodies against macrophage surface markers for 20 minutes at 4°C in the dark. A common panel for murine spleen macrophages includes antibodies against CD45, F4/80, and CD11b.[13] d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer for analysis.
3. Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single cells based on forward and side scatter properties. c. Identify the macrophage population based on the expression of your chosen markers (e.g., CD45+F4/80+CD11b+).[13] d. Quantify the percentage and absolute number of macrophages in this compound-treated animals compared to control animals (treated with PBS or control liposomes).
Visualizations
Caption: Mechanism of this compound liposome-mediated macrophage apoptosis.
Caption: Troubleshooting workflow for variable macrophage depletion.
Caption: Workflow for assessing macrophage depletion efficiency.
References
- 1. clodronateliposomes.com [clodronateliposomes.com]
- 2. Macrophage Inhibitor this compound Enhances Liver Transduction of Lentiviral but Not Adeno-Associated Viral Vectors or mRNA Lipid Nanoparticles in Neonatal and Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clodronateliposomes.org [clodronateliposomes.org]
- 4. Depletion and Reconstitution of Macrophages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Intravenous – Clodrosome: Liposomal this compound [clodrosome.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Liposome Mediated Macrophage Depletion Abrogates Multiple Myeloma Tumor Establishment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alveolar macrophage depletion increases the severity of acute inflammation following nonlethal unilateral lung contusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Delayed macrophage targeting by this compound liposomes worsens the progression of cytokine storm syndrome [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Clodronate Liposome Suspensions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clodronate liposome suspensions. The following information is intended to help you avoid common pitfalls and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound liposome suspensions?
A1: this compound liposome suspensions should always be stored in the dark at 4°C to 8°C (39°F to 47°F).[1] Do not freeze the suspension.[2][3][4][5]
Q2: What happens if my this compound liposome suspension accidentally freezes?
A2: Freezing can cause irreversible damage to the liposomes. The formation of ice crystals can disrupt the phospholipid bilayer, leading to the leakage of encapsulated this compound.[2][] This can significantly reduce the efficacy of the product in depleting macrophages.[2][3] It is strongly advised not to use a suspension that has been frozen.[2]
Q3: Can I thaw and use a this compound liposome suspension that has been frozen?
A3: No, it is not recommended. The damage caused by freezing, such as membrane rupture and drug leakage, is not reversible upon thawing. Using a previously frozen suspension will likely lead to inaccurate and unreliable experimental results.
Q4: How can I tell if my liposome suspension has been frozen?
A4: Visual inspection may not always reveal if a suspension has been frozen. However, you might observe changes in the appearance of the suspension, such as aggregation or precipitation of the liposomes.[1] If you suspect the product has been frozen during shipping or storage, it is best to contact the manufacturer for guidance.
Q5: Why is maintaining the integrity of the liposomes so important?
A5: The efficacy of this compound in depleting macrophages relies on its encapsulation within the liposomes. Macrophages recognize and phagocytose the liposomes, leading to the intracellular release of this compound and subsequent apoptosis.[7][8] If the liposomes are compromised and the this compound has leaked out, the free drug will not be effectively taken up by the macrophages and will be unable to induce cell death.[2][3]
Troubleshooting Guide
Issue: Suspected Freezing of this compound Liposome Suspension
If you suspect your this compound liposome suspension has been frozen, follow this troubleshooting workflow:
Caption: Workflow for handling a suspected frozen this compound liposome suspension.
Data Presentation
The freezing of liposomal suspensions can lead to significant changes in their physicochemical properties. The following table summarizes illustrative data on the potential impact of a freeze-thaw cycle on a this compound liposome suspension. Note: This data is representative and actual values may vary depending on the specific formulation and experimental conditions.
| Parameter | Recommended Storage (4°C) | After One Freeze-Thaw Cycle (-20°C to 25°C) |
| Mean Particle Size (diameter) | ~1.5 - 2.0 µm | Increased and variable, potentially >3 µm with aggregates[1][9] |
| Polydispersity Index (PDI) | Typically < 0.3 | Increased, indicating a broader and less uniform size distribution[9] |
| Encapsulated this compound | High (e.g., >90%) | Significantly decreased due to leakage |
| Free this compound in Supernatant | Low (e.g., <10%) | Significantly increased |
| Macrophage Depletion Efficacy | High | Reduced or negligible[2][3] |
Experimental Protocols
1. Protocol for Assessing Liposome Particle Size
This protocol outlines a general method for measuring the particle size distribution of a liposome suspension using dynamic light scattering (DLS).
-
Objective: To determine the mean particle size and polydispersity index (PDI) of the liposome suspension.
-
Materials:
-
This compound liposome suspension (sample)
-
Phosphate-buffered saline (PBS), filtered through a 0.22 µm filter
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes compatible with the DLS instrument
-
-
Methodology:
-
Allow the this compound liposome suspension to equilibrate to room temperature.
-
Gently invert the vial several times to ensure a homogenous suspension. Avoid vigorous shaking to prevent bubble formation.
-
Dilute a small aliquot of the liposome suspension in filtered PBS to the optimal concentration for the DLS instrument. This may require some optimization.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, viscosity of the dispersant) according to the manufacturer's instructions.
-
Perform the measurement. The instrument will report the mean particle size (Z-average diameter) and the PDI.
-
Repeat the measurement at least three times to ensure reproducibility.
-
2. Protocol for Quantifying this compound Leakage
This protocol provides a general method for separating free this compound from encapsulated this compound and quantifying the amount of leakage.
-
Objective: To determine the percentage of free this compound in the suspension.
-
Materials:
-
This compound liposome suspension (sample)
-
Centrifugal filter units (e.g., with a molecular weight cutoff that retains liposomes but allows free this compound to pass through)
-
A suitable assay for this compound quantification (e.g., High-Performance Liquid Chromatography - HPLC)
-
Phosphate-buffered saline (PBS)
-
-
Methodology:
-
Allow the this compound liposome suspension to equilibrate to room temperature.
-
Gently mix the suspension by inverting the vial.
-
Transfer a known volume of the liposome suspension into a centrifugal filter unit.
-
Centrifuge the unit according to the manufacturer's instructions to separate the supernatant (containing free this compound) from the liposomes.
-
Carefully collect the supernatant.
-
To determine the total this compound concentration, lyse a separate aliquot of the original liposome suspension using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Quantify the concentration of this compound in the supernatant and the lysed total suspension using a validated analytical method such as HPLC.
-
Calculate the percentage of this compound leakage using the following formula: % Leakage = (Concentration in supernatant / Concentration in total lysed suspension) * 100
-
Signaling Pathway
This compound-Induced Macrophage Apoptosis
Upon phagocytosis of this compound liposomes, the liposomal membrane is degraded by lysosomal enzymes, releasing this compound into the macrophage's cytoplasm. This compound is then metabolized into a non-hydrolyzable ATP analog, which induces apoptosis. The following diagram illustrates the key steps in this process.
Caption: Signaling pathway of this compound-induced macrophage apoptosis.
References
- 1. Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of this compound-induced apoptosis in osteoclasts and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis of macrophages induced by liposome-mediated intracellular delivery of this compound and propamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Liposome encapsulated this compound mediated elimination of pathogenic macrophages and microglia: A promising pharmacological regime to defuse cytokine storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clodronateliposomes.com [clodronateliposomes.com]
- 9. Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation [ijtech.eng.ui.ac.id]
Best practices for handling and injection of clodronate liposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and injection of clodronate liposomes. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. How do this compound liposomes work to deplete macrophages?
This compound liposomes are selectively engulfed by phagocytic cells, such as macrophages.[1][2][3][4] Once inside the macrophage, the liposomal membrane is broken down by lysosomal enzymes, releasing the encapsulated this compound into the cell's cytoplasm.[5][6] The intracellular this compound then induces apoptosis, or programmed cell death, leading to the depletion of the macrophage population.[6][7] Non-phagocytic cells are not affected because they do not take up the liposomes.[8]
2. What are the recommended storage and handling conditions for this compound liposomes?
Proper storage and handling are critical to maintain the stability and efficacy of this compound liposomes.
-
Storage Temperature: Store this compound liposomes between 4°C and 8°C (39°F to 47°F).[7] Do not freeze the liposomes, as this can damage the lipid membrane and lead to leakage of the encapsulated this compound.[7] Exposure to high temperatures should also be avoided.[7]
-
Resuspension: Liposomes may settle during storage. Before each use, it is essential to gently resuspend the solution by inverting the vial several times or by gentle shaking to ensure a homogenous suspension.[7][9] Avoid vigorous shaking or vortexing, which can introduce air bubbles and potentially damage the liposomes.[3][9]
-
Aseptic Technique: To prevent microbial contamination, always use sterile techniques when handling the liposome suspension.[9]
3. Should the this compound liposome suspension be diluted before injection?
It is generally not recommended to dilute the this compound liposome suspension. Dilution can alter the osmotic pressure, which may compromise the stability of the liposomal membrane.[7]
4. At what temperature should the liposomes be for injection?
While this compound liposomes are stored at 4-8°C, they should be brought to room temperature before injection.[7][10][11] Injecting cold fluids, especially in large volumes intravenously, can induce hypothermic shock in animals.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or insufficient macrophage depletion | Improper storage or handling: Liposomes were frozen or exposed to high temperatures, leading to inactivation. | Always store liposomes at 4-8°C. Do not freeze.[7] |
| Expired product: The liposomes have passed their expiration date. | Check the expiration date on the vial and do not use expired products.[7] | |
| Inadequate resuspension: The liposome suspension was not homogenous, leading to injection of a diluted dose. | Gently invert the vial or shake gently to fully resuspend the liposomes before drawing into the syringe.[7][9] | |
| Incorrect injection technique: For example, missing the tail vein during intravenous injection. | Ensure proper injection technique. A bulb forming at the injection site during tail vein injection indicates a failed attempt.[7] | |
| Inappropriate administration protocol: The chosen route of administration or dosage was not optimal for the target macrophage population. | Select the administration route based on the target tissue. For example, use intratracheal administration for alveolar macrophages.[12][13] Review the literature for established protocols for your specific model. | |
| Animal death or adverse reactions following injection | Rapid injection rate: Injecting the liposome suspension too quickly, especially intravenously, can cause adverse reactions. | Inject the suspension slowly and steadily. For intravenous injections in mice, a rate of no more than 1 ml/minute is recommended (e.g., 12-15 seconds for a 0.2 ml dose).[9] |
| Injection of a non-homogenous suspension: Precipitated liposomes can form emboli, blocking blood flow.[7] | Ensure the liposome suspension is fully resuspended and homogenous before injection.[7][14] | |
| Microbial contamination: Contamination of the liposome suspension or a non-sterile injection technique can lead to infection, especially in immunocompromised animals. | Use aseptic techniques for all procedures.[9] If contamination is suspected in the vial, discard it. | |
| Toxicity: Although rare with proper dosing, some studies have reported toxicity. | Ensure the correct dosage is being used for the animal's weight.[9][15] Consider reducing the dose or using a different administration route if toxicity is suspected. Some reports suggest that the speed of injection can greatly impact toxicity.[16] |
Experimental Protocols & Data
Recommended Dosages for Macrophage Depletion in Mice (20-25g)
| Target Organ/Cell Type | Administration Route | Recommended Single Dose | Notes |
| Spleen & Liver (Kupffer Cells) | Intravenous (IV) or Intraperitoneal (IP) | 200 µL | IV administration leads to faster and more efficient depletion in the liver and spleen.[17][18][19] |
| Lungs (Alveolar Macrophages) | Intratracheal (IT) or Intranasal (IN) combined with IV | 50 µL (IT/IN) + 150-200 µL (IV) | A combination of local and systemic administration provides the most effective depletion.[13][18][19] |
| Lymph Nodes | Intravenous (IV) or Intraperitoneal (IP) | 100-200 µL | The timing of depletion and analysis should be optimized based on the specific lymph node and research question.[18][19] |
| Brain (Microglia) | Intracerebroventricular (ICV) | 10 µL | This is a specialized technique requiring stereotactic equipment.[18][19] |
| Blood (Monocytes) | Intravenous (IV) | 150-200 µL | Maximum depletion is typically observed within 24 hours.[10][18] |
Note: The dosages provided are for general guidance and may need to be optimized for specific experimental models and mouse strains. Always refer to relevant literature for detailed protocols.
Detailed Methodologies
Intravenous (IV) Injection via Tail Vein (Mouse)
-
Warm the mouse's tail using a heat lamp or warm water (around 70°C) to dilate the veins.[18]
-
Place the mouse in a suitable restrainer.
-
Hold the tail and sterilize the injection site with an alcohol wipe.
-
Using a 1 mL syringe with a 26-30 gauge needle, insert the needle parallel to the vein (at an angle of less than 30 degrees) into one of the lateral tail veins.[18]
-
Inject the room temperature this compound liposome suspension slowly and steadily (e.g., 12-15 seconds for 0.2 mL).[9]
-
Observe for any resistance or the formation of a subcutaneous bleb, which indicates a failed injection.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.[18]
Intraperitoneal (IP) Injection (Mouse)
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Sterilize the injection site in the lower right or left quadrant of the abdomen with an alcohol wipe.[18]
-
Insert a 25-27 gauge needle at a 30-45 degree angle through the skin and peritoneal wall.[10][18]
-
Aspirate gently to ensure no blood or fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the this compound liposome suspension.
-
Withdraw the needle and return the mouse to its cage.
Visualizations
Caption: Mechanism of this compound liposome-mediated macrophage depletion.
References
- 1. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 2. This compound Liposome - Creative Biolabs [creative-biolabs.com]
- 3. clodronateliposomes.com [clodronateliposomes.com]
- 4. Systemic Administration of this compound Liposomes via Intravenous Injection - Creative Biolabs [creative-biolabs.com]
- 5. Liposome: Encapsula's Scientific Blog: How does Clodrosome® (this compound encapsulated liposome) kill macrophages? [liposomes.org]
- 6. clodronateliposomes.org [clodronateliposomes.org]
- 7. clodronateliposomes.com [clodronateliposomes.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Liposome: Encapsula's Scientific Blog: Precautions for Intravenous (IV) injection of this compound Liposomes [liposomes.org]
- 10. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depletion and Reconstitution of Macrophages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient depletion of alveolar macrophages using intratracheally inhaled aerosols of liposome-encapsulated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrapulmonary – Clodrosome: Liposomal this compound [clodrosome.com]
- 14. clodronateliposomes.org [clodronateliposomes.org]
- 15. encapsula.com [encapsula.com]
- 16. researchgate.net [researchgate.net]
- 17. Routes of liposome administration - Resources - CLOPHOSOME - this compound liposomes [clophosome.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. yeasenbio.com [yeasenbio.com]
Validation & Comparative
Validating Macrophage Depletion Post-Clodronate Treatment: A Comparative Guide to Flow Cytometry Analysis
For researchers, scientists, and drug development professionals seeking to confirm the successful depletion of macrophages following clodronate liposome administration, flow cytometry stands as a precise and quantitative validation method. This guide provides a comparative overview of flow cytometry-based analysis, detailing experimental protocols, and presenting supporting data to ensure robust and reliable results.
This compound encapsulated in liposomes is a widely used tool for the in vivo depletion of macrophages. Upon intravenous or intraperitoneal injection, these liposomes are phagocytosed by macrophages. The subsequent intracellular release of this compound induces apoptosis, leading to the selective elimination of these cells.[1] Validating the extent of this depletion is a critical step in studies investigating the role of macrophages in various physiological and pathological processes.
Comparative Analysis of Macrophage Depletion
Flow cytometry allows for the precise identification and quantification of macrophage populations in various tissues. The efficiency of depletion can vary depending on the tissue, the dose of this compound, and the time point of analysis.
Quantitative Data Summary
The following table summarizes typical macrophage depletion efficiencies achieved with this compound liposomes as measured by flow cytometry across different murine tissues.
| Tissue | Common Macrophage Markers | Reported Depletion Efficiency | Citation |
| Spleen | F4/80+, CD11b+ | >90% | [1][2] |
| Liver | F4/80+, CD11b+, CD68+ | ~80-90% | [3] |
| Bone Marrow | F4/80+, CD11b+ | ~70% | [4] |
| Lungs (Alveolar Macrophages) | F4/80+, CD11c+, Siglec-F+ | Significant reduction | [5][6] |
| Kidneys | CD45+, F4/80+, CD11b+ | Significant reduction | [7] |
| Peritoneal Cavity | F4/80+, CD11b+ | >90% | [8] |
Note: Depletion efficiencies are approximate and can vary based on experimental conditions.
Comparison with Alternative Methods
While flow cytometry is the gold standard for quantifying macrophage depletion at the single-cell level, other methods can provide complementary information.
| Method | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Staining of tissue sections with macrophage-specific antibodies. | Provides spatial information about macrophage localization within the tissue architecture. | Less quantitative than flow cytometry; analysis can be subjective. |
| Quantitative PCR (qPCR) | Measurement of mRNA levels of macrophage-specific genes (e.g., Adgre1 for F4/80, Itgam for CD11b). | High throughput and sensitive for detecting changes in gene expression. | Does not measure protein levels or cell numbers directly; mRNA levels may not perfectly correlate with cell presence. |
| Western Blot | Detection of macrophage-specific proteins in tissue lysates. | Can confirm the reduction of specific macrophage proteins. | Provides an average measurement from the entire tissue lysate, losing single-cell resolution and spatial information. |
Experimental Protocols
A detailed and consistent protocol is crucial for obtaining reliable and reproducible flow cytometry data.
This compound Liposome Administration
-
Reagents : this compound liposomes (e.g., 5 mg/ml) and control liposomes (containing PBS).
-
Administration : For systemic macrophage depletion in mice, a typical dose is 200 µl per mouse administered via intravenous (tail vein) or intraperitoneal injection.[2][9]
-
Time Course : Significant macrophage depletion is generally observed within 24-48 hours post-injection.[1] The optimal time point for analysis should be determined based on the specific research question and tissue of interest.
Tissue Processing and Single-Cell Suspension Preparation
-
Euthanasia and Tissue Harvest : Euthanize mice at the desired time point and perfuse with PBS to remove circulating blood cells. Harvest tissues of interest (e.g., spleen, liver, lungs) and place them in cold PBS or RPMI medium.
-
Mechanical and Enzymatic Digestion : Mince the tissues into small pieces and digest using a suitable enzyme cocktail (e.g., collagenase D and DNase I) to obtain a single-cell suspension. The specific digestion protocol will vary depending on the tissue.
-
Red Blood Cell Lysis : If necessary, lyse red blood cells using an ACK lysis buffer.
-
Cell Filtration : Pass the cell suspension through a 40-70 µm cell strainer to remove any remaining clumps.
Antibody Staining for Flow Cytometry
-
Fc Receptor Blocking : To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-20 minutes at 4°C.[3]
-
Surface Staining : Incubate the cells with a cocktail of fluorescently conjugated antibodies against macrophage markers for 20-30 minutes at 4°C, protected from light. A common antibody panel for murine macrophages includes F4/80, CD11b, and the pan-leukocyte marker CD45.[7]
-
Viability Dye : Include a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis.
-
Washing : After incubation, wash the cells with FACS buffer (e.g., PBS with 2% FBS and 2mM EDTA).
Flow Cytometry Data Acquisition and Analysis
-
Data Acquisition : Acquire the stained samples on a flow cytometer. Be sure to include unstained and single-stain controls for proper compensation and gating.
-
Gating Strategy :
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Gate on live cells by excluding cells positive for the viability dye.
-
Gate on the leukocyte population using a CD45+ gate.
-
From the CD45+ population, identify macrophages based on the expression of F4/80 and CD11b (e.g., F4/80+ CD11b+).[7][10]
-
-
Quantification : The percentage of macrophages in the this compound-treated group is compared to the control liposome-treated group to determine the efficiency of depletion.
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for validating macrophage depletion and the mechanism of action of this compound liposomes.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Delayed macrophage targeting by this compound liposomes worsens the progression of cytokine storm syndrome [frontiersin.org]
- 4. This compound-Liposome Mediated Macrophage Depletion Abrogates Multiple Myeloma Tumor Establishment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal sodium this compound mitigates radiation-induced lung injury through macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Myeloid Cell Subsets in Murine Lungs Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of macrophages with this compound liposomes partially attenuates renal fibrosis on AKI–CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Macrophage Depletion from Mice [bio-protocol.org]
- 10. Alveolar macrophage depletion increases the severity of acute inflammation following nonlethal unilateral lung contusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Macrophage Depletion in Tissues: A Comparative Guide to Immunohistochemical Markers
For Researchers, Scientists, and Drug Development Professionals
The effective depletion of macrophages is a critical component of many research and preclinical studies aimed at understanding the role of these multifaceted immune cells in various physiological and pathological processes. Following depletion protocols, typically employing agents like clodronate liposomes, robust validation of macrophage removal from target tissues is paramount. Immunohistochemistry (IHC) stands as a cornerstone technique for this validation, offering spatial information on the presence and distribution of remaining macrophages. This guide provides a comparative overview of three commonly used macrophage markers—F4/80, CD68, and Iba1—for confirming macrophage depletion in tissues via IHC, supported by experimental data and detailed protocols.
Comparison of Macrophage Markers for Depletion Studies
The choice of an IHC marker is critical for the accurate assessment of macrophage depletion. The ideal marker should be specific to macrophages, exhibit a strong and clear signal, and its expression should be significantly and reliably reduced upon successful depletion. Below is a comparison of F4/80, CD68, and Iba1, which are frequently employed for this purpose.
| Marker | Target | Cellular Localization | Advantages | Disadvantages | Reported Depletion Efficiency (IHC Quantification) |
| F4/80 | Adhesion G protein-coupled receptor E1 (ADGRE1) | Cell Surface | Considered the most specific marker for mature mouse macrophages.[1] Excellent for distinguishing macrophages from fibroblasts.[1] | Primarily used for mouse tissues; not a reliable marker for human macrophages. Expression can be variable depending on the tissue and macrophage subset.[1] | ~55% reduction in F4/80+ cells in the colon following intraperitoneal this compound liposome administration.[2] Significant reduction in F4/80+ cells in the kidney after this compound liposome treatment.[3] Significant reduction in F4/80+ cells in colon and tumor tissue after this compound treatment.[4] |
| CD68 | Lysosomal/endosomal-associated transmembrane glycoprotein | Primarily Lysosomal/Cytoplasmic | Broadly expressed by macrophages across various species, including humans and mice.[5][6] Stains a wide range of macrophage populations. | Not exclusively specific to macrophages; can also be expressed by other hematopoietic cells like dendritic cells, and some non-hematopoietic cells.[1][6] Cytoplasmic localization can sometimes make cell enumeration challenging. | Significant decrease in CD68+ macrophages in the spleen of mice with rheumatoid arthritis after this compound liposome treatment.[7] CD68-positive Kupffer cells were completely depleted two days after this compound liposome treatment.[8] |
| Iba1 | Allograft inflammatory factor 1 (AIF-1) | Cytoplasm | Expressed by both microglia (in the CNS) and macrophages in peripheral tissues.[9] Upregulated upon macrophage activation.[10] Provides excellent morphological detail of cells.[9] | Not exclusive to macrophages; also stains microglia. Its upregulation during inflammation could potentially complicate depletion quantification if residual activated cells are present. | 70% decrease in the number of brain-infiltrating macrophages (assessed by flow cytometry, with Iba1 as a marker) after this compound liposome treatment.[10] Significant depletion of Iba1+ macrophages in the spleen was observed after this compound treatment.[11] |
Experimental Workflow and Methodologies
Successful confirmation of macrophage depletion by IHC relies on a well-defined experimental workflow, from the method of depletion to the final image analysis.
Macrophage Depletion and IHC Validation Workflow
Caption: Workflow for macrophage depletion and IHC validation.
Mechanism of this compound Liposome-Mediated Macrophage Depletion
Caption: this compound liposome-mediated macrophage depletion mechanism.[12][13]
Detailed Experimental Protocols
The following are generalized yet detailed protocols for IHC staining of F4/80, CD68, and Iba1. Researchers should optimize these protocols for their specific tissues and antibodies.
F4/80 Staining Protocol for Paraffin-Embedded Mouse Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
100% Ethanol: 2 changes for 3 minutes each.
-
95% Ethanol: 1 change for 3 minutes.
-
70% Ethanol: 1 change for 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a pre-heated citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20) for 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-F4/80 antibody in blocking solution (typical dilutions range from 1:100 to 1:500).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG) for 1 hour at room temperature.
-
Rinse with wash buffer.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Incubate sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown staining intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
CD68 Staining Protocol for Paraffin-Embedded Human/Mouse Tissue
-
Follow the same steps as for F4/80 staining with the following modifications:
-
Antigen Retrieval: HIER with citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) is often effective.
-
Primary Antibody: Use a primary antibody specific for CD68. Dilutions typically range from 1:100 to 1:1000.
-
Secondary Antibody: Use a secondary antibody that recognizes the species of the primary antibody (e.g., goat anti-mouse IgG or goat anti-rabbit IgG).
-
Iba1 Staining Protocol for Frozen Sections
-
Tissue Preparation:
-
Fix tissue in 4% paraformaldehyde (PFA) and cryoprotect in sucrose solutions.
-
Embed in OCT compound and freeze.
-
Cut cryosections (10-30 µm) and mount on charged slides.
-
-
Staining Procedure:
-
Air dry slides for 30-60 minutes.
-
Rinse with PBS.
-
Permeabilization and Blocking: Incubate sections in PBS containing 0.3% Triton X-100 and 5% normal goat serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Iba1 antibody in the blocking solution (typical dilutions 1:500 to 1:1000). Incubate overnight at 4°C.
-
Washing: Rinse with PBS (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Washing: Rinse with PBS (3 changes for 5 minutes each) in the dark.
-
Counterstaining and Mounting: Mount with a mounting medium containing DAPI to counterstain nuclei.
-
Conclusion
The selection of an appropriate immunohistochemical marker is a critical step in validating macrophage depletion studies. F4/80 is a highly specific marker for mature macrophages in mice, making it an excellent choice for preclinical models. CD68 offers broader species reactivity but with less specificity. Iba1 is a reliable marker for both macrophages and microglia, providing excellent cellular morphology, which is particularly useful in neuroinflammatory studies. The choice of marker should be guided by the specific research question, the animal model used, and the tissue under investigation. By employing rigorous and well-validated IHC protocols, researchers can confidently confirm the efficacy of their macrophage depletion strategies, leading to more accurate and reliable experimental outcomes.
References
- 1. sysy-histosure.com [sysy-histosure.com]
- 2. Depletion and Reconstitution of Macrophages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of macrophages with this compound liposomes partially attenuates renal fibrosis on AKI–CKD transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage depletion using this compound liposomes decreases tumorigenesis and alters gut microbiota in the AOM/DSS mouse model of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three-colour fluorescence immunohistochemistry reveals the diversity of cells staining for macrophage markers in murine spleen and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage depletion with this compound-containing liposomes affects the incidence and development of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Tissue Macrophages in Different Organs Using Antibodies to the Microglial Marker Iba-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrophage depletion by liposome-encapsulated this compound suppresses seizures but not hippocampal damage after acute viral encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
A Comparative In Vivo Efficacy Analysis of Clodronate and Pamidronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent bisphosphonates: clodronate, a first-generation non-nitrogen-containing bisphosphonate, and pamidronate, a second-generation nitrogen-containing bisphosphonate. This analysis is supported by experimental data from both preclinical and clinical studies to inform research and drug development in the field of bone therapeutics.
Executive Summary
This compound and pamidronate are both potent inhibitors of osteoclast-mediated bone resorption, albeit through different molecular mechanisms. While both have demonstrated efficacy in treating conditions characterized by excessive bone turnover, such as hypercalcemia of malignancy and metastatic bone disease, available evidence suggests that pamidronate is more potent and has a longer duration of action in vivo. This guide will delve into their distinct mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for further research.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the in vivo efficacy of this compound and pamidronate stems from their distinct molecular interactions within osteoclasts.
This compound , being a non-nitrogen-containing bisphosphonate, is metabolized by osteoclasts into a non-hydrolyzable ATP analog, AppCCl2p. This cytotoxic metabolite accumulates within the osteoclast, interfering with ATP-dependent cellular processes and ultimately inducing apoptosis.[1][2]
Pamidronate , a nitrogen-containing bisphosphonate, does not undergo metabolic conversion. Instead, it inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTPases, which are crucial for osteoclast function and survival, leading to their apoptosis.
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound's metabolic conversion to a cytotoxic ATP analog.
Signaling Pathway: Pamidronate's Mechanism of Action
Caption: Pamidronate's inhibition of the mevalonate pathway.
Comparative Efficacy: Insights from In Vivo Studies
Direct head-to-head preclinical studies comparing this compound and pamidronate in animal models of bone disease are limited. However, clinical trials, particularly in the context of hypercalcemia of malignancy and metastatic bone disease, provide valuable comparative data on their in vivo efficacy.
Effects on Bone Resorption Markers
Clinical studies have consistently demonstrated that intravenous pamidronate is more effective than both oral and intravenous this compound in suppressing markers of bone resorption.[3][4]
| Parameter | This compound | Pamidronate | Key Findings | Study Population |
| Urinary Collagen Crosslinks (e.g., NTx, Dpd) | Significant Reduction | More pronounced and sustained reduction | Pamidronate leads to a greater decrease in bone resorption markers compared to this compound.[3] | Patients with metastatic bone disease[4] or hypercalcemia of malignancy[3] |
| Urinary Calcium (uCa) | Reduction | Significant Reduction | Pamidronate shows a superior effect in reducing urinary calcium excretion.[3] | Patients with hypercalcemia of malignancy[3] |
NTx: N-telopeptide of type I collagen; Dpd: Deoxypyridinoline.
Clinical Efficacy in Hypercalcemia of Malignancy
In patients with hypercalcemia of malignancy, pamidronate has been shown to have a longer duration of action in maintaining normocalcemia compared to this compound.[3]
| Outcome | This compound (1500 mg IV) | Pamidronate (90 mg IV) | Key Findings |
| Normalization of Serum Calcium | Effective | Highly Effective | Both drugs are effective in restoring normocalcemia. |
| Duration of Normocalcemia | Shorter | Longer (P < 0.01) | Pamidronate provides a more sustained control of hypercalcemia.[3] |
Efficacy in Metastatic Bone Disease
In patients with bone metastases, intravenous pamidronate has demonstrated greater efficacy in controlling symptoms and preventing skeletal-related events (SREs) compared to oral this compound.[4][5] A meta-analysis, however, found that while both were effective in reducing SREs compared to placebo, no clear advantage of one over the other was observed, though the confidence intervals overlapped substantially.[6]
| Outcome | Oral this compound (1600-2400 mg daily) | Intravenous Pamidronate (90 mg monthly) | Key Findings |
| Pain Control | Less frequent and sustained improvement | More frequent and sustained improvement (P < 0.01) | Intravenous pamidronate is more effective in alleviating bone pain.[4] |
| Prevention of Pathologic Fractures | Less effective than IV administration | More effective than oral administration (P=0.03) | Intravenous bisphosphonate administration is superior in preventing fractures.[5] |
Preclinical Analgesic Effects
A study in mice directly comparing the antinociceptive effects of this compound and pamidronate found that intravenously administered this compound had a longer-lasting analgesic effect (up to 16 hours) compared to pamidronate (6 hours).[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for in vivo studies evaluating the efficacy of bisphosphonates.
Ovariectomized (OVX) Rat Model of Osteoporosis
This is a standard preclinical model for studying postmenopausal osteoporosis and the effects of therapeutic interventions.[8]
Workflow: Ovariectomized Rat Model
Caption: General workflow for an ovariectomized rat study.
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats.[8]
-
Age: 6-9 months old to minimize the confounding effects of skeletal growth and aging.[8]
-
Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, leading to bone loss. A sham-operated group serves as the control.[8]
2. Drug Administration:
-
This compound: Can be administered orally or via intravenous/subcutaneous injection. Dosages in animal studies have varied.
-
Pamidronate: Typically administered via intravenous or subcutaneous injection.
3. Efficacy Assessment:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at baseline and various time points post-treatment.[9]
-
Micro-computed Tomography (µCT): Provides high-resolution 3D imaging of bone microarchitecture, including trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[10]
-
Histomorphometry: Involves the microscopic analysis of bone sections to quantify cellular and structural parameters of bone remodeling, such as osteoclast number, osteoblast surface, and bone formation rate.
-
Biochemical Markers of Bone Turnover: Serum and urine are collected to measure markers of bone resorption (e.g., CTX-I, NTx) and bone formation (e.g., P1NP, osteocalcin).
Bone Metastasis Animal Models
These models are essential for evaluating the efficacy of bisphosphonates in preventing and treating cancer-induced bone disease.
1. Cell Lines:
-
Human breast cancer cells (e.g., MDA-MB-231) or prostate cancer cells (e.g., PC-3) are commonly used.
2. Implantation:
-
Intracardiac/Intratibial Injection: Tumor cells are injected into the left ventricle of the heart or directly into the tibia of immunodeficient mice (e.g., nude or SCID mice) to induce bone metastases.
3. Treatment Regimen:
-
Bisphosphonate treatment can be initiated before (prophylactic) or after (therapeutic) tumor cell injection.
4. Endpoint Analysis:
-
Radiographic Analysis: X-ray or µCT imaging to assess the development and progression of osteolytic or osteoblastic lesions.
-
Histological Analysis: Examination of bone sections to determine tumor burden and effects on bone microarchitecture.
-
Pain Assessment: Monitoring of behavioral changes indicative of bone pain.
Conclusion
Both this compound and pamidronate are effective inhibitors of bone resorption with established clinical utility. However, the available in vivo data, primarily from clinical trials, indicates that pamidronate generally exhibits greater potency and a longer duration of action compared to this compound. The choice between these agents in a research or clinical setting will depend on the specific application, desired route of administration, and cost-effectiveness. Further head-to-head preclinical studies are warranted to provide a more detailed comparative analysis of their in vivo efficacy in various models of bone disease.
References
- 1. In vitro comparison of this compound, pamidronate and zoledronic acid effects on rat osteoclasts and human stem cell-derived osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of this compound-induced apoptosis in osteoclasts and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of new bone resorption markers in a randomized comparison of pamidronate or this compound for hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of intravenous pamidronate and oral this compound on symptoms and bone resorption in patients with metastatic bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous pamidronate versus oral and intravenous this compound in bone metastatic breast cancer: a randomized, open-label, non-inferiority Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound, pamidronate, and zoledronate in reducing morbidity and mortality in cancer patients with bone metastasis: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term analgesic effect of this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Sequential Treatment with Bisphosphonates After Teriparatide in Ovariectomized Rats: A Direct Comparison Between Risedronate and Alendronate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bone Degeneration and Recovery after Early and Late Bisphosphonate Treatment of Ovariectomized Wistar Rats Assessed by In Vivo Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Lab: Clodronate vs. Zoledronic Acid for Osteoclast Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bisphosphonates is critical for advancing therapies targeting bone disorders. This guide provides an in-depth in vitro comparison of clodronate, a non-nitrogen-containing bisphosphonate, and zoledronic acid, a potent nitrogen-containing bisphosphonate, focusing on their efficacy in osteoclast inhibition.
This report synthesizes experimental data on the inhibitory concentration, impact on osteoclast formation, induction of apoptosis, and bone resorption. Detailed experimental methodologies are provided to allow for replication and further investigation. Visualizations of the distinct signaling pathways and experimental workflows are also presented to clarify the mechanisms and processes involved.
At a Glance: Key Performance Differences
Zoledronic acid consistently demonstrates significantly higher potency in all aspects of in vitro osteoclast inhibition when compared to this compound. This heightened efficacy is attributed to its distinct mechanism of action, targeting a key enzyme in the mevalonate pathway.
| Parameter | This compound | Zoledronic Acid | Key Findings |
| Relative Potency | Lower | Higher | Zoledronic acid is considered one of the most potent bisphosphonates.[1][2] |
| Inhibition of Bone Resorption | Effective | Highly Effective | Zoledronic acid inhibits bone resorption at much lower concentrations than this compound. |
| Induction of Osteoclast Apoptosis | Induces apoptosis | Potently induces apoptosis | Both drugs lead to osteoclast apoptosis, but zoledronic acid is a more potent inducer.[1][2] |
| Effect on Osteoclast Formation | Inhibitory at higher concentrations | Highly inhibitory at low concentrations | Zoledronic acid demonstrates a significant inhibitory effect on osteoclast formation in a dose-dependent manner. |
Delving into the Mechanisms: Two Distinct Pathways
The fundamental difference in the in vitro performance of this compound and zoledronic acid lies in their distinct molecular mechanisms of action within osteoclasts.
This compound's Deceptive Metabolite: As a non-nitrogen-containing bisphosphonate, this compound is intracellularly metabolized into a non-hydrolyzable ATP analog, AppCCl2p.[1][2] This toxic metabolite interferes with mitochondrial function and essential cellular processes, ultimately leading to osteoclast apoptosis.
Zoledronic Acid's Targeted Inhibition: In contrast, zoledronic acid, a nitrogen-containing bisphosphonate, does not undergo metabolic alteration. Instead, it directly inhibits farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTPases, which are essential for osteoclast function, cytoskeleton organization, and survival, thereby inducing apoptosis.[3]
References
- 1. In vitro comparison of this compound, pamidronate and zoledronic acid effects on rat osteoclasts and human stem cell-derived osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound and alendronate on osteoclast and osteoblast co-cultures on silk-hydroxyapatite films - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Macrophage Depletion: Exploring Alternatives to Clodronate in Research
For researchers, scientists, and drug development professionals seeking to understand and select the most appropriate method for macrophage depletion, this guide provides a comprehensive comparison of alternatives to the widely used clodronate liposomes. This document outlines the mechanisms, efficacy, and experimental considerations for liposomal alendronate, trabectedin, CSF1R inhibitors, and anti-F4/80 antibodies, supported by experimental data and detailed protocols.
Macrophages, key players in innate immunity, are instrumental in tissue homeostasis, inflammation, and various disease processes. Their depletion in research models is a critical tool for elucidating their roles in pathophysiology and for the development of novel therapeutics. For decades, this compound encapsulated in liposomes has been the gold standard for inducing macrophage apoptosis. Phagocytic cells, including macrophages, readily engulf these liposomes, leading to the intracellular release of this compound.[1][2] this compound is then metabolized into a non-hydrolyzable ATP analog, which induces apoptosis.[3] While effective, the use of this compound is not without limitations, including potential off-target effects and variability in depletion efficiency, prompting the exploration of alternative methods.
This guide provides an objective comparison of prominent alternatives, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to aid in the selection of the most suitable macrophage depletion strategy for your research needs.
Alternatives to this compound: A Comparative Overview
The following sections delve into the specifics of four major alternatives to this compound-mediated macrophage depletion: liposomal alendronate, trabectedin, Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, and anti-F4/80 antibodies. Each section provides a detailed analysis of the agent's mechanism of action, supporting experimental data, and relevant protocols.
Liposomal Alendronate: A More Potent Bisphosphonate Approach
Liposomal alendronate, similar to this compound, utilizes a liposome-mediated delivery system to target phagocytic cells. Alendronate is a more potent nitrogen-containing bisphosphonate that induces apoptosis in macrophages.[4] This increased potency may offer advantages in terms of dosage and depletion efficiency.
Mechanism of Action:
Liposomal alendronate is phagocytosed by macrophages. Once inside the cell, the liposomes are degraded, releasing alendronate into the cytoplasm. Alendronate inhibits farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway, leading to the disruption of protein prenylation and ultimately inducing apoptosis.
Experimental Data:
| Parameter | This compound Liposomes | Liposomal Alendronate | Reference |
| Depletion Efficiency | ~80-90% reduction in splenic and hepatic macrophages | >90% reduction in circulating monocytes | [5][6] |
| Specificity | Targets phagocytic cells (macrophages, monocytes, dendritic cells) | Primarily targets monocytes and macrophages | [4][5] |
| Duration of Effect | Repopulation begins within a week | Monocyte levels return to baseline in ~6 days | [7][8] |
| Off-Target Effects | Can induce transient inflammation and neutrophilia | Minimal side effects reported at therapeutic doses | [8][9] |
Experimental Protocol: Macrophage Depletion in a Rabbit Restenosis Model
-
Animal Model: New Zealand White rabbits.
-
Reagent: Alendronate encapsulated in liposomes.
-
Dosage and Administration: A single intravenous injection of 3 mg/kg liposomal alendronate administered at the time of arterial injury.
-
Assessment of Depletion: Blood samples were collected at baseline and at various time points post-injection. Monocyte counts were determined by flow cytometry using specific cell surface markers. Tissue macrophage depletion in the artery wall was assessed by immunohistochemistry.[8]
Workflow for Liposomal Alendronate Preparation and In Vivo Administration
Workflow for liposomal alendronate preparation and use.
Trabectedin: A Chemotherapeutic with Selective Macrophage Cytotoxicity
Trabectedin is a marine-derived antineoplastic agent that has been shown to selectively induce apoptosis in monocytes and macrophages.[10] This unique property makes it a valuable tool for studying the role of macrophages in cancer and other diseases.
Mechanism of Action:
Trabectedin binds to the minor groove of DNA, affecting transcription and DNA repair mechanisms.[11] Its selectivity for monocytes and macrophages is attributed to the differential expression of TRAIL (TNF-related apoptosis-inducing ligand) receptors and the subsequent activation of a caspase-8-dependent apoptotic pathway.[10][11]
Experimental Data:
| Parameter | This compound Liposomes | Trabectedin | Reference |
| Depletion Efficiency | ~80-90% reduction in tissue macrophages | Significant reduction of monocytes/macrophages in blood, spleen, and tumors | [10][12] |
| Specificity | Targets phagocytic cells | Highly specific for monocytes and macrophages; neutrophils and lymphocytes are not affected | [12][13] |
| Duration of Effect | Repopulation starts within a week | Induces rapid and sustained depletion | [7] |
| Off-Target Effects | Can cause transient inflammation | Potential for chemotherapy-related side effects, though generally well-tolerated at doses effective for macrophage depletion | [13][14] |
Experimental Protocol: Macrophage Depletion in a Mouse Fibrosarcoma Model
-
Animal Model: C57BL/6 mice bearing fibrosarcoma tumors.
-
Reagent: Trabectedin.
-
Dosage and Administration: Intravenous injection of trabectedin at a dose of 0.2 mg/kg.
-
Assessment of Depletion: Blood, spleens, and tumors were collected at various time points after treatment. Macrophage populations were quantified using flow cytometry with antibodies against F4/80 and CD11b.
Trabectedin's Mechanism of Selective Macrophage Apoptosis
Trabectedin selectively induces apoptosis in macrophages.
CSF1R Inhibitors: Targeting Macrophage Survival and Proliferation
Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R, are critical for the survival, proliferation, and differentiation of most tissue macrophages.[15][16] Small molecule inhibitors and antibodies targeting the CSF1R signaling pathway offer a more targeted approach to macrophage depletion.
Mechanism of Action:
CSF1R inhibitors block the binding of CSF-1 and IL-34 to the CSF1R, thereby inhibiting the downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK) that are essential for macrophage survival and proliferation.[17][18] This leads to a reduction in macrophage numbers in various tissues.
Experimental Data:
| Parameter | This compound Liposomes | CSF1R Inhibitors (e.g., PLX5622, BLZ945) | Reference |
| Depletion Efficiency | ~80-90% in spleen and liver | Variable, can be >90% in some tissues (e.g., microglia), but less effective in others. May not deplete all macrophage populations. | [19][20] |
| Specificity | Targets phagocytic cells | Targets CSF1R-dependent macrophages. Can also affect other myeloid cells. | [21][22] |
| Duration of Effect | Repopulation within a week | Depletion is maintained with continuous treatment; repopulation occurs upon cessation. | [19] |
| Off-Target Effects | Can cause transient inflammation | Can affect hematopoiesis and other CSF1R-expressing cells. Some inhibitors have shown liver enzyme elevation. | [19][21][22] |
Experimental Protocol: Microglia Depletion in Mice
-
Animal Model: C57BL/6 mice.
-
Reagent: PLX5622 formulated in chow.
-
Dosage and Administration: Ad libitum feeding of chow containing 1200 ppm PLX5622 for a specified duration (e.g., 3 weeks).
-
Assessment of Depletion: Brains are harvested, and single-cell suspensions are prepared. Microglia (and other macrophage) populations are quantified by flow cytometry using markers such as CD11b and Iba1. Immunohistochemistry can also be used to visualize microglia in brain sections.[21]
CSF1R Signaling Pathway and Inhibition
Inhibition of the CSF1R signaling pathway leads to macrophage depletion.
Anti-F4/80 Antibodies: An Immunological Approach to Depletion
The F4/80 antigen is a well-characterized marker expressed on the surface of most mature mouse macrophages.[23][24] Monoclonal antibodies targeting F4/80 can be used to deplete these cells in vivo, likely through antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC).
Mechanism of Action:
The precise in vivo depletion mechanism is not fully elucidated but is thought to involve the binding of the anti-F4/80 antibody to macrophages, which then triggers their destruction by other immune cells (e.g., NK cells) or the complement system.
Experimental Data:
| Parameter | This compound Liposomes | Anti-F4/80 Antibody | Reference |
| Depletion Efficiency | ~80-90% in spleen and liver | ~40-50% reduction in tumor-associated macrophages. Efficiency can be variable. | [25] |
| Specificity | Targets phagocytic cells | Specific to F4/80-expressing cells, which are primarily mature macrophages. | [26][27] |
| Duration of Effect | Repopulation within a week | Requires repeated administration to maintain depletion. | [25] |
| Off-Target Effects | Can cause transient inflammation | Potential for immunogenicity and off-target effects on other F4/80-expressing cells. | [25] |
Experimental Protocol: Macrophage Depletion in a Mouse Mesothelioma Model
-
Animal Model: C57BL/6J mice with subcutaneously inoculated AE17 mesothelioma cells.
-
Reagent: Anti-mouse F4/80 monoclonal antibody (clone CI:A3-1).
-
Dosage and Administration: Daily intraperitoneal (i.p.) or intratumoral (i.t.) injections of 100 µg of the antibody for 10 days.
-
Assessment of Depletion: Tumors are harvested and dissociated into single-cell suspensions. Macrophage populations are quantified by flow cytometry using a different anti-F4/80 antibody clone conjugated to a fluorophore to avoid interference.[25]
Workflow for Anti-F4/80 Antibody-Mediated Macrophage Depletion
A typical workflow for in vivo macrophage depletion using anti-F4/80 antibodies.
Conclusion: Selecting the Right Tool for the Job
The choice of a macrophage depletion method is contingent on the specific research question, the target tissue, and the experimental model. While this compound liposomes remain a robust and widely used tool, the alternatives presented here offer distinct advantages in terms of potency, specificity, and mechanism of action.
-
Liposomal alendronate may be preferable when a more potent bisphosphonate is desired, potentially allowing for lower doses and reduced off-target effects.
-
Trabectedin offers a highly specific method for depleting monocytes and macrophages without affecting other leukocyte populations, making it particularly valuable in cancer immunology studies.
-
CSF1R inhibitors provide a targeted approach to depleting CSF1R-dependent macrophages, although their efficacy can vary between different macrophage subpopulations and tissues.
-
Anti-F4/80 antibodies offer a specific immunological approach for depleting mature macrophages in mice, though depletion may not be as complete as with other methods.
Researchers should carefully consider the comparative data and experimental protocols provided in this guide to make an informed decision that best suits their experimental needs. As our understanding of macrophage biology continues to evolve, so too will the tools available to study these fascinating and multifaceted cells.
References
- 1. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]
- 2. clodronateliposomes.com [clodronateliposomes.com]
- 3. This compound and liposome-encapsulated this compound are metabolized to a toxic ATP analog, adenosine 5'-(beta, gamma-dichloromethylene) triphosphate, by mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of free doxorubicin, liposome encapsulated doxorubicin and liposome co-encapsulated alendronate and doxorubicin (PLAD) on the tumor immunologic milieu in a mouse fibrosarcoma model [ntno.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depleting Macrophages In Vivo with this compound-Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Preparation of Alendronate Liposomes for Enhanced Stability and Bioactivity: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Loaded Liposome Treatment Has Site-Specific Skeletal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of macrophage targeting in the antitumor activity of trabectedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Frontiers | Effects of the Anti-Tumor Agents Trabectedin and Lurbinectedin on Immune Cells of the Tumor Microenvironment [frontiersin.org]
- 13. Inhibition of tumor‐associated macrophages by trabectedin improves the antitumor adaptive immunity in response to anti‐PD‐1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific Effects of Trabectedin and Lurbinectedin on Human Macrophage Function and Fate-Novel Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Macrophage Depletion in Elderly Mice Improves Response to Tumor Immunotherapy, Increases Anti-tumor T Cell Activity and Reduces Treatment-Induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m1.acris-antibodies.com [m1.acris-antibodies.com]
- 27. mybiosource.com [mybiosource.com]
Navigating the Long-Term Consequences of Macrophage Depletion: A Comparative Guide to Clodronate and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the nuanced, long-term effects of macrophage depletion is critical for the robust design and interpretation of in vivo studies. This guide provides an objective comparison of clodronate-liposomes, a widely used tool for macrophage ablation, with other common depletion methodologies. Supported by experimental data, we delve into the efficacy, off-target effects, and lasting impacts of these techniques on physiological and pathological processes.
Macrophages, the versatile sentinels of the innate immune system, play a pivotal role in tissue homeostasis, inflammation, and disease progression.[1] Their depletion is a powerful strategy to elucidate their function. This compound, a bisphosphonate encapsulated in liposomes, has long been a go-to method for inducing apoptosis in phagocytic cells.[2] However, the long-term ramifications of this depletion and how it compares to more targeted approaches are crucial considerations for any researcher in the field.
Mechanism of Action: A Tale of Two Strategies
The primary methods for macrophage depletion fall into two categories: chemical-based phagocyte suicide and genetic or antibody-based targeted cell elimination.
This compound Liposomes: This technique leverages the natural phagocytic activity of macrophages. Liposomes containing this compound are engulfed by macrophages. Once inside the cell, lysosomal phospholipases degrade the liposome, releasing this compound into the cytoplasm. The accumulation of intracellular this compound disrupts cellular metabolism, leading to irreversible damage and apoptosis.[2] Non-phagocytic cells are largely spared, providing a degree of selectivity.
Genetic Models (e.g., CD11b-DTR, MAFIA): These models offer a more targeted approach.
-
CD11b-DTR mice express the human diphtheria toxin (DT) receptor under the control of the CD11b promoter, which is active in monocytes and macrophages. Administration of DT leads to the specific ablation of these cells.[3]
-
Macrophage Fas-Induced Apoptosis (MaFIA) mice express a transgene that allows for the inducible apoptosis of macrophages upon administration of a synthetic dimerizing agent, AP20187.[4]
Antibody-Mediated Depletion (e.g., anti-CSF1R): This method involves the administration of monoclonal antibodies that target specific macrophage surface receptors essential for their survival, such as the colony-stimulating factor 1 receptor (CSF1R).[5] Blocking this receptor effectively cuts off the survival signal for many tissue-resident macrophages, leading to their depletion.[6]
Comparative Performance: A Quantitative Look
The choice of depletion method significantly impacts the kinetics, specificity, and long-term consequences of macrophage ablation. The following tables summarize key quantitative data from various studies.
| Method | Depletion Efficiency | Tissues/Populations Affected | Duration of Depletion | Key Advantages | Key Limitations | References |
| This compound Liposomes | Up to 90% in spleen and liver.[7] 55-90% in colon depending on administration route.[8] | Phagocytic cells, including macrophages and some dendritic cells. Efficiency varies by tissue and administration route. | Transient, requires repeated dosing (repopulation begins within a week).[7] | Convenient, reproducible, widely used, organ-targetable via injection route.[2] | Transient depletion, potential for off-target effects on other phagocytes, can induce neutrophilia with repeated use.[9] | [2][7][8][9] |
| CD11b-DTR Mice | High efficiency in depleting monocytes and macrophages. | CD11b-expressing cells (monocytes, macrophages). | Inducible and can be sustained with repeated DT administration. | High specificity for CD11b+ cells. | Can induce inflammation in the absence of injury, potential for DT immunogenicity with long-term use. | [3] |
| MaFIA Mice | >90% in peritoneal and bone marrow macrophages; >70% in blood, spleen, lung, and thymus.[4] | CSF1R-expressing cells (macrophages, dendritic cells). | Inducible and reversible; repopulation occurs ~7 days after cessation of treatment.[4] | Inducible and reversible depletion. | Can also deplete dendritic cells, potential for peritoneal adhesions with IP injection.[4] | [4] |
| Anti-CSF1R Antibody | Almost complete reduction of resident macrophages in liver, skin, gut, kidney, etc. Less effective on lung macrophages and microglia.[5] | CSF1R-expressing macrophages. | Can be sustained with repeated antibody administration. | Highly targeted to CSF1R-dependent macrophages. | Expensive, may not achieve complete depletion in all tissues.[2] | [2][5] |
Long-Term Effects of Macrophage Depletion
The prolonged absence of macrophages has profound effects on tissue homeostasis and the immune landscape.
-
Immune Response: Chronic macrophage depletion can disrupt the balance of the immune system. Studies have shown that repeated this compound administration can lead to neutrophilia (an increase in neutrophils) and anemia.[9] Macrophage depletion has also been shown to increase the expression of pro-inflammatory cytokines like IL-6 and IL-1β in adipose tissue and augment circulating levels of IL-6 and monocyte chemoattractant protein-1 (MCP-1).[9] In some models, macrophage depletion using the CD11b-DTR system induced systemic inflammation and a massive infiltration of T cells and neutrophils into injured joints.[10]
-
Tissue Repair and Fibrosis: Macrophages play a dual role in tissue repair, initially promoting inflammation and later facilitating resolution and remodeling.[11] The timing of macrophage depletion is therefore critical. Early depletion can impair wound healing, leading to reduced clearance of debris and delayed regeneration.[11] Conversely, depletion during the fibrotic phase of an injury can suppress pathology.[2] However, depletion during the resolution phase can delay the healing process.[2]
-
Disease Models: The impact of long-term macrophage depletion is highly context-dependent. In a mouse model of colon cancer, this compound-mediated macrophage depletion decreased tumor number.[12] In a model of rheumatoid arthritis, this compound treatment reduced the degree of arthritis.[13] However, in a model of cytokine storm syndrome, late administration of this compound exacerbated disease severity.[14][15]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for macrophage depletion and assessment.
Protocol 1: Systemic Macrophage Depletion using this compound Liposomes
Materials:
-
This compound-encapsulated liposomes
-
PBS-encapsulated liposomes (as a vehicle control)
-
Sterile syringes and needles
Procedure:
-
Animal Model: C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Dosage and Administration:
-
For systemic depletion, administer 200 µl of this compound-liposome suspension (typically containing ~1 mg of this compound) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[12]
-
The dosing schedule depends on the desired duration of depletion. For chronic studies, injections are often repeated every 3-4 days or twice weekly.[12]
-
-
Control Group: Administer an equal volume of PBS-encapsulated liposomes to a control group of mice following the same injection schedule.
-
Monitoring: Closely monitor the animals for any adverse effects, such as weight loss or signs of infection.[9]
-
Confirmation of Depletion: Euthanize a subset of animals at desired time points (e.g., 48 hours post-injection for initial depletion) and harvest tissues of interest (e.g., spleen, liver, colon) for analysis.
Protocol 2: Assessment of Macrophage Depletion by Flow Cytometry
Materials:
-
Harvested tissues (e.g., spleen, peritoneal lavage)
-
FACS buffer (e.g., PBS with 2% FBS and 2 mM EDTA)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against macrophage markers (e.g., F4/80, CD11b, CD68)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Prepare a single-cell suspension from the harvested tissue. For the spleen, this involves mechanical dissociation followed by red blood cell lysis. For the peritoneal cavity, lavage with cold PBS.
-
Cell Staining:
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies targeting macrophage surface markers (e.g., anti-F4/80-PE, anti-CD11b-APC) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer by centrifugation.
-
-
Data Acquisition: Resuspend the stained cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the flow cytometry data to quantify the percentage of macrophages (e.g., F4/80+, CD11b+ cells) in the depleted group compared to the control group. A successful depletion is typically characterized by a significant reduction (>80-90%) in the target macrophage population.[7]
Visualizing the Pathways and Processes
To better understand the complex interactions and workflows, the following diagrams illustrate key concepts.
Caption: Mechanism of this compound-induced macrophage apoptosis.
Caption: General experimental workflow for macrophage depletion studies.
Caption: Signaling consequences of long-term macrophage depletion.
Conclusion: Choosing the Right Tool for the Job
The decision of which macrophage depletion method to employ hinges on the specific research question, the desired duration of depletion, and the acceptable level of off-target effects. This compound liposomes remain a valuable and accessible tool for transient macrophage depletion, particularly when targeting phagocytic cells in the liver and spleen. However, for long-term studies requiring high specificity and inducible control, genetic models like CD11b-DTR and MaFIA mice, or targeted antibody therapies, offer significant advantages, albeit with their own set of considerations, including potential for inflammation and higher costs.
A thorough understanding of the long-term consequences of macrophage absence is paramount. The resulting alterations in the immune landscape and tissue microenvironment can be profound and must be carefully considered when interpreting experimental outcomes. By carefully selecting the appropriate depletion strategy and implementing rigorous controls, researchers can continue to unravel the multifaceted roles of macrophages in health and disease.
References
- 1. Depletion and reconstitution of macrophages in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. 005070 - Macrophage Fas-Induced Apoptosis (MaFIA) Strain Details [jax.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion and Reconstitution of Macrophages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repeated this compound-liposome treatment results in neutrophilia and is not effective in limiting obesity-linked metabolic impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditional macrophage depletion increases inflammation and does not inhibit the development of osteoarthritis in obese MaFIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional muscle recovery with nanoparticle-directed M2 macrophage polarization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage depletion using this compound liposomes decreases tumorigenesis and alters gut microbiota in the AOM/DSS mouse model of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage depletion with this compound-containing liposomes affects the incidence and development of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Delayed macrophage targeting by this compound liposomes worsens the progression of cytokine storm syndrome [frontiersin.org]
- 15. Delayed macrophage targeting by this compound liposomes worsens the progression of cytokine storm syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Clodronate's Attenuating Effect on Cytokine Release: A Comparative Analysis with Other Bisphosphonates
For researchers, scientists, and drug development professionals, understanding the immunomodulatory properties of bisphosphonates is crucial. This guide provides an objective comparison of clodronate's effect on cytokine release versus other bisphosphonates, supported by experimental data, detailed methodologies, and pathway visualizations.
Bisphosphonates are broadly categorized into two classes: the non-nitrogen-containing bisphosphonates (NN-BPs), such as this compound and etidronate, and the more potent nitrogen-containing bisphosphonates (N-BPs), which include alendronate, pamidronate, risedronate, and zoledronic acid. A key differentiator between these two classes lies in their distinct mechanisms of action, which significantly impacts their effects on the immune system, particularly on the release of inflammatory cytokines.
Contrasting Mechanisms of Action
The differential effects of this compound and N-BPs on cytokine release are rooted in their distinct molecular pathways.
-
This compound and Non-Nitrogen-Containing Bisphosphonates: These compounds are metabolized within cells into non-hydrolyzable ATP analogs (e.g., AppCCl2p from this compound).[1][2] These analogs are cytotoxic, inducing apoptosis in cells like macrophages.[3] Furthermore, this metabolic pathway is associated with anti-inflammatory effects, including the inhibition of the transcription factor NF-κB, a key regulator of pro-inflammatory cytokine production.[2]
-
Nitrogen-Containing Bisphosphonates (N-BPs): N-BPs do not undergo significant metabolism. Instead, they act by inhibiting farnesyl pyrophosphate (FPP) synthase, an essential enzyme in the mevalonate pathway.[1][4] This inhibition leads to the accumulation of the upstream metabolite, isopentenyl pyrophosphate (IPP).[1][4] IPP is a potent activator of a subset of immune cells called gamma delta (γδ) T cells, triggering the rapid and copious release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][5][6] This response is often observed clinically as an acute-phase reaction with flu-like symptoms.[1][5]
Comparative Data on Cytokine Release
Experimental studies consistently demonstrate the opposing effects of this compound and N-BPs on cytokine production. This compound generally exhibits an inhibitory or non-stimulatory effect, whereas N-BPs tend to be potent inducers of pro-inflammatory cytokines.
In Vitro Studies
In vitro experiments using peripheral blood mononuclear cells (PBMCs), macrophages, and whole blood cultures provide clear evidence of these differential effects.
| Bisphosphonate | Cell Type | Key Cytokine Findings | Reference |
| This compound | RAW 264 Macrophages | Inhibited LPS-stimulated release of IL-1β, IL-6, and TNF-α. | [2][7] |
| Whole Blood | No significant increase in TNF-α or IL-6. | [8][9] | |
| Alendronate | RAW 264 Macrophages | Augmented LPS-stimulated IL-1β release. Did not induce cytokines alone. | [2] |
| hRPE cells | Significantly increased IL-8 at high concentrations. | [10] | |
| Pamidronate | Whole Blood | Dose-dependent increase in TNF-α and mild increase in IL-6. | [8][9] |
| Zoledronate | Whole Blood | Potent inducer of TNF-α and IL-6, greater than pamidronate. | [8][9] |
| Etidronate | RAW 264 Macrophages | Did not inhibit LPS-stimulated cytokine secretion. | [7] |
| hRPE cells | Increased IL-6 and IL-8 at lower concentrations. | [10] |
Table 1: Summary of in vitro experimental data on bisphosphonate effects on cytokine release.
In Vivo Studies
In vivo findings corroborate the in vitro data. The administration of N-BPs is frequently associated with an acute-phase response (APR), characterized by a transient spike in circulating pro-inflammatory cytokines, which is not observed with this compound.[11]
| Bisphosphonate | Model/Patient Group | Key Cytokine Findings | Reference |
| This compound | Patients with bone diseases | Did not induce an acute-phase response (no significant rise in CRP, a downstream marker of IL-6). | [11] |
| Pamidronate | Patients with bone turnover | Significant increase in serum TNF-α and IL-6 within 24-72 hours post-infusion. | [8][9] |
| Amino-BPs (general) | Patients | Intravenous administration induced an APR, with a rise in C-reactive protein (CRP) and fever. | [11] |
| Alendronate | Mice | Induced accumulation of pro-IL-1β in macrophages in tissues. This effect was prevented by co-administration of this compound. | [12] |
Table 2: Summary of in vivo experimental data on bisphosphonate effects on cytokine release.
Experimental Protocols
To ensure reproducibility and critical evaluation of the findings, detailed methodologies from key studies are provided below.
In Vitro Whole Blood Cytokine Release Assay
This protocol is based on the methodology described in studies investigating the direct effect of bisphosphonates on cytokine production in a physiologically relevant environment.
-
Objective: To measure the production of IL-1, IL-6, and TNF-α in whole blood after exposure to various bisphosphonates.
-
Method:
-
Whole blood was collected from healthy volunteers.
-
Samples were incubated with various concentrations of pamidronate, this compound, and zoledronate.
-
Lipopolysaccharide (LPS) was used as a positive control.
-
Supernatant plasma was collected at baseline and at 3, 6, and 10 hours after drug exposure.
-
Cytokine levels were quantified using specific immunoassays (e.g., ELISA).
-
-
Reference: Schweitzer et al. (Details can be found in publications such as[8][9])
Macrophage Culture and Stimulation Assay
This protocol is adapted from studies examining the direct and indirect effects of bisphosphonates on macrophage cytokine production.
-
Objective: To compare the effects of this compound and alendronate on cytokine release from a macrophage cell line.
-
Method:
-
RAW 264 murine macrophage-like cells were cultured in appropriate media.
-
Cells were pretreated with alendronate or this compound for a specified period.
-
Following pretreatment, cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS stimulation was also included.
-
Culture supernatants were collected after 24 hours.
-
Concentrations of IL-1β, IL-6, and TNF-α in the supernatants were measured by ELISA.
-
-
Reference: Makkonen et al. and Frith et al. (Details can be found in publications such as[2][7])
Conclusion
The available evidence strongly indicates that this compound has a fundamentally different impact on cytokine release compared to nitrogen-containing bisphosphonates. While N-BPs like pamidronate and zoledronate are potent inducers of a pro-inflammatory cytokine response, primarily through the activation of γδ T cells, this compound demonstrates anti-inflammatory properties by inhibiting cytokine release from macrophages.[1][2][13] This distinction is critical for researchers in drug development and immunology, as it highlights the potential for this compound in therapeutic applications where dampening an inflammatory response is desirable, in stark contrast to the immunogenic potential of N-BPs.[14][15] The choice of bisphosphonate in a research or clinical context should, therefore, be carefully considered based on its specific immunomodulatory profile.
References
- 1. The bisphosphonate acute phase response: rapid and copious production of proinflammatory cytokines by peripheral blood γδ T cells in response to aminobisphosphonates is inhibited by statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting effects of alendronate and this compound on RAW 264 macrophages: the role of a bisphosphonate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonates induce apoptosis in mouse macrophage-like cells in vitro by a nitric oxide-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The bisphosphonate acute phase response: rapid and copious production of proinflammatory cytokines by peripheral blood gd T cells in response to aminobisphosphonates is inhibited by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of liposomal and free bisphosphonates on the IL-1 beta, IL-6 and TNF alpha secretion from RAW 264 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vitro and in vivo study of cytokines in the acute-phase response associated with bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An In Vitro and In Vivo Study of Cytokines in the Acute-Phase Response Associated with Bisphosphonates - ProQuest [proquest.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The acute-phase response after bisphosphonate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pro-IL-1β accumulation in macrophages by alendronate and its prevention by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bisphosphonate effects in cancer and inflammatory diseases: in vitro and in vivo modulation of cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: new directions of use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical utility of this compound in the prevention and management of osteoporosis in patients intolerant of oral bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
In vivo comparison of different bisphosphonates on bone resorption
An In Vivo Comparative Analysis of Bisphosphonates on Bone Resorption
This guide provides an objective comparison of the in vivo performance of various bisphosphonates in the inhibition of bone resorption. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action: Targeting the Osteoclast
Bisphosphonates are analogues of pyrophosphate that exhibit a high affinity for hydroxyapatite, the mineral component of bone.[1][2] This property allows them to target bone surfaces, where they are subsequently internalized by osteoclasts during the process of bone resorption.[1][3][4] Their primary pharmacological effect is the potent inhibition of this osteoclastic activity.[5][6][7]
There are two main classes of bisphosphonates, distinguished by the presence or absence of a nitrogen atom in their side chain (R2), which dictates their mechanism of action.[5]
-
Nitrogen-Containing Bisphosphonates (N-BPs): This more potent class, which includes alendronate, risedronate, ibandronate, and zoledronic acid, acts by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[1][5][8][9] This inhibition prevents the prenylation of small GTPase signaling proteins essential for osteoclast function, leading to cytoskeletal disruption, loss of the ruffled border, inactivation, and ultimately, apoptosis (programmed cell death).[1][5][9][10]
-
Non-Nitrogen-Containing Bisphosphonates: First-generation drugs like etidronate and clodronate are metabolized within the osteoclast into cytotoxic ATP analogues, which interfere with cellular energy metabolism and induce apoptosis.[5]
The following diagram illustrates the signaling pathway for Nitrogen-Containing Bisphosphonates.
Comparative Efficacy Data
The in vivo efficacy of bisphosphonates is typically assessed by measuring changes in bone mineral density (BMD), monitoring bone turnover markers (BTMs), and evaluating the reduction in fracture incidence. Zoledronic acid is recognized as the most potent bisphosphonate, followed by alendronate, risedronate, and ibandronate.[2][3][11]
| Bisphosphonate | Route | Common Dosing Regimen | Change in Lumbar Spine BMD | Change in Total Hip BMD | Reduction in Bone Resorption Markers (e.g., CTX, NTX) |
| Alendronate | Oral | 70 mg weekly[1] | ▲ ~5% over 2 years[1][7] | ▲ ~2.5-3.5% over 2 years | ▼ >50%[1][7] |
| Risedronate | Oral | 35 mg weekly[12] | ▲ ~5% over 2 years[1][7] | ▲ ~2-3% over 2 years | ▼ >50%[1][7] |
| Ibandronate | Oral / IV | 150 mg monthly (oral)[12] | ▲ ~5-6% over 2 years | ▲ ~2-3% over 2 years | ▼ ~50-80%[13] |
| Zoledronic Acid | IV | 5 mg annually[1] | ▲ ~5-7% over 2-3 years | ▲ ~3-4% over 2-3 years | ▼ Rapid and sustained reduction (>50%)[2][14] |
Note: Data synthesized from multiple clinical trials in postmenopausal women with osteoporosis.[1][2][7][12][13][14][15] Direct head-to-head fracture trials are limited.[1][7][16] Some studies suggest zoledronic acid and alendronate may lead to greater increases in BMD compared to risedronate or ibandronate.[12][15] A single infusion of zoledronic acid has been shown to reduce bone resorption markers more rapidly and to a greater extent than weekly oral alendronate.[2][11][14]
Experimental Protocols
Standardized in vivo models are crucial for the comparative evaluation of bisphosphonates. The following outlines a typical experimental protocol for assessing these agents in a preclinical animal model of postmenopausal osteoporosis.
Objective: To compare the in vivo efficacy of Bisphosphonate A and Bisphosphonate B on bone resorption in an ovariectomized (OVX) rat model.
1. Animal Model and Preparation:
-
Species: Adult female Sprague-Dawley rats (or similar strain), typically 3-6 months old.
-
Surgery: Animals undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham surgery (control group).[17]
-
Acclimatization: Animals are allowed to recover for a period (e.g., 2-4 weeks) to allow for the onset of bone loss.
2. Experimental Groups and Dosing:
-
Randomization: Animals are randomly assigned to treatment groups (n=10-15 per group):
-
Group 1: Sham + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + Bisphosphonate A (e.g., Alendronate)
-
Group 4: OVX + Bisphosphonate B (e.g., Zoledronic Acid)
-
-
Dosing: Drugs are administered at clinically relevant doses, adjusted for the animal's body weight.[18] Administration can be via oral gavage, subcutaneous, or intravenous injection, depending on the drug's properties and the study's aim.[19] Treatment duration is typically 8-12 weeks.
3. Data and Sample Collection:
-
Bone Mineral Density (BMD): BMD of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Biochemical Markers: Blood and urine samples are collected periodically (e.g., every 4 weeks) to measure bone turnover markers.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and femurs and tibiae are harvested for further analysis.
4. Endpoint Analysis:
-
Micro-computed Tomography (µCT): Provides three-dimensional analysis of bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Histomorphometry: Histological sections of bone are analyzed to quantify cellular and structural parameters, such as osteoclast number and surface.
-
Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is assessed using three-point bending tests to determine properties like ultimate load and stiffness.
The workflow for such an experiment is visualized below.
Logical Framework: From Drug to Outcome
The therapeutic effect of bisphosphonates follows a clear logical progression from drug administration to the ultimate clinical goal of fracture risk reduction. This process is initiated by the drug's high affinity for bone, which ensures targeted delivery to sites of active remodeling.
Conclusion
In vivo studies consistently demonstrate that bisphosphonates are potent inhibitors of osteoclastic bone resorption. Nitrogen-containing bisphosphonates, particularly zoledronic acid and alendronate, show robust efficacy in increasing bone mineral density and reducing bone turnover markers.[11][12][15] The choice of a specific bisphosphonate in a research or clinical context may depend on factors such as desired potency, route of administration, and dosing frequency. The experimental models and pathways described herein provide a foundational framework for the continued investigation and comparison of these critical therapeutic agents.
References
- 1. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Comparison of the effects of three oral bisphosphonate therapies on the peripheral skeleton in postmenopausal osteoporosis: the TRIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative responses of bone turnover markers to bisphosphonate therapy in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A single zoledronic acid infusion reduces bone resorption markers more rapidly than weekly oral alendronate in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zoledronic acid versus alendronate for the prevention of bone loss after heart or liver transplantation. [vivo.weill.cornell.edu]
- 16. researchgate.net [researchgate.net]
- 17. Bone-targeted estrogen reverses bone loss in mice [longevity.technology]
- 18. academic.oup.com [academic.oup.com]
- 19. In vivo and in vitro analysis in a rat model using zoledronate and alendronate medication: microbiological and scanning electron microscopy findings on peri-implant rat tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccjm.org [ccjm.org]
- 21. Comparison of Bone Mineral Density and Markers of Bone Turnover in Osteoporotic Women after 6-Month Treatment with Alendronate or Bazedoxifene: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clodronate: A Guide for Laboratory Professionals
The safe and compliant disposal of clodronate, a bisphosphonate used in research, is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, and its disposal is governed by stringent federal, state, and local regulations.[1][2][3] This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Hazard Profile of this compound
This compound presents several health and environmental hazards that necessitate careful handling and disposal. It is crucial to be aware of the following:
-
Human Health Hazards : this compound is harmful if swallowed or inhaled.[2][4] It is also suspected of damaging fertility or the unborn child.[2][4]
-
Environmental Hazards : This substance is recognized as being harmful or toxic to aquatic life with long-lasting effects.[2][4][5] Therefore, it must not be allowed to enter sewer systems or waterways.[1][2]
Due to these hazards, this compound waste must be managed as hazardous pharmaceutical waste.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is essential. The following steps outline the recommended procedure for disposing of this compound and this compound-contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items (e.g., weigh boats, spatulas), in a dedicated, clearly labeled, and sealed container.[1] Use dry clean-up procedures for any spills to avoid generating dust.[1] If necessary, dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[2]
-
Contaminated Labware: Non-reusable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in a designated hazardous waste container.
-
Empty Packaging: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, if local regulations permit.[5]
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Store waste containers in a designated, secure area away from incompatible materials.[6] Keep containers tightly sealed when not in use.[2]
4. Final Disposal:
-
The recommended method for the final disposal of this compound waste is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste. They will have established procedures with certified hazardous waste contractors.
Quantitative Data
Specific quantitative limits for the disposal of this compound are not broadly defined and are highly dependent on local, state, and federal regulations, as well as the capabilities of the designated waste management facility. It is imperative to consult your institution's EHS department for guidance on any specific concentration limits or other quantitative disposal requirements.
| Parameter | Value | Source |
| Acute Oral LD50 (Rat) | 2910 mg/kg (for a related phosphonic acid) | [1] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a synthesis of information from various safety data sheets for this compound. These documents do not cite specific experimental protocols for disposal but rather provide guidance based on the known hazardous properties of the chemical and standard hazardous waste management practices.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Clodronate
Essential Safety and Handling Guide for Clodronate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, in its various salt forms, is a bisphosphonate compound. While a valuable tool in research, it is classified as a hazardous substance that requires specific handling protocols to mitigate risks of exposure.[1][2] It is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[2][3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required PPE | Additional Recommendations |
| Routine Handling & Compounding (e.g., weighing, preparing solutions) | - Gloves: Double-gloving with powder-free nitrile or latex gloves is recommended. Gloves should meet ASTM D6978 standards.[1][5][6]- Gown: Disposable, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure.[5][6]- Eye/Face Protection: Tightly fitting safety goggles with side shields or a full-face shield.[4][5][7]- Respiratory Protection: A NIOSH-approved N95 or N100 respirator should be used, especially when handling the powder form or if aerosols may be generated.[1][5]- Head/Shoe Covers: Recommended to prevent contamination.[1][5] | Work in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.[1] |
| Transporting this compound | - Gloves: Chemotherapy-grade gloves.[6] | A spill kit should be readily accessible. A protective gown and respiratory protection may be needed if spills or leaks occur.[6] |
| Spill Cleanup | - Gloves: Double-gloving with chemotherapy-grade gloves.[1]- Gown: Impervious, disposable gown.[8]- Eye/Face Protection: Full-face shield or safety goggles.[1]- Respiratory Protection: A full-face respirator or a powered, positive-flow, full-face apparatus may be necessary depending on the spill size.[1][7] | Use a spill kit containing absorbent materials. Avoid generating dust from powdered this compound.[1] |
| Waste Disposal | - Gloves: Double-gloving with chemotherapy-grade gloves.- Gown: Impervious, disposable gown.- Eye/Face Protection: Safety goggles with side shields. | Handle all waste in accordance with local, state, and federal regulations.[1] |
Operational and Disposal Plans
Proper operational procedures are critical to minimize exposure risk. These step-by-step guidelines cover the lifecycle of this compound handling in a laboratory setting.
Standard Handling Protocol
-
Preparation: Before handling, ensure the designated area (e.g., fume hood) is clean and uncluttered. Assemble all necessary materials and PPE.
-
Donning PPE: Put on all required PPE in the correct order (gown, head/shoe covers, mask/respirator, eye protection, and then gloves over the gown cuffs).
-
Handling:
-
Post-Handling:
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate spill-cleanup PPE.
-
Containment & Cleanup:
-
For Dry Spills: Do NOT dry sweep. Gently cover the spill with damp absorbent material to avoid generating dust.[1] Use a vacuum cleaner fitted with a HEPA filter if available.[1] Collect the residue and place it in a sealed, labeled container for disposal.[1]
-
For Liquid Spills: Absorb the solution with an inert, liquid-binding material (e.g., diatomite).[8]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Disposal: Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste according to institutional and regulatory guidelines.[1][8]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Product Disposal: Unused or contaminated this compound should be disposed of through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[7] Do not discharge into sewers or waterways.[1][7]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be collected in sealed, clearly labeled hazardous waste containers.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[1][8]
Emergency Procedures: First Aid
Immediate first aid is critical in the event of an exposure.
| Exposure Route | Immediate Action | Medical Attention |
| Inhalation | Move the individual to fresh air immediately.[3][4][7] If breathing is difficult, provide oxygen or artificial respiration (avoid mouth-to-mouth).[4][7] | Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[4][7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][4][7] | Consult a doctor if symptoms occur.[4][7] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7][8] Remove contact lenses if present and easy to do. | Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting.[3][4][7] Rinse the mouth thoroughly with water.[3][4][7] Never give anything by mouth to an unconscious person.[3][4][7] | Call a physician or Poison Control Center immediately.[4][7] |
Visual Workflow and Safety Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound safely.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. echemi.com [echemi.com]
- 5. ohsinsider.com [ohsinsider.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
